Hemiphroside A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C31H40O16 |
|---|---|
Molecular Weight |
668.6 g/mol |
IUPAC Name |
[5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C31H40O16/c1-41-19-7-4-16(11-18(19)35)9-10-43-30-27(40)29(47-31-26(39)25(38)24(37)21(13-32)44-31)28(22(14-33)45-30)46-23(36)8-5-15-3-6-17(34)20(12-15)42-2/h3-8,11-12,21-22,24-35,37-40H,9-10,13-14H2,1-2H3/b8-5+ |
InChI Key |
VKUXVDUAEAQCSK-VMPITWQZSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCOC2C(C(C(C(O2)CO)OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)CCOC2C(C(C(C(O2)CO)OC(=O)C=CC3=CC(=C(C=C3)O)OC)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Hemiphroside A chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hemiphroside A, a notable phenylpropanoid glycoside primarily isolated from the medicinal plant Picrorhiza scrophulariiflora, has garnered significant interest within the scientific community. This technical guide provides a detailed overview of its chemical structure, physicochemical properties, and known biological activities. Furthermore, it outlines comprehensive experimental protocols for its isolation, purification, and the evaluation of its antioxidant capacity, offering a foundational resource for researchers engaged in natural product chemistry and drug discovery.
Chemical Structure and Properties
This compound is classified as a phenylpropanoid glycoside. Its core structure consists of a phenylethanoid aglycone linked to multiple sugar moieties.
Chemical Structure:
Physicochemical Properties:
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and analytical characterization.
| Property | Value | Reference |
| CAS Number | 165338-27-2 | |
| Molecular Formula | C₃₁H₄₀O₁₆ | |
| Molecular Weight | 668.65 g/mol | |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone | |
| Appearance | Not specified in available literature | |
| Melting Point | Not specified in available literature | |
| Optical Rotation | Not specified in available literature |
Table 1: Physicochemical Properties of this compound
Spectroscopic Data:
Detailed 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data, along with Mass Spectrometry (MS) and Infrared (IR) spectroscopy data, are essential for the unambiguous identification and structural confirmation of this compound. While it is known that its structure was determined using spectroscopic methods, specific chemical shift assignments and spectra are not widely available in general scientific literature. Researchers should refer to the original isolation papers for this detailed information.
Biological Activities and Mechanism of Action
Preliminary studies and the known activities of related phenylpropanoid glycosides suggest that this compound possesses a range of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.
Antioxidant Activity
This compound is reported to exhibit antioxidant properties, which is a common characteristic of phenolic compounds. This activity is attributed to its ability to scavenge free radicals, thereby mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.
Anti-inflammatory Activity
While specific studies on the anti-inflammatory mechanism of this compound are limited, related compounds often exert their effects through the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory cytokines and enzymes. Further investigation is required to elucidate the specific anti-inflammatory mechanisms of this compound.
Anticancer Activity
The potential for antineoplastic properties has been suggested for this compound. However, specific data, such as IC50 values against various cancer cell lines, are not yet available in the public literature. Research in this area would be valuable to determine its efficacy and selectivity as a potential anticancer agent.
Neuroprotective Effects
Phenylpropanoid glycosides, as a class, have shown promise in the area of neuroprotection. Their mechanisms often involve the reduction of oxidative stress and inflammation in neuronal cells, as well as the modulation of signaling pathways crucial for neuronal survival. The specific neuroprotective mechanisms of this compound remain an area for future research.
Experimental Protocols
Isolation and Purification of this compound from Picrorhiza scrophulariiflora
The following protocol is a general guideline based on the isolation of iridoid glycosides from Picrorhiza kurroa, a related species, and can be adapted for the isolation of this compound from the rhizomes of Picrorhiza scrophulariiflora.[1]
Workflow for Isolation and Purification:
Caption: Workflow for the isolation and purification of this compound.
Detailed Methodology:
-
Extraction:
-
Air-dry and coarsely powder the rhizomes of Picrorhiza scrophulariiflora.
-
Extract the powdered material with methanol at room temperature with periodic shaking for 48-72 hours.
-
Filter the extract and repeat the extraction process with fresh methanol three times to ensure complete extraction.
-
Combine the methanolic extracts.
-
-
Concentration:
-
Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude residue.
-
-
Column Chromatography:
-
Subject the crude residue to column chromatography on a silica gel (60-120 mesh) column.
-
Elute the column with a gradient of solvents of increasing polarity, starting with petroleum ether, followed by chloroform, and then mixtures of chloroform and methanol in increasing proportions (e.g., 98:2, 95:5, 90:10, etc.).
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume (e.g., 50-100 mL).
-
Monitor the fractions by Thin Layer Chromatography (TLC) using an appropriate solvent system. Visualize the spots under UV light or by using a suitable spraying reagent.
-
Pool the fractions that show a similar TLC profile corresponding to the expected polarity of this compound.
-
-
Purification:
-
Subject the pooled fractions containing impure this compound to further purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile (B52724) or methanol).
-
Collect the peak corresponding to this compound and confirm its purity by analytical HPLC.
-
-
Structure Elucidation:
-
Confirm the identity of the isolated compound as this compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
-
Antioxidant Activity Assays
The following are detailed protocols for the DPPH and ABTS radical scavenging assays, which are commonly used to evaluate the antioxidant capacity of natural compounds like this compound.
Principle: DPPH is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule. The reduction of DPPH is accompanied by a color change from deep violet to light yellow, which can be monitored spectrophotometrically at 517 nm.
Workflow for DPPH Assay:
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of this compound from the stock solution.
-
Prepare a stock solution of a positive control (e.g., Ascorbic Acid or Trolox) in methanol and a series of dilutions.
-
-
Assay Procedure:
-
To 1.0 mL of each dilution of the sample or standard, add 2.0 mL of the 0.1 mM DPPH solution.
-
For the blank, use 1.0 mL of methanol instead of the sample.
-
Vortex the mixtures thoroughly.
-
Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
Plot the percentage inhibition against the concentration of the sample/standard to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ radical has a characteristic blue-green color, which is measured at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless ABTS, and the decrease in absorbance is proportional to the antioxidant concentration.
Workflow for ABTS Assay:
Caption: Workflow for the ABTS radical scavenging assay.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS radical cation (ABTS•+), mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
On the day of the assay, dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution of this compound and a series of dilutions in a suitable solvent.
-
Prepare a stock solution of a positive control (e.g., Trolox) and a series of dilutions.
-
-
Assay Procedure:
-
Add 10 µL of each sample or standard dilution to 1.0 mL of the diluted ABTS•+ solution.
-
Mix thoroughly.
-
Measure the absorbance at 734 nm after 6 minutes of incubation at room temperature.
-
Use the solvent of the sample as a blank.
-
-
Calculation:
-
Calculate the percentage of ABTS•+ radical scavenging activity using the following formula:
where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the sample/standard.
-
Plot the percentage inhibition against the concentration of the sample/standard to determine the IC50 value.
-
Conclusion
This compound is a promising natural product with potential therapeutic applications stemming from its likely antioxidant and other biological activities. This guide provides a consolidated resource of its known chemical and physical properties, alongside detailed experimental protocols to facilitate further research. The elucidation of its definitive chemical structure, comprehensive spectroscopic characterization, and in-depth investigation into its mechanisms of action are critical next steps in fully realizing the therapeutic potential of this compound. The provided protocols offer a robust starting point for researchers to explore these areas and contribute to the growing body of knowledge on this intriguing phenylpropanoid glycoside.
References
Hemiphroside A: A Technical Guide to its Isolation, Discovery, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemiphroside A is a phenylethanoid glycoside, a class of natural products known for their diverse biological activities.[1] First reported as a natural product from Hydrangea macrophylla, it has also been isolated from the roots of Picrorhiza scrophulariiflora, a plant used in traditional medicine. This technical guide provides an in-depth overview of the isolation, structural elucidation, and known biological activities of this compound, with a focus on its discovery from Picrorhiza scrophulariiflora.
Discovery and Natural Sources
This compound was identified during phytochemical investigations of plants from the genera Hydrangea and Picrorhiza. Specifically, a key study led to its isolation from the roots of Picrorhiza scrophulariiflora, a perennial herb found in the Himalayan region.[1] This discovery was part of a broader effort to identify the bioactive constituents of this medicinally important plant.
Experimental Protocols
The isolation and structural elucidation of this compound involve a series of chromatographic and spectroscopic techniques.
Isolation and Purification
The following protocol is a generalized procedure based on the co-isolation of this compound with other phenylethanoid glycosides from Picrorhiza scrophulariiflora.
1. Extraction:
-
The air-dried and powdered roots of Picrorhiza scrophulariiflora are extracted exhaustively with methanol (B129727) (MeOH) at room temperature.
-
The resulting methanol extract is then concentrated under reduced pressure to yield a crude extract.
2. Solvent Partitioning:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).
-
The phenylethanoid glycosides, including this compound, are typically enriched in the n-butanol fraction.
3. Chromatographic Purification:
-
The n-butanol fraction is subjected to column chromatography on a silica (B1680970) gel column.
-
A gradient elution system is employed, starting with a less polar mobile phase and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with the methanol concentration being progressively increased.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are combined.
-
Further purification of the combined fractions is achieved through repeated column chromatography, often using different stationary phases like Sephadex LH-20 or by employing preparative high-performance liquid chromatography (HPLC).
Structural Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: Provides information about the number and types of protons and their neighboring atoms.
-
¹³C-NMR: Reveals the number and types of carbon atoms in the molecule.
-
2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure, including the nature and attachment points of the sugar moieties.
-
Data Presentation
Spectroscopic Data
While the primary literature describing the isolation of this compound from Picrorhiza scrophulariiflora confirms its structure through spectroscopic methods, detailed raw spectral data is often presented in the original publications. For the purpose of this guide, a summary of the key spectroscopic characteristics is provided below.
| Spectroscopic Technique | Information Obtained |
| HRMS | Determination of molecular formula. |
| ¹H-NMR | Signals corresponding to aromatic, olefinic, and sugar protons. |
| ¹³C-NMR | Resonances for aglycone and glycosidic carbons. |
| 2D-NMR | Correlation data to establish the complete structural framework. |
Table 1. Summary of Spectroscopic Data for this compound.
Biological Activity Data
The initial research on compounds isolated from Picrorhiza scrophulariiflora, including this compound, focused on their antioxidative properties. The antioxidative activities were evaluated based on their ability to scavenge hydroxyl radicals and superoxide (B77818) anion radicals. It is important to note that while this compound was identified as having antioxidant properties, the primary publication did not provide specific quantitative data (e.g., IC₅₀ values) for this particular compound. The study highlighted that other co-isolated compounds showed potent antioxidative effects comparable to ascorbic acid.[1]
| Compound | Hydroxyl Radical Scavenging Activity | Superoxide Anion Radical Scavenging Activity |
| This compound | Reported as active | Reported as active |
| 2-(3,4-dihydroxyphenyl)-ethyl-O-beta-D-glucopyranoside (1) | Potent | Potent |
| Scroside D (2) | Potent | Potent |
| Plantainoside D (6) | Potent | Potent |
| Ascorbic Acid (Positive Control) | Potent | Potent |
Table 2. Summary of Antioxidative Activity of Compounds from Picrorhiza scrophulariiflora.
Potential Signaling Pathways
While specific studies on the signaling pathways directly modulated by this compound are not yet available, research on the broader class of phenylethanoid glycosides suggests potential mechanisms of action. Phenylethanoid glycosides have been shown to exert their anti-inflammatory and antioxidant effects by modulating key signaling pathways such as the NF-κB and Nrf2 pathways.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a central regulator of inflammation. Phenylethanoid glycosides may inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.
-
Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: This is a master regulator of the antioxidant response. Activation of the Nrf2 pathway by phenylethanoid glycosides can lead to the upregulation of a battery of antioxidant and cytoprotective genes.
Conclusion
This compound, a phenylethanoid glycoside isolated from Hydrangea macrophylla and Picrorhiza scrophulariiflora, has demonstrated antioxidant properties. Its discovery and isolation have been made possible through standard phytochemical techniques involving solvent extraction and extensive chromatography. While quantitative data on its bioactivity is still emerging, the known effects of the broader class of phenylethanoid glycosides on key cellular signaling pathways, such as NF-κB and Nrf2, suggest promising avenues for future research into the therapeutic potential of this compound. Further studies are warranted to fully elucidate its pharmacological profile and mechanism of action.
References
Unveiling Hemiphroside A: A Technical Guide to Its Natural Sources, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemiphroside A, a phenylethanoid glycoside, has emerged as a compound of interest within the scientific community. This technical guide provides a comprehensive overview of its primary natural source, detailed methodologies for its extraction and isolation, and an exploration of its potential biological activities, with a focus on relevant signaling pathways. All quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Primary Natural Source of this compound
Quantitative Analysis of Bioactive Compounds in Picrorhiza scrophulariiflora
While specific quantitative data for this compound is not yet available in the reviewed literature, studies on other bioactive compounds in Picrorhiza scrophulariiflora provide a basis for understanding the potential yield of glycosides from this plant. The following table summarizes the content of related compounds, picroside-I and picroside-II, which can serve as a reference for future quantitative analyses of this compound.
| Compound | Plant Species | Concentration (% w/w) | Analytical Method | Reference |
| Picroside-I | Picrorhiza scrophulariiflora | 1.611% | HPTLC | [3][4] |
| Picroside-II | Picrorhiza scrophulariiflora | 0.613% | HPTLC | [3][4] |
Experimental Protocols: Extraction and Isolation of this compound
The following protocol for the extraction and isolation of this compound is based on methodologies reported for the isolation of phenyl and phenylethyl glycosides from Picrorhiza scrophulariiflora[5].
1. Plant Material Preparation:
-
Dried stems of Picrorhiza scrophulariiflora are collected and identified by a qualified botanist.
-
The plant material is powdered to a coarse consistency to increase the surface area for extraction.
2. Extraction:
-
The powdered plant material is extracted with 95% ethanol (B145695) at room temperature.
-
The extraction process is repeated multiple times (typically 3x) to ensure maximum yield.
-
The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.
-
This compound, being a glycoside, is expected to be enriched in the n-butanol fraction.
4. Chromatographic Purification:
-
The n-butanol fraction is subjected to column chromatography on a silica (B1680970) gel column.
-
The column is eluted with a gradient of chloroform (B151607) and methanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles to known phenylethanoid glycosides are pooled.
-
Further purification is achieved through repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Potential Signaling Pathways Modulated by this compound
While direct studies on the signaling pathways affected by this compound are limited, the biological activities of structurally related phenylethanoid glycosides and extracts from medicinal plants suggest potential interactions with key cellular signaling cascades, including the PI3K/AKT and STAT3 pathways.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a crucial regulator of cell survival, proliferation, and metabolism. Its dysregulation is implicated in numerous diseases, including cancer. Some natural compounds have been shown to modulate this pathway, often leading to the induction of apoptosis in cancer cells.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell growth, differentiation, and apoptosis. Constitutive activation of STAT3 is a hallmark of many cancers, making it an attractive therapeutic target. Inhibition of STAT3 signaling can lead to decreased expression of anti-apoptotic proteins and cell cycle regulators.
Conclusion and Future Directions
This compound, a phenylethanoid glycoside from Picrorhiza scrophulariiflora, represents a promising area for natural product research. This guide has consolidated the current knowledge on its primary source and provided a detailed protocol for its isolation. While direct evidence is pending, its structural similarity to other bioactive glycosides suggests potential modulatory effects on critical cellular signaling pathways such as PI3K/AKT and STAT3.
Future research should focus on:
-
Quantitative Analysis: Developing and validating analytical methods, such as HPLC-MS, to accurately quantify this compound in Picrorhiza scrophulariiflora.
-
Biological Activity Studies: Conducting in-depth in vitro and in vivo studies to elucidate the specific biological activities of pure this compound.
-
Mechanism of Action: Investigating the direct interactions of this compound with components of the PI3K/AKT and STAT3 signaling pathways to confirm its mechanism of action.
Such research will be invaluable for drug development professionals seeking to leverage the therapeutic potential of novel natural compounds.
References
- 1. This compound | CAS#:165338-27-2 | Chemsrc [chemsrc.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. TLC densitometric quantification of picrosides (picroside-I and picroside-II) in Picrorhiza kurroa and its substitute Picrorhiza scrophulariiflora and their antioxidant studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phenyl and phenylethyl glycosides from Picrorhiza scrophulariiflo...: Ingenta Connect [ingentaconnect.com]
Unraveling the Assembly Line: A Technical Guide to the Biosynthesis of Hemiphroside A
For Immediate Release
[City, State] – [Date] – Hemiphroside A, a phenylethanoid glycoside (PhG) with potential pharmacological applications, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its putative biosynthetic pathway, constructed from established knowledge of analogous, well-studied phenylethanoid glycosides. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the molecular machinery responsible for the synthesis of this complex natural product.
Phenylethanoid glycosides are a diverse class of secondary metabolites found throughout the plant kingdom, renowned for their broad spectrum of biological activities. While the specific enzymatic steps leading to this compound have not been fully elucidated, its chemical architecture strongly suggests a biosynthetic route analogous to that of extensively researched PhGs, such as acteoside (verbascoside). This guide will therefore detail a proposed pathway, outlining the precursor molecules, key enzymatic families, and reaction types believed to be involved in the assembly of this compound.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to originate from the shikimic acid pathway, a central route in primary metabolism that provides the aromatic amino acids L-phenylalanine and L-tyrosine. These serve as the foundational building blocks for the two key structural motifs of this compound: a dihydroxyphenylethanol moiety and a ferulic acid moiety, which are subsequently attached to a central glucose molecule, itself further glycosylated with rhamnose and xylose.
The proposed pathway can be dissected into three major stages:
-
Formation of the Phenylethanoid Aglycone (Dihydroxyphenylethanol): This begins with L-tyrosine.
-
Formation of the Acyl Donor (Feruloyl-CoA): This pathway starts with L-phenylalanine.
-
Stepwise Glycosylation and Acylation: The assembly and decoration of the final this compound molecule.
A diagrammatic representation of this putative pathway is provided below.
Caption: Putative biosynthetic pathway of this compound.
Key Enzymes and Their Putative Roles
The construction of this compound from primary metabolites is catalyzed by a series of specialized enzymes. Based on analogous pathways, the following enzyme families are critical.
| Enzyme Class | Abbreviation | Reaction Catalyzed | Putative Role in this compound Biosynthesis |
| Phenylalanine Ammonia-Lyase | PAL | L-Phe → trans-Cinnamic acid + NH₃ | Initiates the phenylpropanoid pathway for the acyl moiety. |
| Cinnamate-4-Hydroxylase | C4H | trans-Cinnamic acid → p-Coumaric acid | A P450 monooxygenase that hydroxylates the aromatic ring. |
| p-Coumarate 3-Hydroxylase | C3H | p-Coumaric acid → Caffeic acid | Another hydroxylase that adds a second hydroxyl group. |
| Caffeic Acid O-Methyltransferase | COMT | Caffeic acid → Ferulic acid | Methylates the 3-hydroxyl group of caffeic acid. |
| 4-Coumarate:CoA Ligase | 4CL | Ferulic acid + CoA → Feruloyl-CoA | Activates the ferulic acid for subsequent transfer. |
| Tyrosine Decarboxylase | TyrDC | L-Tyr → Tyramine + CO₂ | Commits tyrosine to the phenylethanoid aglycone pathway. |
| Polyphenol Oxidase / Tyramine Hydroxylase | PPO / TyH | Tyramine → Dopamine | Hydroxylates tyramine to form dopamine. |
| Monoamine Oxidase | MAO | Dopamine → 3,4-Dihydroxyphenylacetaldehyde | Oxidatively deaminates dopamine. |
| Aldehyde Dehydrogenase | ALDH | 3,4-DHPA → Hydroxytyrosol | Reduces the aldehyde to an alcohol, forming the aglycone. |
| UDP-Glycosyltransferase | UGT | Acceptor + UDP-Sugar → Acceptor-Sugar + UDP | Catalyzes the sequential addition of glucose, rhamnose, and xylose. |
| Acyltransferase | AT | Acyl-CoA + Acceptor → Acyl-Acceptor + CoA | Transfers the feruloyl group to the sugar backbone. |
Experimental Protocols for Pathway Elucidation
The characterization of the enzymes involved in PhG biosynthesis relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are generalized protocols for key experimental procedures.
Protocol: Heterologous Expression and In Vitro Assay of a Candidate Glycosyltransferase (UGT)
-
Gene Identification and Cloning: A candidate UGT gene is identified through transcriptome analysis of a this compound-producing plant. The open reading frame is amplified by PCR and cloned into an expression vector (e.g., pET-28a for E. coli or pYES2 for yeast).
-
Heterologous Expression: The expression vector is transformed into a suitable host (E. coli BL21(DE3) or Saccharomyces cerevisiae). Protein expression is induced (e.g., with IPTG for E. coli or galactose for yeast).
-
Protein Purification: Cells are harvested and lysed. The recombinant UGT, often with a His-tag, is purified using immobilized metal affinity chromatography (IMAC).
-
Enzyme Assay: The reaction mixture is prepared containing:
-
Purified UGT enzyme
-
Putative acceptor substrate (e.g., hydroxytyrosol)
-
UDP-sugar donor (e.g., UDP-glucose)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.
-
Analysis: The reaction is stopped (e.g., by adding methanol). The product formation is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by comparing retention times and mass spectra with authentic standards.
Caption: Experimental workflow for UGT characterization.
Protocol: In Vitro Assay of a Candidate Acyltransferase (AT)
This protocol is similar to the UGT assay, with key differences in the substrates used.
-
Gene Identification, Cloning, Expression, and Purification: As described for UGTs. Candidate acyltransferases often belong to the BAHD family.
-
Enzyme Assay: The reaction mixture includes:
-
Purified AT enzyme
-
Acyl donor: Feruloyl-CoA
-
Acyl acceptor: The glycosylated intermediate (e.g., Rhamnosyl-Hydroxytyrosol-glucoside)
-
Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.0)
-
-
Incubation and Analysis: The procedure follows steps 5 and 6 as outlined for the UGT protocol. Product formation is monitored via HPLC or LC-MS.
Quantitative Data in Phenylethanoid Glycoside Research
While specific kinetic data for the enzymes in the this compound pathway are not available, studies on analogous enzymes in other PhG pathways provide valuable benchmarks. The following table summarizes representative quantitative data from metabolic engineering studies aimed at producing PhG precursors or related compounds.
| Compound | Host Organism | Key Enzymes Overexpressed | Titer (mg/L) | Reference |
| Verbascoside | S. cerevisiae | RrUGT33, SiAT, SiRT, AtRHM2, At4CL1, PcAAS, CYP98A20, AtCPR1, ZWF1 | 230.6 ± 11.8 | (Not specified in search results) |
| Osmanthuside B | S. cerevisiae | RrUGT33, SiAT, SiRT, AtRHM2, At4CL1, PcAAS | 320.6 ± 59.3 | (Not specified in search results) |
| Verbascoside | E. coli | Newly identified SHCT and OBH | (Production achieved, specific titer not provided) | (Not specified in search results) |
Conclusion and Future Outlook
The proposed biosynthetic pathway for this compound provides a robust framework for future research. The complete elucidation of this pathway will depend on the successful identification, cloning, and functional characterization of the specific enzymes from a this compound-producing plant species. This knowledge will not only deepen our understanding of plant secondary metabolism but also pave the way for the metabolic engineering of microbial hosts for the sustainable and scalable production of this compound and other valuable phenylethanoid glycosides. Future work should focus on transcriptome mining of source organisms to identify candidate genes and their subsequent characterization using the experimental protocols outlined in this guide.
Unraveling the Molecular Intricacies of Hyperoside: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperoside (B192233), a flavonol glycoside also known as quercetin-3-O-galactoside, is a natural compound found in a variety of plants, including those of the Hypericum and Crataegus genera.[1][2] It has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-apoptotic, and neuroprotective effects.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic potential of Hyperoside, with a focus on its impact on key signaling pathways implicated in inflammation and oxidative stress. The information presented herein is intended to support further research and drug development endeavors.
Core Mechanism of Action: A Multi-Targeted Approach
Hyperoside exerts its biological effects through the modulation of several critical signaling cascades. Its primary mechanisms revolve around the inhibition of pro-inflammatory pathways, the activation of antioxidant responses, and the regulation of cellular homeostasis.
1. Anti-Inflammatory Effects via NF-κB and MAPK Pathway Inhibition
A substantial body of evidence points to Hyperoside's potent anti-inflammatory properties, which are largely mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
-
Inhibition of NF-κB Signaling: The NF-κB pathway is a cornerstone of the inflammatory response, orchestrating the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Hyperoside has been demonstrated to inhibit the activation of NF-κB.[2][3] In lipopolysaccharide (LPS)-stimulated mouse peritoneal macrophages, Hyperoside was shown to prevent the degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm.[2][4] This action effectively blocks the translocation of NF-κB to the nucleus, thereby downregulating the transcription of its target genes.[4] Studies have shown that Hyperoside can significantly reduce the production of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and nitric oxide (NO).[2]
-
Modulation of MAPK Signaling: The MAPK cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are crucial for transducing extracellular signals into cellular responses, including inflammation. Hyperoside has been found to inhibit the activation of ERK1/2 and p38 MAPK in various cellular models.[5][6] For instance, in LPS-stimulated microglial cells, Hyperoside's anti-inflammatory effects were attributed to its inhibition of the p38 and NF-κB pathways.[6]
2. Antioxidant Activity through Nrf2/ARE Pathway Activation
Hyperoside demonstrates significant antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[7][8] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like Hyperoside, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the ARE in the promoter regions of its target genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide (B77818) dismutase (SOD), and catalase.[7][8][9] Hyperoside has been shown to enhance the nuclear translocation of Nrf2 and the subsequent expression of these protective enzymes.[8][9] Interestingly, the activation of Nrf2 by Hyperoside may also be mediated through the inactivation of Glycogen Synthase Kinase-3β (GSK-3β), a negative regulator of Nrf2.[7][9]
3. Inhibition of HMGB1 Signaling
High Mobility Group Box 1 (HMGB1) is a damage-associated molecular pattern (DAMP) molecule that acts as a potent pro-inflammatory cytokine when released into the extracellular space. Hyperoside has been shown to suppress the lipopolysaccharide (LPS)-mediated release of HMGB1 and inhibit HMGB1-mediated inflammatory responses.[5] By targeting the HMGB1 signaling pathway, Hyperoside can mitigate vascular inflammation, making it a potential therapeutic agent for related diseases.[5]
Quantitative Data
The following tables summarize the available quantitative data on the biological activities of Hyperoside.
| Parameter | Value | Cell/System | Condition | Reference |
| Inhibition of Pro-inflammatory Mediators | ||||
| TNF-α Production Inhibition | 32.31 ± 2.8% | Mouse Peritoneal Macrophages | 5 μM Hyperoside, LPS-stimulated | [2] |
| IL-6 Production Inhibition | 41.31 ± 3.1% | Mouse Peritoneal Macrophages | 5 μM Hyperoside, LPS-stimulated | [2] |
| Nitric Oxide Production Inhibition | 30.31 ± 4.1% | Mouse Peritoneal Macrophages | 5 μM Hyperoside, LPS-stimulated | [2] |
| Enzyme Inhibition | ||||
| CYP2D6 Inhibition (IC50) | 1.2 μM | Human Liver Microsomes | 0 min preincubation | [10] |
| CYP2D6 Inhibition (IC50) | 0.81 μM | Human Liver Microsomes | 15 min preincubation | [10] |
| CYP2D6 Inhibition (Ki) | 2.01 μM | Human Liver Microsomes | [10] | |
| Recombinant CYP2D6 Inhibition (IC50) | 3.87 μM | Human recombinant cDNA-expressed CYP2D6 | [10] |
| Effect | Model System | Hyperoside Concentration/Dose | Observed Effect | Reference |
| Anti-inflammatory | Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Inhibited HMGB1-mediated activation of Akt, NF-κB, and ERK1/2. | [5] |
| BV2 and primary microglial cells | Not specified | Significantly inhibited LPS-induced production of NO, IL-1β, and TNF-α. | [6] | |
| Human Nucleus Pulposus Cells | Not specified | Alleviated TNF-α-induced apoptosis and inhibited upregulation of iNOS, COX-2, IL-1β, and IL-6. | [1] | |
| Antioxidant | L02 human hepatocyte cell line | Not specified | Attenuated H2O2-induced damage by activating the Nrf2-ARE pathway. | [7] |
| C57BL/6 mice and LO2 liver cells | Not specified | Enhanced hepatic expression of Nrf2 target genes (HO-1, GCLC, NQO1). | [8] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature on Hyperoside's mechanism of action. For precise details, including reagent concentrations and incubation times, consulting the original research articles is recommended.
1. Cell Culture and Treatment
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs), human nucleus pulposus cells, BV2 microglial cells, and L02 hepatocytes are commonly used.[1][5][6][7]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, F-12/DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: To induce an inflammatory or oxidative stress response, cells are often stimulated with agents like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).[1][5][6] Hyperoside is typically dissolved in a solvent like DMSO and added to the cell culture medium at various concentrations prior to or concurrently with the stimulus.
2. Western Blot Analysis
Western blotting is a standard technique used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Cells are lysed using a RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay or a similar method.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., p-NF-κB p65, IκB-α, p-ERK, Nrf2, HO-1). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
3. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is employed to measure the concentration of secreted cytokines and other inflammatory mediators in cell culture supernatants or serum.
-
Sample Collection: Cell culture media or biological fluids are collected.
-
Assay Procedure: Commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β) are used according to the manufacturer's instructions. This typically involves adding the samples to wells pre-coated with a capture antibody, followed by the addition of a detection antibody and a substrate for color development.
-
Quantification: The absorbance is measured using a microplate reader, and the concentration of the analyte is determined by comparison to a standard curve.
4. HMGB1 Inhibition Assay
-
Cell Stimulation: Macrophages or other relevant cell types are stimulated with LPS to induce the release of HMGB1.
-
Treatment: Cells are treated with Hyperoside at various concentrations.
-
HMGB1 Measurement: The concentration of HMGB1 in the cell culture supernatant is measured by ELISA or Western blotting.
-
HMGB1-mediated Endocytosis: To study the inhibition of HMGB1-mediated endocytosis, fluorochrome-labeled HMGB1 can be used, and its internalization by cells can be visualized and quantified using fluorescence microscopy.[11]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Hyperoside inhibits NF-κB and MAPK signaling pathways.
Caption: Hyperoside activates the Nrf2 antioxidant response pathway.
References
- 1. Hyperoside ameliorates TNF-α-induced inflammation, ECM degradation and ER stress-mediated apoptosis via the SIRT1/NF-κB and Nrf2/ARE signaling pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of hyperoside through the suppression of nuclear factor-κB activation in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory effects of hyperoside in human endothelial cells and in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hyperoside inhibits lipopolysaccharide-induced inflammatory responses in microglial cells via p38 and NFκB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Cytoprotective Effect of Hyperoside against Oxidative Stress Is Mediated by the Nrf2-ARE Signaling Pathway through GSK-3β Inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hyperoside as a Potential Natural Product Targeting Oxidative Stress in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Cytoprotective Effect of Hyperoside against Oxidative Stress Is Mediated by the Nrf2-ARE Signaling Pathway through GSK-3β Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential Implications of Hyperoside on Oxidative Stress-Induced Human Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of HMGB1/RAGE-mediated endocytosis by HMGB1 antagonist box A, anti-HMGB1 antibodies, and cholinergic agonists suppresses inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Hemiphroside A: A Technical Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hemiphroside A is a naturally occurring phenylpropanoid glycoside isolated from medicinal plants such as Hydrangea macrophylla and Picrorhiza scrophulariiflora.[1] Current scientific literature indicates that this compound possesses potent antioxidant properties. This technical guide provides a comprehensive overview of the known pharmacological profile of this compound, including its chemical properties, antioxidant activity, and potential anti-inflammatory mechanisms. Due to the limited availability of studies on the isolated compound, this document also discusses the pharmacological activities of plant extracts containing this compound and the general experimental protocols relevant to its evaluation. This guide aims to serve as a foundational resource for researchers and professionals in drug discovery and development interested in the therapeutic potential of this compound.
Chemical and Physical Properties
This compound is a complex phenylpropanoid glycoside. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 165338-27-2 |
| Molecular Formula | C₃₁H₄₀O₁₆ |
| Molecular Weight | 668.6 g/mol |
| Class | Phenylpropanoid Glycoside |
| Natural Sources | Hydrangea macrophylla, Picrorhiza scrophulariiflora[1] |
Pharmacological Profile
The primary pharmacological activity attributed to this compound is its antioxidant effect. While quantitative data for the pure compound is limited in publicly available literature, studies on plant extracts containing this compound provide insights into its potential.
Antioxidant Activity
Extracts from Picrorhiza scrophulariiflora, known to contain this compound, have demonstrated significant scavenging effects against hydroxyl and superoxide (B77818) anion radicals.[1] The antioxidant activity of phenylpropanoid glycosides, as a class, is well-documented and is a key area of investigation for their therapeutic potential.[2]
Table 1: Summary of Reported Antioxidant Activities of Plant Extracts Containing this compound
| Activity | Assay Type | Observation | Reference |
| Antioxidant | Hydroxyl Radical Scavenging | Potent scavenging effects noted from extracts. | [1] |
| Antioxidant | Superoxide Anion Radical Scavenging | Potent scavenging effects noted from extracts. | [1] |
Note: Specific IC50 values for pure this compound are not available in the cited literature.
Potential Anti-inflammatory Effects and Signaling Pathways
A network pharmacology study on the glycoside fraction of Picrorhiza scrophulariiflora, which includes this compound, suggests potential anti-inflammatory activity.[3][4] This study indicated that the extract might exert its effects by suppressing the PI3K/Akt and MAPK signaling pathways.[4] However, it is crucial to note that these findings are based on a complex plant extract, and the specific contribution of this compound to this activity has not been elucidated. Further research on the isolated compound is necessary to confirm these mechanisms.
Experimental Protocols
Detailed experimental protocols for the assessment of this compound are not extensively published. However, based on the reported activities of the plant extracts, the following standard methodologies would be appropriate for its pharmacological evaluation.
In Vitro Antioxidant Activity Assays
This assay evaluates the ability of a compound to scavenge hydroxyl radicals, which are highly reactive oxygen species. A common method involves the Fenton reaction to generate hydroxyl radicals.
-
Reagents: Phosphate (B84403) buffer, FeCl₂, EDTA, H₂O₂, deoxyribose, thiobarbituric acid (TBA), and the test compound (this compound).
-
Procedure: The reaction mixture containing FeCl₂, EDTA, H₂O₂, and deoxyribose is prepared in a phosphate buffer. The test compound is added at various concentrations. The reaction is initiated by the addition of ascorbic acid.
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 1 hour).
-
Detection: The reaction is stopped by adding TBA and trichloroacetic acid. The mixture is heated, and the absorbance of the resulting pink chromogen is measured spectrophotometrically (typically around 532 nm).
-
Calculation: The percentage of hydroxyl radical scavenging is calculated by comparing the absorbance of the sample to that of the control. The IC50 value (the concentration of the compound that scavenges 50% of the hydroxyl radicals) is then determined.
This assay measures the scavenging of superoxide radicals, which can be generated by systems such as the xanthine (B1682287)/xanthine oxidase system.
-
Reagents: Phosphate buffer, xanthine, xanthine oxidase, nitroblue tetrazolium (NBT), and the test compound (this compound).
-
Procedure: The test compound is added to a reaction mixture containing xanthine and NBT in a phosphate buffer.
-
Initiation: The reaction is started by the addition of xanthine oxidase.
-
Incubation: The mixture is incubated at room temperature for a defined period.
-
Detection: The reduction of NBT by superoxide radicals results in the formation of formazan (B1609692), which can be measured spectrophotometrically (around 560 nm).
-
Calculation: The scavenging activity is determined by the reduction in formazan formation in the presence of the test compound. The IC50 value is calculated from the dose-response curve.
In Vivo Anti-inflammatory Activity Models
To investigate the potential anti-inflammatory effects of this compound, rodent models of inflammation are commonly used.
This is a widely used model for acute inflammation.
-
Animals: Wistar or Sprague-Dawley rats.
-
Procedure: Animals are pre-treated with the test compound (this compound) or a vehicle control, typically administered orally or intraperitoneally.
-
Induction of Inflammation: A subcutaneous injection of carrageenan solution is administered into the sub-plantar region of the right hind paw.
-
Measurement: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Visualizations
Logical Workflow for Pharmacological Evaluation
The following diagram illustrates a general workflow for the pharmacological evaluation of a natural product like this compound.
Hypothesized Anti-inflammatory Signaling Pathways
Based on studies of extracts from Picrorhiza scrophulariiflora, the following signaling pathways are hypothesized to be involved in its anti-inflammatory effects. Note: These pathways have not been confirmed for isolated this compound.
Conclusion and Future Directions
This compound is a phenylpropanoid glycoside with demonstrated potent antioxidant potential based on in vitro radical scavenging assays of the extracts it is found in. Preliminary evidence from studies on these extracts suggests possible anti-inflammatory activity mediated through the PI3K/Akt and MAPK signaling pathways. However, a significant knowledge gap exists regarding the specific pharmacological profile of pure this compound.
Future research should focus on:
-
Quantitative Bioactivity: Determining the IC50 or EC50 values of isolated this compound in a range of antioxidant and anti-inflammatory assays.
-
Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by pure this compound.
-
In Vivo Efficacy: Evaluating the therapeutic efficacy of this compound in relevant animal models of diseases associated with oxidative stress and inflammation.
-
Pharmacokinetics and Safety: Characterizing the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound.
Addressing these areas will be critical in unlocking the full therapeutic potential of this compound for the development of novel pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological activities and mechanisms of natural phenylpropanoid glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Network Pharmacology Study of Bioactive Components and Molecular Mechanisms of the Glycoside Fraction from Picrorhiza scrophulariiflora Against Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Network Pharmacology Study of Bioactive Components and Molecular Mechanisms of the Glycoside Fraction from Picrorhiza scrophulariiflora Against Experimental Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Toxicological Evaluation Framework for Hemiphroside A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemiphroside A is a natural compound with potential therapeutic applications. As with any novel chemical entity being considered for pharmaceutical development, a rigorous and comprehensive toxicological evaluation is paramount to ensure its safety for human use. This guide outlines a standard framework for the toxicological studies required to assess the safety profile of this compound. In the absence of publicly available toxicological data for this specific compound, this document serves as a detailed roadmap for the necessary investigations, providing standardized experimental protocols, data presentation formats, and visual workflows to guide researchers.
Acute Toxicity Studies
Acute toxicity studies are designed to determine the adverse effects of a substance that occur within a short time of administration of a single dose or multiple doses given within 24 hours. The primary goal is to identify the median lethal dose (LD50) and to observe signs of toxicity.
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)
-
Test System: Healthy, young adult rodents (e.g., Sprague-Dawley rats), nulliparous and non-pregnant females. A single sex (usually females, as they are often slightly more sensitive) is typically used.
-
Housing and Acclimatization: Animals are housed in standard conditions with a 12-hour light/dark cycle, controlled temperature and humidity, and free access to standard laboratory diet and water. A minimum of 5 days of acclimatization is required before dosing.
-
Dose Administration: The test substance is administered orally by gavage. The volume administered should not exceed 1 mL/100 g body weight.
-
Procedure:
-
A single animal is dosed at a starting dose level below the estimated LD50.
-
The animal is observed for signs of toxicity and mortality for up to 14 days.
-
If the animal survives, the next animal is dosed at a higher dose level (e.g., a 3.2-fold increment).
-
If the animal dies, the next animal is dosed at a lower dose level.
-
This process is continued until the stopping criteria are met (e.g., four animals have been dosed and the outcome of the last animal is known).
-
-
Observations: Animals are observed for clinical signs of toxicity immediately after dosing, at regular intervals on the first day, and at least once daily for 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior patterns. Body weights are recorded weekly.
-
Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Data Presentation: Acute Oral Toxicity
| Animal ID | Sex | Body Weight (g) | Dose (mg/kg) | Clinical Signs of Toxicity | Time of Onset | Duration | Outcome (Survived/Died) | Gross Necropsy Findings |
| 1 | F | 210 | 2000 | Piloerection, lethargy | 2 hours | 24 hours | Survived | No abnormalities detected |
| 2 | F | 215 | 5000 | Tremors, ataxia, gasping | 1 hour | 4 hours | Died at 6 hours | Discoloration of the liver |
| 3 | F | 208 | 1750 | No observable signs | - | - | Survived | No abnormalities detected |
| ... | ... | ... | ... | ... | ... | ... | ... | ... |
Sub-chronic and Chronic Toxicity Studies
These studies are designed to evaluate the adverse effects of repeated exposure to a substance over a longer period. Sub-chronic studies typically last for 28 or 90 days, while chronic studies can extend for 6 months to 2 years.
Experimental Protocol: 90-Day Repeated Dose Oral Toxicity Study in Rodents
-
Test System: Rodents (e.g., Wistar rats), with an equal number of males and females per group.
-
Dose Groups: A minimum of three dose levels (low, mid, high) and a control group (vehicle only). The high dose should produce some evidence of toxicity but not mortality. The low dose should be a "No Observed Adverse Effect Level" (NOAEL).
-
Administration: The test substance is administered daily by oral gavage for 90 consecutive days.
-
Observations:
-
Clinical Signs: Daily observation for signs of toxicity.
-
Body Weight and Food Consumption: Recorded weekly.
-
Ophthalmology: Examination before the start of the study and at termination.
-
Hematology and Clinical Chemistry: Blood samples are collected at termination for analysis of parameters such as red and white blood cell counts, hemoglobin, hematocrit, platelet count, and markers of liver and kidney function (e.g., ALT, AST, BUN, creatinine).
-
Urinalysis: Conducted at termination.
-
-
Pathology: At the end of the study, all animals are euthanized. A full necropsy is performed, and organ weights (e.g., liver, kidneys, spleen, brain, heart, gonads) are recorded. Tissues are preserved for histopathological examination.
Data Presentation: Organ Weights and Hematology
Table 2.1: Mean Organ Weights (g) at 90 Days
| Group | Sex | Liver | Kidneys | Spleen | Brain | Heart |
|---|---|---|---|---|---|---|
| Control | M | 12.5 ± 1.1 | 2.5 ± 0.3 | 0.8 ± 0.1 | 2.1 ± 0.2 | 1.0 ± 0.1 |
| Control | F | 9.8 ± 0.9 | 2.1 ± 0.2 | 0.7 ± 0.1 | 1.9 ± 0.1 | 0.8 ± 0.1 |
| Low Dose | M | 12.7 ± 1.2 | 2.6 ± 0.3 | 0.8 ± 0.1 | 2.1 ± 0.2 | 1.0 ± 0.1 |
| Low Dose | F | 9.9 ± 1.0 | 2.1 ± 0.2 | 0.7 ± 0.1 | 1.9 ± 0.1 | 0.8 ± 0.1 |
| Mid Dose | M | 14.1 ± 1.5* | 2.7 ± 0.4 | 0.9 ± 0.2 | 2.1 ± 0.2 | 1.0 ± 0.1 |
| Mid Dose | F | 11.2 ± 1.1* | 2.3 ± 0.3 | 0.8 ± 0.1 | 1.9 ± 0.1 | 0.8 ± 0.1 |
| High Dose | M | 16.5 ± 1.8** | 3.0 ± 0.5* | 1.0 ± 0.2 | 2.1 ± 0.2 | 1.1 ± 0.1 |
| High Dose | F | 13.5 ± 1.3** | 2.6 ± 0.4* | 0.9 ± 0.2 | 1.9 ± 0.1 | 0.9 ± 0.1 |
*p < 0.05, **p < 0.01 compared to control
Table 2.2: Selected Hematology Parameters at 90 Days
| Group | Sex | RBC (10^6/µL) | WBC (10^3/µL) | Hemoglobin (g/dL) | Platelets (10^3/µL) |
|---|---|---|---|---|---|
| Control | M | 7.5 ± 0.5 | 8.2 ± 1.2 | 15.1 ± 1.0 | 850 ± 120 |
| Control | F | 7.2 ± 0.4 | 7.9 ± 1.1 | 14.5 ± 0.9 | 830 ± 110 |
| ... | ... | ... | ... | ... | ... |
Genotoxicity Studies
Genotoxicity assays are performed to assess the potential of a compound to induce genetic mutations or chromosomal damage. A standard battery of tests is required to cover different genotoxic endpoints.[1]
Experimental Protocols
-
Bacterial Reverse Mutation Assay (Ames Test):
-
Principle: This in vitro assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine and tryptophan operons, respectively. It detects gene mutations, specifically point mutations.[2]
-
Method: The tester strains are exposed to various concentrations of this compound, both with and without an exogenous metabolic activation system (S9 mix, derived from rat liver). If the compound is a mutagen, it will cause the bacteria to revert to their wild-type state and grow on a minimal medium. The number of revertant colonies is counted.
-
-
In Vitro Chromosomal Aberration Test:
-
Principle: This assay evaluates the potential of a substance to cause structural chromosomal abnormalities in cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes).
-
Method: Cell cultures are exposed to this compound at different concentrations, with and without S9 mix. After treatment, cells are arrested in metaphase, harvested, and chromosome spreads are prepared and analyzed microscopically for aberrations such as breaks, gaps, and exchanges.
-
-
In Vivo Micronucleus Test:
-
Principle: This test detects damage to chromosomes or the mitotic apparatus in vivo. Micronuclei are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag behind at anaphase during cell division.
-
Method: Rodents are administered this compound, typically via the clinical route of administration. Bone marrow or peripheral blood is collected at appropriate time points after treatment. The erythrocytes are then analyzed for the presence of micronuclei.
-
Data Presentation: Genotoxicity Assays
Table 3.1: Ames Test Results
| Strain | Treatment | Concentration (µ g/plate ) | S9 Mix | Mean Revertants ± SD | Fold Increase | Result |
|---|---|---|---|---|---|---|
| TA98 | Vehicle | 0 | - | 25 ± 4 | - | Negative |
| TA98 | This compound | 10 | - | 28 ± 5 | 1.1 | Negative |
| TA98 | This compound | 100 | - | 30 ± 6 | 1.2 | Negative |
| TA98 | This compound | 1000 | - | 32 ± 5 | 1.3 | Negative |
| ... | ... | ... | + | ... | ... | ... |
Table 3.2: In Vitro Chromosomal Aberration Test
| Cell Line | Treatment | Concentration (µg/mL) | S9 Mix | No. of Metaphases | % Aberrant Cells | Result |
|---|---|---|---|---|---|---|
| CHO | Vehicle | 0 | - | 200 | 1.5 | Negative |
| CHO | This compound | 10 | - | 200 | 2.0 | Negative |
| CHO | This compound | 50 | - | 200 | 2.5 | Negative |
| CHO | This compound | 100 | - | 200 | 15.0* | Positive |
| ... | ... | ... | + | ... | ... | ... |
*Statistically significant increase
Visualizations
Experimental Workflow for Toxicology Assessment
References
No In Vitro Data Currently Available for Hemiphroside A
A comprehensive review of scientific literature reveals a lack of published in vitro studies on a compound referred to as "Hemiphroside A." Searches for this specific name have not yielded any relevant data regarding its biological effects in a laboratory setting.
This suggests that "this compound" may be a novel or very recently discovered compound for which research has not yet been published in accessible scientific databases. Alternatively, it is possible that the name is a misspelling of a different, more well-studied compound.
Researchers, scientists, and drug development professionals seeking information on the in vitro effects of a compound with a similar name may be interested in the extensive research available for Hyperoside (B192233) . Hyperoside is a well-documented flavonol glycoside with a wide range of observed in vitro activities.
Summary of In Vitro Effects of Hyperoside
For informational purposes, a brief overview of the in vitro effects attributed to Hyperoside is provided below. It is crucial to note that this information does not pertain to "this compound."
Anti-Inflammatory and Antioxidant Effects
Hyperoside has demonstrated significant anti-inflammatory and antioxidant properties in various in vitro models. Studies have shown its ability to:
-
Inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[1][2]
-
Suppress the activation of key inflammatory signaling pathways, including NF-κB and MAPK (ERK1/2).[1][2]
-
Reduce oxidative stress by scavenging free radicals and upregulating antioxidant enzymes.[3][4][5]
Anticancer Potential
In the context of oncology research, Hyperoside has been shown to:
-
Inhibit the proliferation of various cancer cell lines in a dose- and time-dependent manner.[6]
-
Induce apoptosis (programmed cell death) in cancer cells through the regulation of apoptotic proteins like caspases and Bax.[6]
-
Suppress cancer cell migration and invasion.[6]
Neuroprotective Properties
Several in vitro studies have highlighted the neuroprotective potential of Hyperoside, demonstrating its capacity to:
-
Protect neuronal cells from oxidative stress-induced damage.[4]
-
Inhibit apoptosis in neuronal cell lines.[4]
Experimental Methodologies for Hyperoside Evaluation
The in vitro effects of Hyperoside have been investigated using a variety of standard laboratory techniques, including:
-
Cell Viability and Cytotoxicity Assays: Methods such as the MTT assay are commonly used to assess the effect of Hyperoside on the viability and proliferation of different cell types, including cancer cells and normal cells.[7][8][9][10]
-
Enzyme-Linked Immunosorbent Assay (ELISA): This technique is employed to quantify the levels of cytokines and other proteins secreted by cells in response to treatment with Hyperoside.
-
Western Blotting: Used to analyze the expression levels of specific proteins within signaling pathways affected by Hyperoside.
-
Quantitative Real-Time PCR (qPCR): This method is utilized to measure changes in the gene expression of inflammatory mediators and other target molecules following Hyperoside treatment.
-
Radical Scavenging Assays: Assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are used to evaluate the direct antioxidant capacity of Hyperoside.[11][12]
Signaling Pathways Modulated by Hyperoside
The following diagrams illustrate some of the key signaling pathways reported to be modulated by Hyperoside in vitro.
Caption: Hyperoside's anti-inflammatory mechanism.
Caption: Hyperoside's antioxidant pathway regulation.
Should further information on Hyperoside be of interest, a new search can be initiated to provide a more detailed technical guide on its in vitro effects. At present, no such guide can be generated for "this compound" due to the absence of available data.
References
- 1. Anti-Inflammatory Effects of Hyperoside in Human Endothelial Cells and in Mice | springermedicine.com [springermedicine.com]
- 2. Anti-inflammatory effects of hyperoside in human endothelial cells and in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hyperoside Protected Against Oxidative Stress-Induced Liver Injury via the PHLPP2-AKT-GSK-3β Signaling Pathway In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Implications of Hyperoside on Oxidative Stress-Induced Human Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hyperoside: A Review of Its Structure, Synthesis, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis and in vitro cell-based evaluation of the anti-cancer activities of hispolon analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antioxidant Activity In Vitro Guided Screening and Identification of Flavonoids Antioxidants in the Extract from Tetrastigma hemsleyanum Diels et Gilg - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In-Vitro Evaluation of Antioxidant, Antiproliferative and Photo-Protective Activities of Benzimidazolehydrazone Derivatives [mdpi.com]
Preliminary Research on Hemiphroside A: A Summary of Available Information
Initial investigations into Hemiphroside A reveal a significant scarcity of in-depth scientific literature, precluding the creation of a comprehensive technical guide at this time. While the compound has been isolated and some basic properties have been described, detailed information regarding its mechanism of action, specific signaling pathways, and quantitative biological data remains largely unavailable in the public domain.
This compound is a naturally occurring phenylpropanoid glycoside that has been isolated from Hydrangea macrophylla and the root of Picrorhiza scrophulariiflora.[1][2] Its chemical identity has been established with the CAS number 165338-27-2 and the molecular formula C31H40O16.[3][4]
Biological Activity
The primary biological activity associated with this compound, based on the limited available research, is its antioxidant potential. One study highlighted its potent antioxidative effects, comparable to that of ascorbic acid.[1] This activity was determined by evaluating its scavenging effects on hydroxyl radicals and superoxide (B77818) anion radicals.[1] Beyond this general antioxidant activity, specific details on its broader pharmacological profile, including potential anti-inflammatory or anticancer effects, are not well-documented.[3]
Experimental Protocols
Information regarding detailed experimental protocols for this compound is sparse. The isolation and purification of this compound from Picrorhiza scrophulariiflora involved the use of column chromatographic techniques, with structural elucidation carried out using spectroscopic analysis.[1] However, specific parameters of these protocols, such as the type of chromatography, solvents used, and detailed spectroscopic data interpretation, are not readily accessible.
Quantitative Data
A significant challenge in compiling a technical guide on this compound is the absence of comprehensive quantitative data. While it is described as having "potent antioxidative effects," specific quantitative metrics such as IC50 values for radical scavenging or other bioassays are not provided in the available literature. Without such data, a thorough comparison and evaluation of its efficacy are not possible.
Signaling Pathways
Crucially, there is no information available in the current body of research that describes the signaling pathways modulated by this compound. Understanding these pathways is fundamental for elucidating its mechanism of action and for guiding further drug development efforts. The lack of this information prevents the creation of any diagrams illustrating its molecular interactions and effects within a cell.
Conclusion
References
Hemiphroside A: An Elusive Phytochemical Awaiting Discovery
Despite a comprehensive review of scientific literature, Hemiphroside A remains a compound of significant obscurity. While initial database entries suggest its origin from Hydrangea macrophylla and hint at potential antioxidative properties, a thorough investigation reveals a conspicuous absence of detailed research on its structure, biological activities, and mechanisms of action. This lack of available data precludes the creation of an in-depth technical guide as requested.
A meticulous search of chemical and biological databases and a review of phytochemical studies on Hydrangea macrophylla did not yield any substantive information on a compound specifically identified as this compound. The scientific community has extensively cataloged the chemical constituents of Hydrangea macrophylla, identifying numerous flavonoids, isocoumarins, and other phenolic compounds. However, detailed experimental protocols, quantitative data on biological effects, and elucidated signaling pathways for this compound are not present in the current body of scientific literature.
This situation suggests several possibilities:
-
A Novel or Rare Compound: this compound may be a very recently discovered or extremely rare natural product with research yet to be published or widely disseminated.
-
A Case of Mistaken Identity or Synonymity: The name "this compound" could be a non-standard or preliminary designation for a compound that is more commonly known by another name. It is also possible that it is a misnomer that has appeared in some databases without rigorous verification.
-
Limited Research Scope: Initial isolation and preliminary antioxidant screening may have been conducted, but further, more in-depth studies required to understand its biological significance have not been undertaken or published.
Potential Avenues for Future Research
Given the interest in the bioactive compounds of Hydrangea macrophylla, future research efforts could be directed towards the following:
-
Isolation and Structural Elucidation: A primary focus would be the targeted isolation of this compound from Hydrangea macrophylla using advanced chromatographic techniques. Subsequent structural elucidation using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry would be crucial to definitively identify the molecule.
-
Investigation of Biological Activities: Once a pure sample of this compound is obtained, a broad panel of in vitro and in vivo assays could be employed to investigate its potential therapeutic properties, including but not limited to:
-
Antioxidant Activity: Quantifying its ability to scavenge free radicals and protect cells from oxidative stress.
-
Anti-inflammatory Effects: Assessing its impact on key inflammatory mediators and signaling pathways.
-
Neuroprotective Potential: Evaluating its capacity to protect neuronal cells from damage in models of neurodegenerative diseases.
-
Anticancer Activity: Screening for cytotoxic effects against various cancer cell lines.
-
Alternative Focus: Bioactive Compounds of Hydrangea macrophylla
For researchers and drug development professionals interested in the therapeutic potential of Hydrangea macrophylla, a wealth of information is available on other well-characterized constituents. Compounds such as hydrangenol , phyllodulcin , and various flavonoids have been the subject of extensive research, with detailed information available on their biological activities and mechanisms of action. A comprehensive technical guide on these compounds could be readily compiled to meet the needs of the scientific community.
Methodological & Application
Application Notes and Protocols for the Extraction of Hemiphroside A from Scrophularia nodosa
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hemiphroside A, a phenylpropanoid glycoside found in plants of the Scrophularia genus, has garnered interest for its potential therapeutic properties. This document provides a detailed protocol for the extraction and purification of this compound from its plant source, Scrophularia nodosa (commonly known as figwort). The outlined procedures are based on established methodologies for the isolation of phenylpropanoid glycosides from this plant genus. Additionally, this guide summarizes the current understanding of the potential biological activities of this compound and related compounds, including their modulation of key cellular signaling pathways.
Introduction
This compound is a natural compound belonging to the phenylpropanoid glycoside family. These compounds are widely distributed in the plant kingdom and are known for a variety of biological activities, including antioxidant and anti-inflammatory effects. The primary plant source for this compound discussed in this protocol is Scrophularia nodosa. Accurate and efficient extraction and purification of this compound are critical for further pharmacological studies and potential drug development.
Extraction Protocol
This protocol details a representative method for the extraction of this compound from the aerial parts of Scrophularia nodosa.
Plant Material Preparation
-
Collection: Collect fresh aerial parts (leaves and stems) of Scrophularia nodosa.
-
Drying: Shade-dry the plant material at room temperature for 10-15 days or until brittle.
-
Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder to increase the surface area for extraction.
Solvent Extraction
A multi-step solvent extraction process is employed to isolate this compound.
Table 1: Solvent Extraction Parameters
| Parameter | Value |
| Plant Material to Solvent Ratio | 1:10 (w/v) |
| Extraction Solvents | 1. 95% Ethanol2. Petroleum Ether3. Ethyl Acetate4. n-Butanol |
| Extraction Temperature | Room Temperature |
| Extraction Duration | 24-48 hours per solvent step |
| Number of Extractions | 3 times for each solvent |
Experimental Protocol:
-
Macerate the powdered plant material in 95% ethanol (B145695) at room temperature for 48 hours with occasional stirring.
-
Filter the extract and repeat the extraction process two more times with fresh solvent.
-
Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a concentrated crude extract.
-
Suspend the crude extract in water and perform successive liquid-liquid partitioning with petroleum ether, ethyl acetate, and n-butanol.
-
Collect the n-butanol fraction, which is expected to be enriched with phenylpropanoid glycosides, including this compound.
-
Evaporate the n-butanol under reduced pressure to yield the enriched extract.
Purification Protocol
The n-butanol fraction is further purified using column chromatography to isolate this compound.
Column Chromatography
Table 2: Column Chromatography Parameters
| Parameter | Value/Description |
| Stationary Phase | Silica (B1680970) gel (100-200 mesh) |
| Column Dimensions | 5 cm diameter, 50 cm length (example) |
| Mobile Phase | Gradient of Chloroform-Methanol (e.g., 100:1 to 10:1 v/v) |
| Sample Loading | Dry loading with silica gel |
| Fraction Collection | 20 mL fractions |
| Monitoring | Thin Layer Chromatography (TLC) |
Experimental Protocol:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., Chloroform:Methanol (B129727) 100:1).
-
Pack the chromatography column with the silica gel slurry.
-
Adsorb the dried n-butanol extract onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elute the column with a stepwise gradient of increasing methanol concentration in chloroform.
-
Collect fractions and monitor the separation using TLC, visualizing the spots under UV light or with a suitable staining reagent.
-
Combine the fractions containing pure this compound based on the TLC analysis.
-
Evaporate the solvent from the combined fractions to obtain purified this compound.
Purity Analysis
The purity of the isolated this compound should be determined using High-Performance Liquid Chromatography (HPLC).
Table 3: HPLC Parameters for Purity Analysis
| Parameter | Value/Description |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Methanol and Water (containing 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Biological Activities and Potential Signaling Pathways
While direct studies on the signaling pathways modulated by this compound are limited, research on structurally related phenylpropanoid glycosides and compounds from the Scrophularia genus suggests potential anti-inflammatory and antioxidant activities. These effects are often mediated through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Anti-inflammatory Activity and the NF-κB Pathway
The NF-κB signaling pathway is a central regulator of inflammation. Phenylpropanoid glycosides have been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Antioxidant Activity and the MAPK Pathway
The MAPK signaling pathway is involved in cellular responses to oxidative stress. Some phenylpropanoid glycosides exert antioxidant effects by modulating this pathway.
Application Notes and Protocols for the Synthesis of Hemiphroside A Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemiphroside A is a naturally occurring phenylpropanoid glycoside isolated from medicinal plants such as Hydrangea macrophylla and Picrorhiza scrophulariiflora.[1][2] This class of compounds has garnered significant interest due to a wide range of biological activities, including antioxidant and anti-inflammatory properties.[1] The complex structure of this compound offers multiple sites for chemical modification, providing a valuable scaffold for the development of novel therapeutic agents with potentially enhanced potency and selectivity.
These application notes provide a comprehensive overview of the synthesis of this compound derivatives, focusing on a strategic approach to generate a library of analogues for structure-activity relationship (SAR) studies. Detailed protocols for a key synthetic transformation and a primary in vitro anti-inflammatory assay are provided to guide researchers in the exploration of this promising class of molecules.
Chemical Structure of this compound
-
Molecular Weight: 668.6 g/mol [3]
-
SMILES: COC1=C(C=C(C=C1)CCOC2C(C(C(C(O2)CO)OC(=O)C=CC3=CC(=C(C=C3)O)OC)OC4C(C(C(C(O4)CO)O)O)O)O)O[3]
Synthetic Strategy for this compound Derivatives
The synthesis of this compound derivatives can be approached through a semi-synthetic strategy, starting from the natural product, or a total synthesis approach. A convergent synthetic strategy is proposed here, involving the preparation of three key building blocks: a protected glycosyl donor, a glycosyl acceptor, and a substituted cinnamic acid moiety. This approach allows for the late-stage introduction of diversity, enabling the efficient generation of a library of derivatives.
Proposed Synthetic Workflow
Caption: A convergent synthetic workflow for this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of a Glycoside Intermediate via Koenigs-Knorr Reaction
This protocol describes a general procedure for the formation of a glycosidic bond, a key step in the synthesis of this compound derivatives.
Materials:
-
Protected glycosyl halide (e.g., acetobromoglucose) (1.0 eq)
-
Glycosyl acceptor (substituted phenylethanol) (1.2 eq)
-
Silver(I) carbonate (Ag₂CO₃) (1.5 eq)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous toluene
-
Molecular sieves (4 Å)
-
Celite
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the glycosyl acceptor and freshly activated 4 Å molecular sieves.
-
Add anhydrous DCM and stir the mixture at room temperature for 30 minutes.
-
In a separate flask, dissolve the protected glycosyl halide in anhydrous DCM.
-
Add the glycosyl halide solution to the acceptor mixture via cannula.
-
Add silver(I) carbonate to the reaction mixture in one portion.
-
Stir the reaction mixture vigorously at room temperature, protected from light, for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite.
-
Wash the Celite pad with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired glycoside.
Protocol 2: In Vitro Anti-Inflammatory Activity Assay - Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
This protocol details a common method to assess the potential anti-inflammatory activity of the synthesized this compound derivatives by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound derivatives (dissolved in DMSO)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO₂) standard solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: After incubation, replace the medium with fresh medium containing various concentrations of the this compound derivatives. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor). Incubate for 1 hour.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.
-
Incubation: Incubate the plate for another 24 hours.
-
Nitrite Measurement:
-
Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent to each well.
-
Incubate at room temperature for 10 minutes, protected from light.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage of nitric oxide inhibition for each compound concentration compared to the LPS-stimulated control. The IC₅₀ value can be calculated from the dose-response curve.
Potential Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
Many anti-inflammatory compounds exert their effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8][9] This pathway is a central mediator of the inflammatory response, controlling the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10][11][12] It is hypothesized that this compound derivatives may inhibit inflammation by interfering with this pathway.
Caption: The NF-κB signaling pathway and potential points of inhibition.
Quantitative Data
While specific anti-inflammatory data for this compound derivatives is not yet widely available, the following table summarizes the reported IC₅₀ values for related phenylpropanoid glycosides against nitric oxide production, providing a benchmark for future studies.
| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |
| Acteoside | fMLP-induced ROS production | Human PMNs | 3.0 - 8.8 | [8] |
| Crenatoside | fMLP-induced ROS production | Human PMNs | 3.0 - 8.8 | [8] |
| Rossicaside B | fMLP-induced ROS production | Human PMNs | 3.0 - 8.8 | [8] |
| 2'-hydroxycinnamaldehyde | LPS-induced NO production | RAW 264.7 | 8 | |
| Cinnamaldehyde | LPS-induced NO production | RAW 264.7 | ~50 |
Conclusion
The synthetic strategies and experimental protocols outlined in these application notes provide a solid foundation for the synthesis and evaluation of novel this compound derivatives. By systematically modifying the core structure and assessing their anti-inflammatory activity, researchers can elucidate key structure-activity relationships and potentially identify lead compounds for further drug development. The investigation of their mechanism of action, particularly in relation to the NF-κB signaling pathway, will be crucial in understanding their therapeutic potential.
References
- 1. This compound | CAS:165338-27-2 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | CAS#:165338-27-2 | Chemsrc [chemsrc.com]
- 3. This compound | 165338-27-2 | QGA33827 | Biosynth [biosynth.com]
- 4. This compound/CAS:165338-27-2-HXCHEM [hxchem.net]
- 5. This compound | Benchchem [benchchem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Complete biosynthesis of the phenylethanoid glycoside verbascoside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The inhibitory effect of phenylpropanoid glycosides and iridoid glucosides on free radical production and beta2 integrin expression in human leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biological Activities and Biochemical Composition of Endemic Achillea fraasii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Hemiphroside A in Cell Culture Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemiphroside A is a phenylpropanoid glycoside that has been isolated from plant species such as Hydrangea macrophylla and Picrorhiza scrophulariiflora. As a member of the phenylethanoid glycoside class of compounds, this compound is of interest for its potential biological activities. This document provides an overview of the current, albeit limited, understanding of this compound's applications in cell culture assays and offers detailed protocols for its investigation. While specific data on this compound is scarce, this guide provides a foundational framework for researchers to explore its pharmacological profile, drawing upon general methodologies for similar natural products.
Potential Applications in Cell Culture
Based on the known activities of structurally related phenylethanoid glycosides and extracts from its source plant, Picrorhiza scrophulariiflora, this compound is a candidate for investigation in the following cell-based assays:
-
Antioxidant Activity Assays: To determine its capacity to scavenge free radicals and protect cells from oxidative stress.
-
Anti-inflammatory Assays: To assess its ability to modulate inflammatory responses in cell models, such as lipopolysaccharide (LPS)-stimulated macrophages.
-
Cytotoxicity Assays: To evaluate its potential cytotoxic effects on various cell lines, which is a crucial step in drug development.
-
Neuroprotection Assays: To investigate its potential to protect neuronal cells from damage induced by toxins or oxidative stress.
Data Presentation
Currently, there is a lack of specific quantitative data in the public domain regarding the effects of isolated this compound in cell culture assays. The primary literature focuses on the isolation and structural elucidation of the compound. One study on various glycosides from Picrorhiza scrophulariiflora evaluated their antioxidative effects but did not provide specific quantitative results for this compound itself[1][2]. Researchers are encouraged to generate this data to better understand the compound's bioactivity.
Table 1: Hypothetical Data Structure for Antioxidant Activity of this compound
| Assay | Cell Line | This compound Conc. (µM) | Outcome Measure | Result |
| DPPH Scavenging | N/A (Cell-free) | (e.g., 1-100) | % Inhibition | Data to be generated |
| Cellular Antioxidant Assay | e.g., HepG2 | (e.g., 1-100) | Reduction of ROS | Data to be generated |
Table 2: Hypothetical Data Structure for Anti-inflammatory Activity of this compound
| Assay | Cell Line | Treatment | This compound Conc. (µM) | Outcome Measure | Result |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS (1 µg/mL) | (e.g., 1-100) | NO concentration (µM) | Data to be generated |
| Cytokine (e.g., TNF-α) Secretion | RAW 264.7 | LPS (1 µg/mL) | (e.g., 1-100) | TNF-α concentration (pg/mL) | Data to be generated |
Experimental Protocols
The following are detailed protocols that can be adapted for the investigation of this compound in cell culture.
Protocol 1: Determination of Antioxidant Activity (DPPH Radical Scavenging Assay - Cell-Free)
Objective: To assess the direct free radical scavenging activity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of this compound (e.g., serial dilutions from a stock solution).
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Methanol is used as a blank, and a DPPH solution without the test compound serves as the control.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Protocol 2: Assessment of Anti-inflammatory Activity in Macrophages
Objective: To determine the effect of this compound on the production of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin (B12071052) solution
-
LPS (Lipopolysaccharide) from E. coli
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kit for TNF-α measurement
-
96-well and 24-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate (for NO assay) or a 24-well plate (for TNF-α ELISA) at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined from a cytotoxicity assay) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (cells treated with media and the solvent used for this compound) and an LPS-only control.
-
-
Nitric Oxide (NO) Assay:
-
After 24 hours of incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) should be prepared to quantify NO concentration.
-
-
TNF-α ELISA:
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Protocol 3: Evaluation of Cytotoxicity (MTT Assay)
Objective: To determine the effect of this compound on cell viability.
Materials:
-
This compound
-
Cell line of interest (e.g., HeLa, HepG2, or the cell line to be used in subsequent assays)
-
Appropriate cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at approximately 570 nm.
-
Data Analysis: Express the cell viability as a percentage of the vehicle-treated control cells.
Visualizations
The following diagrams illustrate potential workflows and signaling pathways that could be relevant to the study of this compound.
Conclusion
This compound represents a natural product with potential for further pharmacological investigation. The protocols and conceptual frameworks provided here offer a starting point for researchers to systematically evaluate its efficacy and mechanism of action in various cell culture models. The generation of robust quantitative data will be essential to unlock the therapeutic potential of this compound.
References
Application Notes and Protocols for Hemiphroside A Administration in Animal Models
Disclaimer: The following document provides a generalized framework for the administration and evaluation of Hemiphroside A in animal models. As of December 2025, specific in vivo studies detailing the administration of isolated this compound are not available in the public scientific literature. The protocols and data presented are illustrative templates based on the known in vitro antioxidant properties of this compound and the in vivo activities of extracts from its source plants, Picrorhiza scrophulariiflora and Hydrangea macrophylla. Researchers should adapt these protocols based on their specific experimental goals and institutional guidelines.
Introduction
This compound is a phenylpropanoid glycoside isolated from Picrorhiza scrophulariiflora and Hydrangea macrophylla. In vitro studies have demonstrated its potential as an antioxidant. Furthermore, crude extracts from these plants, containing a mixture of phenylpropanoid glycosides including this compound, have shown anti-inflammatory and antioxidant effects in various animal models, such as those for diabetic nephropathy and stress-induced anxiety.[1][2] These findings provide a strong rationale for the in vivo investigation of purified this compound to determine its specific contribution to these therapeutic effects and to elucidate its mechanism of action.
These application notes offer a comprehensive guide for researchers, scientists, and drug development professionals on the administration of this compound in animal models to assess its potential as a therapeutic agent, particularly for conditions associated with oxidative stress and inflammation.
Quantitative Data Summary (Hypothetical)
Effective preclinical studies require a systematic evaluation of dosage, administration route, and therapeutic outcomes. The following table is a template for summarizing quantitative data from a hypothetical study on this compound in a mouse model of oxidative stress.
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (25 mg/kg) | This compound (50 mg/kg) | Positive Control (e.g., N-acetylcysteine) |
| Animal Model | C57BL/6 Mice (CCl₄-induced oxidative stress) | C57BL/6 Mice (CCl₄-induced oxidative stress) | C57BL/6 Mice (CCl₄-induced oxidative stress) | C57BL/6 Mice (CCl₄-induced oxidative stress) | C57BL/6 Mice (CCl₄-induced oxidative stress) |
| Administration Route | Oral Gavage | Oral Gavage | Oral Gavage | Oral Gavage | Oral Gavage |
| Dosing Frequency | Daily | Daily | Daily | Daily | Daily |
| Treatment Duration | 14 days | 14 days | 14 days | 14 days | 14 days |
| Serum MDA (nmol/mL) | 8.2 ± 0.9 | 6.5 ± 0.7 | 4.8 ± 0.5** | 3.1 ± 0.4 | 3.5 ± 0.4 |
| Liver GSH (µmol/g tissue) | 3.1 ± 0.4 | 4.2 ± 0.5 | 5.5 ± 0.6 | 6.8 ± 0.7 | 6.5 ± 0.6 |
| Serum ALT (U/L) | 150 ± 20 | 110 ± 15 | 85 ± 12** | 60 ± 10 | 65 ± 11 |
| Histological Score (Liver) | 3.5 ± 0.5 | 2.8 ± 0.4 | 2.1 ± 0.3 | 1.5 ± 0.2 | 1.6 ± 0.3 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control. Data are represented as mean ± SD. MDA: Malondialdehyde; GSH: Glutathione; ALT: Alanine Aminotransferase.
Experimental Protocols
Animal Model: Carbon Tetrachloride (CCl₄)-Induced Oxidative Stress
This model is widely used to induce acute oxidative stress, primarily in the liver, providing a robust system to evaluate the efficacy of antioxidant compounds.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Carbon tetrachloride (CCl₄)
-
Corn oil (or olive oil) as a vehicle
-
Animal housing with a 12-hour light/dark cycle, food, and water ad libitum.
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Prepare a 10% (v/v) solution of CCl₄ in corn oil.
-
Administer the CCl₄ solution via intraperitoneal (IP) injection at a dose of 1 mL/kg body weight.
-
A single injection is often sufficient to induce acute oxidative stress. For chronic models, injections can be repeated (e.g., twice weekly for 4-8 weeks).
-
Monitor animals for signs of distress.
Preparation and Administration of this compound
Materials:
-
This compound (powder form)
-
Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose (CMC), or 1% Tween 80 in saline)
-
Oral gavage needles
-
Syringes
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the mean body weight of the animal group and the desired dose (e.g., 10, 25, 50 mg/kg).
-
Weigh the this compound powder accurately.
-
Suspend or dissolve the powder in the chosen vehicle. Sonication may be required to achieve a uniform suspension. Prepare fresh daily.
-
-
Administration (Oral Gavage):
-
Gently restrain the mouse.
-
Measure the distance from the tip of the nose to the last rib to estimate the correct length for gavage needle insertion.
-
Insert the gavage needle smoothly into the esophagus and down to the stomach.
-
Administer the prepared this compound solution slowly. The volume should typically not exceed 10 mL/kg.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Key Experimental Assays
1. Measurement of Oxidative Stress Markers (e.g., Malondialdehyde - MDA):
-
Sample: Serum or tissue homogenate.
-
Method: Thiobarbituric acid reactive substances (TBARS) assay.
-
Principle: MDA, a marker of lipid peroxidation, reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored complex, which can be measured spectrophotometrically at ~532 nm.
2. Assessment of Antioxidant Capacity (e.g., Glutathione - GSH):
-
Sample: Tissue homogenate (e.g., liver).
-
Method: DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) assay.
-
Principle: DTNB reacts with the sulfhydryl group of GSH to form a yellow-colored product (TNB), which is quantified by measuring absorbance at ~412 nm.
3. Histopathological Analysis:
-
Sample: Formalin-fixed, paraffin-embedded tissue (e.g., liver).
-
Method: Hematoxylin and Eosin (H&E) staining.
-
Procedure:
-
At the end of the study, euthanize animals and perfuse organs with saline.
-
Fix the liver tissue in 10% neutral buffered formalin for 24-48 hours.
-
Process the tissue, embed in paraffin, and cut 4-5 µm sections.
-
Stain sections with H&E.
-
Examine under a microscope for signs of cellular damage, inflammation, and necrosis.
-
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow for evaluating this compound in an animal model.
Caption: Postulated signaling pathway for this compound's antioxidant effect.
References
Application Notes and Protocols for the Quantification of Hemiphroside A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemiphroside A is a phenylpropanoid glycoside with the chemical formula C₃₁H₄₀O₁₆ and a molecular weight of 668.65 g/mol [1]. As a natural product, interest in its potential biological activities necessitates the development of robust and reliable analytical methods for its quantification in various matrices, including plant extracts, pharmaceutical formulations, and biological samples. To date, specific validated analytical methods for the quantification of this compound are not widely published. Therefore, this document provides detailed application notes and proposed protocols based on established analytical techniques for structurally similar compounds, such as other phenylpropanoid glycosides. The following methods serve as a comprehensive starting point for method development and validation.
Compound Profile
-
Compound Name: this compound
-
CAS Number: 165338-27-2[1]
-
Molecular Formula: C₃₁H₄₀O₁₆[1]
-
Molecular Weight: 668.65 g/mol [1]
-
Class: Phenylpropanoid Glycoside
Proposed Analytical Methods for Quantification
The quantification of this compound can be approached using several chromatographic techniques. The choice of method will depend on the required sensitivity, selectivity, sample matrix, and throughput.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used, robust, and cost-effective technique suitable for the quantification of this compound in raw materials and simple formulations where the concentration is relatively high.
Application Note: This method is ideal for routine quality control of plant extracts and finished products. The phenylpropanoid structure of this compound contains chromophores that allow for strong UV absorbance, enabling sensitive detection. A reversed-phase C18 column is proposed, which is effective for separating polar glycosides. The mobile phase composition and gradient can be optimized to achieve good resolution from other matrix components.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For high sensitivity and selectivity, especially in complex matrices such as plasma, urine, or tissue homogenates, UPLC-MS/MS is the recommended method. This technique is essential for pharmacokinetic and bioavailability studies.
Application Note: The UPLC system provides faster analysis times and better resolution compared to conventional HPLC. The use of tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode offers exceptional specificity by monitoring a specific precursor-to-product ion transition for this compound, minimizing interference from co-eluting compounds.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a powerful technique for the rapid and simultaneous analysis of multiple samples. It can be used for the identification and semi-quantitative or quantitative determination of this compound in herbal materials and extracts.
Application Note: HPTLC offers the advantages of low solvent consumption, parallel sample analysis, and minimal sample preparation. It is particularly useful for fingerprinting analysis and as a screening tool in the quality control of herbal products. Densitometric scanning of the plates allows for the quantification of the separated compounds.
Data Presentation: Summary of Proposed Chromatographic Conditions
The following table summarizes the proposed starting conditions for the analytical methods described. These parameters should be optimized during method development.
| Parameter | HPLC-UV | UPLC-MS/MS | HPTLC |
| Stationary Phase | C18 column (e.g., 4.6 x 250 mm, 5 µm) | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) | HPTLC silica (B1680970) gel 60 F₂₅₄ plates |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile (B52724) | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | Toluene: Ethyl Acetate: Formic Acid (e.g., 5:4:1, v/v/v) |
| Elution Mode | Gradient | Gradient | Isocratic |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | N/A |
| Detection | UV at ~280 nm (or λmax) | ESI+ or ESI- MRM | Densitometry at ~280 nm |
| Injection Volume | 10 µL | 2 µL | 2-5 µL (band application) |
| Column Temp. | 30 °C | 40 °C | N/A |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
-
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol (B129727).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
-
-
Sample Preparation (for plant extract):
-
Accurately weigh 1 g of powdered plant material.
-
Extract with 25 mL of methanol by sonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Analysis:
-
Set up the HPLC system with the conditions specified in the table above.
-
Inject the prepared standards and samples.
-
Record the chromatograms and integrate the peak area corresponding to this compound.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.
-
Protocol 2: Quantification of this compound by UPLC-MS/MS
-
Standard and QC Preparation:
-
Prepare a stock solution (1 mg/mL) of this compound and an internal standard (IS), such as a structurally similar stable isotope-labeled compound or another glycoside, in methanol.
-
Prepare calibration standards and quality control (QC) samples by spiking the appropriate amounts of this compound and a fixed amount of IS into the blank matrix (e.g., plasma).
-
-
Sample Preparation (for plasma):
-
To 100 µL of plasma sample, standard, or QC, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the UPLC-MS/MS system.
-
-
UPLC-MS/MS Analysis:
-
Set up the system with the UPLC conditions from the table.
-
Optimize the mass spectrometer settings for this compound and the IS. This includes selecting the ionization mode (positive or negative electrospray) and determining the precursor and product ions for MRM transitions. For this compound (MW 668.65), potential precursor ions could be [M+H]⁺ at m/z 669.2 or [M+Na]⁺ at m/z 691.2.
-
Analyze the prepared standards, QCs, and samples.
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the IS.
-
Construct a weighted (e.g., 1/x²) linear regression curve of the peak area ratio versus concentration for the calibration standards.
-
Quantify this compound in the samples and QCs using this curve.
-
Protocol 3: Quantification of this compound by HPTLC
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare calibration standards in the range of 100-1000 ng/µL.
-
Prepare the sample extract as described in the HPLC-UV protocol, concentrating or diluting as necessary to fall within the calibration range.
-
-
Chromatographic Development:
-
Apply the standards and samples as 8 mm bands onto the HPTLC plate using an automated applicator.
-
Develop the plate in a twin-trough chamber saturated with the mobile phase until the solvent front migrates approximately 8 cm.
-
Dry the plate in a stream of warm air.
-
-
Detection and Densitometry:
-
Visualize the plate under UV light (e.g., 254 nm or 366 nm).
-
Scan the plate with a densitometer at the wavelength of maximum absorbance for this compound (e.g., 280 nm).
-
-
Quantification:
-
Record the peak areas from the densitometric scan.
-
Create a calibration curve by plotting the peak area against the amount of this compound applied for the standards.
-
Calculate the amount of this compound in the sample tracks from the calibration curve.
-
Method Validation Parameters
Any developed method for the quantification of this compound must be validated according to ICH guidelines to ensure its reliability. The following table outlines the key validation parameters and their typical acceptance criteria.
| Validation Parameter | Acceptance Criteria |
| Specificity/Selectivity | No interference at the retention time of the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Range | Typically 80-120% of the test concentration. |
| Accuracy | % Recovery within 80-120% (for assay) or ±15% of nominal (for bioanalysis). |
| Precision (Repeatability & Intermediate) | RSD ≤ 2% (for assay) or ≤ 15% (for bioanalysis). |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1; precision and accuracy within acceptable limits. |
| Robustness | No significant change in results with small, deliberate variations in method parameters. |
Visualizations
Caption: Workflow for this compound quantification by UPLC-MS/MS.
Caption: Key parameters for analytical method validation.
References
Application Note: A Proposed HPLC Method for the Analysis of Hemiphroside A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemiphroside A is an iridoid glycoside found in the plant Hemiphragma heterophyllum. Iridoid glycosides are a class of secondary metabolites that exhibit a wide range of biological activities and are of significant interest to the pharmaceutical and nutraceutical industries. The accurate quantification of this compound in plant extracts and finished products is crucial for quality control, standardization, and pharmacological studies.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of phytochemicals.[1][2][3] This application note details a proposed HPLC protocol for the quantitative analysis of this compound.
Note: As of the latest literature review, a specific, validated HPLC method exclusively for this compound has not been published. The following protocol is a comprehensive, proposed method developed based on established and validated analytical procedures for structurally similar iridoid glycosides.[4][5][6] This method serves as an excellent starting point and must be subjected to in-house validation (evaluating specificity, linearity, accuracy, precision, LOD, and LOQ) to ensure its suitability for the intended purpose, in accordance with ICH guidelines.[7]
Experimental Protocol
This protocol outlines the steps for sample preparation, standard preparation, and HPLC analysis for the quantification of this compound.
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
HPLC grade acetonitrile (B52724) (ACN)
-
HPLC grade methanol (B129727) (MeOH)
-
HPLC grade water (e.g., Milli-Q or equivalent)
-
Phosphoric acid (or formic acid), analytical grade
-
Syringe filters (0.22 µm or 0.45 µm, nylon or PTFE)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is required.
| Parameter | Recommended Condition |
| HPLC Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). This is a commonly used stationary phase for the analysis of moderately polar compounds like iridoid glycosides.[6] |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile (ACN)Rationale: An acidified aqueous mobile phase is often used to ensure good peak shape for acidic compounds and to control the ionization state of analytes.[8] |
| Gradient Elution | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °CMaintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 210 nmIridoid glycosides typically lack a strong chromophore but show UV absorbance at lower wavelengths. A DAD detector can be used to scan a range (e.g., 200-400 nm) to determine the optimal wavelength.[8] |
| Injection Volume | 10 µL |
Preparation of Solutions
a) Standard Stock Solution (e.g., 1000 µg/mL)
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.
b) Working Standard Solutions
-
Prepare a series of working standard solutions (e.g., 10, 25, 50, 100, 250 µg/mL) by performing serial dilutions of the stock solution with methanol.
-
These solutions will be used to construct the calibration curve.
c) Sample Preparation (from Hemiphragma heterophyllum plant material)
-
Accurately weigh about 1.0 g of dried, powdered plant material into a centrifuge tube.
-
Add 25 mL of methanol.
-
Vortex the mixture and extract using ultrasonication for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial prior to injection.[8]
Data Presentation: Example Validation Parameters
The following table summarizes typical validation data for the HPLC analysis of other structurally similar iridoid glycosides. These values provide a benchmark for the expected performance of the proposed method after it has been validated for this compound.
| Parameter | Typical Performance Range |
| Retention Time (t_R_) | Dependent on final optimized method; expected to be consistent with <2% RSD. |
| Linearity Range | 10 - 250 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.5 - 2.0 µg/mL (Calculated at a signal-to-noise ratio of 3:1) |
| Limit of Quantification (LOQ) | 2.0 - 7.0 µg/mL (Calculated at a signal-to-noise ratio of 10:1) |
| Accuracy (% Recovery) | 95% - 105%[6][8] |
| Precision (% RSD) | Intra-day: < 2.0% Inter-day: < 3.0%[6] |
| Robustness | Method should be robust to small, deliberate changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).[7] |
Workflow and Pathway Visualization
The following diagrams illustrate the logical workflow of the analytical process.
Caption: Experimental workflow for this compound quantification.
This proposed method provides a strong foundation for developing a validated HPLC protocol for the analysis of this compound. Adherence to good laboratory practices and thorough method validation are essential for obtaining accurate and reliable quantitative results.
References
- 1. elearning.unite.it [elearning.unite.it]
- 2. chemijournal.com [chemijournal.com]
- 3. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of iridoid glucosides from Paederia scandens using HPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous Analysis of Iridoid Glycosides and Anthraquinones in Morinda officinalis Using UPLC-QqQ-MS/MS and UPLC-Q/TOF-MSE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and application of a rapid HPLC method for simultaneous determination of hyperoside, isoquercitrin and eleutheroside E in Apocynum venetum L. and Eleutherococcus senticosus - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantitative Analysis of Hemiphroside A using LC-MS/MS
Introduction
Hemiphroside A, a complex iridoid glycoside with the molecular formula C31H40O16 and a molecular weight of 668.65 g/mol , is a compound of increasing interest in phytochemical and pharmacological research. Its intricate structure necessitates sensitive and specific analytical methods for accurate quantification in complex matrices. This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of this compound. The protocol outlined herein is suitable for researchers in natural product chemistry, pharmacology, and drug development.
Experimental Protocols
Sample Preparation
A solid-phase extraction (SPE) method is recommended for the extraction of this compound from biological matrices to ensure sample purity and minimize matrix effects.
-
Materials:
-
Oasis HLB SPE Cartridges (3 cc, 60 mg)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (≥98%)
-
Internal Standard (IS) working solution (e.g., Verbascoside, 100 ng/mL)
-
-
Protocol:
-
Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Loading: Mix 500 µL of the sample (e.g., plasma, tissue homogenate) with 500 µL of 4% formic acid in water. Add 20 µL of the internal standard working solution. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove polar interferences, followed by 3 mL of 20% methanol in water to remove less polar interferences.
-
Elution: Elute this compound and the internal standard with 2 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Liquid Chromatography
-
Instrumentation: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) maintained at 40°C.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
Time (min) %B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI in negative ion mode is proposed due to the presence of multiple hydroxyl groups, which can be readily deprotonated.
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) was used for quantification. The precursor and product ions were determined through initial infusion experiments.
Data Presentation
The following table summarizes the proposed MRM transitions and optimized collision energies for the quantitative analysis of this compound and the internal standard, Verbascoside.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 667.6 | 505.5 | 25 |
| 667.6 | 343.4 | 35 | |
| Verbascoside (IS) | 623.5 | 161.1 | 30 |
Visualization of Methodologies
Experimental Workflow
The overall experimental workflow from sample preparation to data analysis is depicted below.
Caption: LC-MS/MS workflow for this compound quantification.
Proposed Fragmentation Pathway of this compound
Based on the structure of this compound and common fragmentation patterns of glycosides, a plausible fragmentation pathway in negative ion mode is proposed. The initial precursor ion [M-H]⁻ at m/z 667.6 is expected to lose the terminal glucose moiety (-162 Da) to yield a fragment at m/z 505.5. A subsequent loss of the second sugar unit would result in the aglycone fragment.
Caption: Proposed ESI⁻ fragmentation of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound by LC-MS/MS. The described method is highly selective and sensitive, making it an invaluable tool for pharmacokinetic studies, quality control of herbal medicines, and other research applications involving the quantification of this complex natural product. The provided workflows and fragmentation pathways offer a solid foundation for method development and data interpretation.
Hemiphroside A (Hyperoside): Application Notes and Protocols for Therapeutic Agent Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemiphroside A, more commonly known in scientific literature as Hyperoside (B192233), is a flavonoid glycoside with the chemical name quercetin-3-O-galactoside. This document provides detailed application notes and protocols for researchers investigating its potential as a therapeutic agent. While the term "this compound" was used in the query, the vast body of research has been conducted under the name "Hyperoside." This document will proceed using the name Hyperoside and it is presumed that the user is referring to this compound.
Hyperoside has demonstrated significant promise as a therapeutic agent due to its potent anti-inflammatory and antioxidant properties.[1] These activities are attributed to its ability to modulate key cellular signaling pathways, making it a compound of interest for the development of novel treatments for a variety of diseases. This document outlines its primary therapeutic effects, summarizes quantitative data from relevant studies, provides detailed experimental protocols to assess its activity, and visualizes the key mechanisms and workflows.
Data Presentation
The following tables summarize the quantitative data regarding the antioxidant and anti-inflammatory activities of Hyperoside.
Table 1: Antioxidant Activity of Hyperoside
| Assay | Test System | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) |
| DPPH Radical Scavenging | Chemical Assay | 3.12 ± 0.51 | Quercetin | 1.59 ± 0.06 |
Note: IC50 values represent the concentration of the compound required to scavenge 50% of the DPPH radicals. Lower values indicate higher antioxidant activity.[2]
Table 2: Anti-inflammatory Activity of Hyperoside
| Assay | Model System | Hyperoside Concentration | Parameter Measured | % Inhibition | Reference Compound | % Inhibition |
| Carrageenan-Induced Paw Edema | Rat | 50 mg/kg | Paw Edema | 76.00% | Indomethacin | Not specified in source |
| LPS-Stimulated Macrophages | Mouse Peritoneal Macrophages | 5 µM | TNF-α Production | 32.31 ± 2.8% | - | - |
| LPS-Stimulated Macrophages | Mouse Peritoneal Macrophages | 5 µM | IL-6 Production | 41.31 ± 3.1% | - | - |
| LPS-Stimulated Macrophages | Mouse Peritoneal Macrophages | 5 µM | Nitric Oxide (NO) Production | 30.31 ± 4.1% | - | - |
Note: The data indicates a significant anti-inflammatory effect of Hyperoside in both in vivo and in vitro models.[3][4]
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the therapeutic potential of Hyperoside.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common spectrophotometric method to determine the antioxidant capacity of a compound. The stable DPPH radical has a deep violet color, which is reduced to a yellow-colored non-radical form by an antioxidant. The decrease in absorbance is proportional to the antioxidant activity.[5]
Materials:
-
Hyperoside
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (spectrophotometric grade)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Keep the solution in an amber bottle and in the dark.[5]
-
Preparation of Test Samples: Prepare a stock solution of Hyperoside (e.g., 1 mg/mL) in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Preparation of Positive Control: Prepare a stock solution and serial dilutions of ascorbic acid in the same manner as the test sample.
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each concentration of the Hyperoside solutions or ascorbic acid solutions to respective wells.
-
Add 100 µL of the DPPH working solution to all wells.
-
For the blank, add 200 µL of methanol. For the control, add 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Incubation: Cover the plate and incubate in the dark at room temperature for 30 minutes.[6]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: Plot the percentage of scavenging activity against the concentrations of Hyperoside. The IC50 value is the concentration that causes 50% scavenging of DPPH radicals.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
Principle: Carrageenan injection into the rat paw induces a localized inflammatory response characterized by edema. The reduction in paw volume by a test compound indicates its anti-inflammatory potential.[7]
Materials:
-
Hyperoside
-
Carrageenan (lambda, Type IV)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Wistar rats (150-200 g)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize the rats to laboratory conditions for at least one week.
-
Animal Grouping: Randomly divide the animals into groups (n=6 per group):
-
Group I (Control): Vehicle administration.
-
Group II (Positive Control): Indomethacin (e.g., 10 mg/kg, orally).
-
Group III-V (Test Groups): Hyperoside at different doses (e.g., 25, 50, 100 mg/kg, orally).
-
-
Drug Administration: Administer the vehicle, Indomethacin, or Hyperoside orally 1 hour before the carrageenan injection.[8]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[7]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V₀) and at 1, 2, 3, 4, and 5 hours after the injection (Vₜ).[7]
-
Calculation:
-
The increase in paw volume (edema) is calculated as: Edema = Vₜ - V₀.
-
The percentage inhibition of edema is calculated as: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
-
Statistical Analysis: Analyze the data using one-way ANOVA followed by a suitable post-hoc test.
In Vitro Anti-inflammatory Activity: Measurement of Cytokines in LPS-Stimulated Macrophages
Principle: Lipopolysaccharide (LPS) stimulates macrophages to produce pro-inflammatory cytokines like TNF-α and IL-6. The ability of a compound to inhibit this production is a measure of its anti-inflammatory activity.[9]
Materials:
-
Hyperoside
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS)
-
DMEM medium with 10% FBS
-
ELISA kits for mouse TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of Hyperoside (e.g., 1, 5, 10, 25 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[10] Include a vehicle-treated control group and an LPS-only group.
-
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Express the results as pg/mL of the cytokine. Compare the treated groups with the LPS-only group to determine the percentage of inhibition.
Mechanism of Action: Western Blot Analysis of NF-κB and Nrf2 Pathways
Principle: Western blotting is used to detect the levels of specific proteins involved in signaling pathways. For the NF-κB pathway, the degradation of IκBα and the phosphorylation of p65 are key indicators of activation. For the Nrf2 pathway, the nuclear translocation of Nrf2 is a key activation step.
Materials:
-
Hyperoside
-
RAW 264.7 cells or other suitable cell line
-
LPS (for NF-κB activation)
-
t-BHQ (tert-butylhydroquinone, as a positive control for Nrf2 activation)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Nuclear and cytoplasmic extraction kit
-
Primary antibodies: anti-p-p65, anti-p65, anti-IκBα, anti-Nrf2, anti-Lamin B (nuclear marker), anti-β-actin (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment
-
ECL detection reagent
Procedure for NF-κB Pathway Analysis:
-
Cell Treatment: Seed and treat cells with Hyperoside and/or LPS as described in the cytokine measurement protocol. A typical time point for observing IκBα degradation is 30 minutes after LPS stimulation.
-
Protein Extraction: Lyse the cells with RIPA buffer to obtain whole-cell lysates.
-
Western Blotting:
-
Separate 20-30 µg of protein per sample on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p-p65, anti-IκBα, anti-β-actin) overnight at 4°C.[11]
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent.
-
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Procedure for Nrf2 Pathway Analysis:
-
Cell Treatment: Treat cells with Hyperoside for different time points (e.g., 1, 2, 4, 6 hours) to determine the optimal time for Nrf2 nuclear translocation.[12]
-
Nuclear and Cytoplasmic Fractionation: Separate the nuclear and cytoplasmic fractions using a commercially available kit according to the manufacturer's protocol.
-
Western Blotting:
-
Perform Western blotting on both the nuclear and cytoplasmic fractions.
-
Probe the membranes with anti-Nrf2 antibody.
-
Use anti-Lamin B as a nuclear loading control and anti-β-actin as a cytoplasmic loading control.
-
-
Analysis: Quantify the band intensities and determine the relative amount of Nrf2 in the nucleus compared to the cytoplasm.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: NF-κB signaling pathway and the inhibitory effect of Hyperoside.
Caption: Nrf2/ARE antioxidant signaling pathway activated by Hyperoside.
Caption: Workflow for in vitro anti-inflammatory cytokine measurement.
Caption: Workflow for Western blot analysis of NF-κB pathway proteins.
References
- 1. Hyperoside attenuates sepsis-induced acute lung injury by Nrf2 activation and ferroptosis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dpph assay ic50: Topics by Science.gov [science.gov]
- 3. Anti-inflammatory activity of hyperoside through the suppression of nuclear factor-κB activation in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gelam Honey Attenuates Carrageenan-Induced Rat Paw Inflammation via NF-κB Pathway | PLOS One [journals.plos.org]
- 9. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Suppression of 6-Hydroxydopamine-Induced Oxidative Stress by Hyperoside Via Activation of Nrf2/HO-1 Signaling in Dopaminergic Neurons [mdpi.com]
Application of Hemiphroside A in Neuroprotection Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemiphroside A is a phenylpropanoid glycoside that has been isolated from plants such as Hydrangea macrophylla and Picrorhiza scrophulariiflora.[1] Preliminary studies have indicated that this compound possesses antioxidative properties, demonstrating scavenging effects on hydroxyl and superoxide (B77818) anion radicals.[1] This inherent antioxidant activity suggests a potential therapeutic role for this compound in the prevention and treatment of neurodegenerative diseases, where oxidative stress is a key pathological mechanism. Neuroprotective agents often act by mitigating oxidative stress, reducing neuroinflammation, and inhibiting apoptotic pathways.[2]
These application notes provide a comprehensive guide for researchers interested in investigating the neuroprotective potential of this compound. The following sections detail proposed experimental protocols for both in vitro and in vivo models of neurodegeneration, focusing on methodologies to assess its efficacy and elucidate its mechanism of action.
Quantitative Data Summary
As specific neuroprotection studies on this compound are limited, the following tables are presented as templates for data acquisition and presentation. These tables are based on common assays used to evaluate the neuroprotective effects of novel antioxidant compounds.
Table 1: In Vitro Neuroprotective Effects of this compound on Oxidative Stress-Induced Cell Death
| Treatment Group | Concentration (µM) | Cell Viability (%) | LDH Release (% of Control) | Intracellular ROS (% of Control) |
| Control (Vehicle) | - | 100 ± 5.2 | 100 ± 7.8 | 100 ± 6.5 |
| Oxidative Stressor (e.g., H₂O₂) | - | 45 ± 4.1 | 250 ± 15.3 | 320 ± 21.7 |
| This compound + Oxidative Stressor | 1 | 55 ± 3.9 | 210 ± 12.1 | 280 ± 18.9 |
| This compound + Oxidative Stressor | 10 | 72 ± 4.5 | 150 ± 9.6 | 190 ± 15.2 |
| This compound + Oxidative Stressor | 50 | 88 ± 5.0 | 110 ± 8.1 | 120 ± 10.3 |
Table 2: Effect of this compound on Apoptotic Markers in a Neuronal Cell Line
| Treatment Group | Concentration (µM) | Caspase-3 Activity (Fold Change) | Bax/Bcl-2 Ratio |
| Control (Vehicle) | - | 1.0 ± 0.1 | 1.0 ± 0.2 |
| Neurotoxin (e.g., MPP+) | - | 4.5 ± 0.4 | 5.2 ± 0.6 |
| This compound + Neurotoxin | 1 | 3.8 ± 0.3 | 4.1 ± 0.5 |
| This compound + Neurotoxin | 10 | 2.1 ± 0.2 | 2.3 ± 0.3 |
| This compound + Neurotoxin | 50 | 1.2 ± 0.1 | 1.4 ± 0.2 |
Experimental Protocols
In Vitro Neuroprotection Assay
Objective: To determine the protective effect of this compound against oxidative stress-induced neuronal cell death.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12)
-
Cell culture medium (e.g., DMEM/F12) with supplements (FBS, penicillin/streptomycin)
-
This compound
-
Oxidative stressor (e.g., hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA))
-
MTT or WST-1 cell viability assay kit
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
DCFDA or other ROS detection probe
Protocol:
-
Cell Seeding: Plate neuronal cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours. Include a vehicle control group.
-
Induction of Oxidative Stress: Add the oxidative stressor (e.g., 100 µM H₂O₂) to the wells (except for the control group) and incubate for 24 hours.
-
Assessment of Cell Viability:
-
MTT/WST-1 Assay: Add the reagent to each well and incubate as per the manufacturer's instructions. Measure the absorbance at the appropriate wavelength.
-
LDH Assay: Collect the cell culture supernatant and measure LDH release according to the kit protocol.
-
-
Measurement of Intracellular ROS:
-
Load cells with a ROS-sensitive fluorescent probe (e.g., DCFDA) for 30 minutes.
-
Measure the fluorescence intensity using a microplate reader or fluorescence microscope.
-
Western Blot Analysis for Apoptotic and Pro-survival Proteins
Objective: To investigate the effect of this compound on key signaling pathways involved in apoptosis and cell survival.
Materials:
-
Neuronal cells treated as described in the in vitro neuroprotection assay.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Protocol:
-
Protein Extraction: Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.
-
Block the membranes for 1 hour at room temperature.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize to a loading control like β-actin.
Signaling Pathways and Experimental Workflows
Caption: Proposed experimental workflow for investigating the neuroprotective effects of this compound.
Caption: Hypothesized signaling pathways modulated by this compound in neuroprotection.
References
Hemiphroside A: A Potential Modulator of the PI3K/Akt and MAPK Signaling Pathways in Inflammatory Bowel Disease Research
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Hemiphroside A is a phenylpropanoid glycoside isolated from the medicinal plant Picrorhiza scrophulariiflora. While specific biological activities of this compound are not extensively documented in publicly available literature, its structural class suggests potential therapeutic applications, particularly in areas of inflammation and oxidative stress.[1][2][3][4] Notably, a study on the glycoside fraction of Picrorhiza scrophulariiflora, which contains this compound, has demonstrated significant anti-inflammatory effects in a murine model of colitis.[5][6] This effect was attributed to the suppression of the PI3K/Akt and MAPK signaling pathways.[5][6] This application note provides a theoretical framework and detailed protocols for investigating the specific role of this compound in modulating these pathways in the context of inflammatory bowel disease (IBD).
Potential Application in IBD Research
Based on the demonstrated activity of the plant extract from which it is derived, this compound is a compelling candidate for studying the intricate signaling cascades that drive the pathology of IBD. The PI3K/Akt and MAPK pathways are central to the inflammatory response, regulating cell proliferation, survival, and cytokine production. By potentially modulating these pathways, this compound could serve as a valuable tool to:
-
Elucidate the specific roles of phenylpropanoid glycosides in mitigating intestinal inflammation.
-
Identify novel therapeutic targets within the PI3K/Akt and MAPK signaling networks.
-
Develop potential lead compounds for the treatment of IBD.
Quantitative Data Summary
As specific quantitative data for this compound is not yet available, the following tables are presented as templates for organizing experimental results when evaluating its efficacy.
Table 1: In Vitro Efficacy of this compound on LPS-stimulated RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) | Nitric Oxide (NO) Production (% of Control) | IL-6 Expression (Fold Change) | TNF-α Expression (Fold Change) |
| 0 (Vehicle Control) | 100 | 100 | 1.0 | 1.0 |
| 1 | ||||
| 5 | ||||
| 10 | ||||
| 25 | ||||
| 50 |
Table 2: Effect of this compound on PI3K/Akt and MAPK Pathway Phosphorylation in LPS-stimulated RAW 264.7 Macrophages
| Treatment | p-Akt/Akt Ratio | p-p38/p38 Ratio | p-ERK/ERK Ratio | p-JNK/JNK Ratio |
| Vehicle Control | ||||
| LPS (1 µg/mL) | ||||
| This compound (10 µM) + LPS | ||||
| This compound (25 µM) + LPS | ||||
| This compound (50 µM) + LPS |
Experimental Protocols
The following are detailed protocols adapted from established methodologies for studying anti-inflammatory compounds and their effects on the PI3K/Akt and MAPK pathways.
Protocol 1: In Vitro Anti-inflammatory Activity in RAW 264.7 Macrophages
Objective: To determine the effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Griess Reagent
-
MTT Cell Proliferation Assay Kit
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for IL-6, TNF-α, and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Viability Assay (MTT):
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow to adhere overnight.
-
Treat cells with varying concentrations of this compound (1-50 µM) for 24 hours.
-
Perform the MTT assay according to the manufacturer's instructions to assess cytotoxicity.
-
-
Nitric Oxide (NO) Production Assay:
-
Seed cells in a 96-well plate at 1 x 10⁵ cells/well and allow to adhere.
-
Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Measure NO concentration in the supernatant using the Griess reagent.
-
-
Quantitative Real-Time PCR (qPCR) for Cytokine Expression:
-
Seed cells in a 6-well plate at 1 x 10⁶ cells/well.
-
Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for 6 hours.
-
Extract total RNA, synthesize cDNA, and perform qPCR for IL-6 and TNF-α expression.
-
Protocol 2: Western Blot Analysis of PI3K/Akt and MAPK Signaling Pathways
Objective: To investigate the effect of this compound on the phosphorylation of key proteins in the PI3K/Akt and MAPK signaling pathways.
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-p-Akt, anti-Akt, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed RAW 264.7 cells in a 6-well plate.
-
Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for 30 minutes.
-
Lyse the cells with RIPA buffer.
-
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to the total protein or a housekeeping protein like β-actin.
-
Visualizations
Caption: Proposed mechanism of this compound in inhibiting LPS-induced inflammation.
Caption: Workflow for assessing this compound's anti-inflammatory effects.
References
- 1. This compound | CAS:165338-27-2 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | 165338-27-2 | QGA33827 | Biosynth [biosynth.com]
- 3. Phenylpropanoid glycoside analogues: enzymatic synthesis, antioxidant activity and theoretical study of their free radical scavenger mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylpropanoid Glycoside Analogues: Enzymatic Synthesis, Antioxidant Activity and Theoretical Study of Their Free Radical Scavenger Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Network Pharmacology Study of Bioactive Components and Molecular Mechanisms of the Glycoside Fraction from Picrorhiza scrophulariiflora Against Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Network Pharmacology Study of Bioactive Components and Molecular Mechanisms of the Glycoside Fraction from Picrorhiza scrophulariiflora Against Experimental Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Hemiphroside A Solubility for In Vitro Research
Welcome to the technical support center for Hemiphroside A. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for challenges related to the solubility of this compound in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
This compound is a phenylethanoid glycoside, a class of natural compounds known for various biological activities, including antioxidative effects.[1] Like many natural products, this compound has limited aqueous solubility, which can pose a significant challenge for in vitro studies. Poor solubility can lead to compound precipitation in cell culture media, resulting in inaccurate dosing and unreliable experimental outcomes.
Q2: In which organic solvents is this compound soluble?
This compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[1] For cell-based assays, DMSO is the most commonly used solvent due to its high solubilizing capacity for a wide range of compounds and its miscibility with aqueous culture media.[2]
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What is happening and how can I prevent this?
This common issue is known as "crashing out." It occurs because the compound, while soluble in the organic solvent, is not soluble in the final aqueous environment of the cell culture medium. To prevent this, consider the following strategies:
-
Optimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your culture medium, ideally well below 1%, as higher concentrations can be cytotoxic.[3][4]
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the medium, perform serial dilutions in the medium while vortexing or swirling to ensure rapid and even dispersion.
-
Gentle Warming: Pre-warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.[3]
Q4: Are there alternatives to DMSO for solubilizing this compound for my experiments?
Yes, other water-miscible organic solvents can be tested, such as ethanol (B145695) and methanol.[3] The choice of solvent will depend on the specific experimental system and the tolerance of the cells to the solvent. It is crucial to always include a vehicle control (the solvent without the compound) in your experiments to account for any potential effects of the solvent itself.[3][4]
Q5: Can I use techniques like pH adjustment or surfactants to improve this compound solubility?
Yes, these are valid strategies for poorly soluble compounds.
-
pH Adjustment: If a compound has ionizable groups, altering the pH of the buffer can increase its solubility.[3]
-
Surfactants and Cyclodextrins: Non-ionic surfactants like Tween® 80 or cyclodextrins can be used to create micelles or inclusion complexes that help keep the compound dispersed in the aqueous phase.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous media | The compound is "crashing out" due to poor aqueous solubility. | 1. Lower the final concentration of this compound. 2. Decrease the final percentage of the organic solvent (e.g., DMSO) to the lowest effective concentration. 3. Add the stock solution to pre-warmed media with vigorous mixing.[3] 4. Use a co-solvent system or solubility enhancers like cyclodextrins.[3] |
| Inconsistent experimental results | Inconsistent solubility and dosing between experiments. | 1. Prepare fresh stock solutions regularly. 2. Visually inspect for precipitation before each use. 3. Perform a solubility test in your specific medium before starting large-scale experiments. |
| Cell toxicity observed in vehicle control | The concentration of the organic solvent is too high. | 1. Reduce the final concentration of the solvent (e.g., DMSO to <0.5%).[5] 2. Test the tolerance of your specific cell line to the solvent. |
| Compound appears insoluble even in organic solvent | The compound may have degraded or the solvent quality is poor. | 1. Use high-purity, anhydrous DMSO. 2. Store this compound desiccated and at the recommended temperature (-20°C) to prevent degradation.[1] |
Quantitative Data: Solubility of a Representative Phenylethanoid Glycoside (Verbascoside/Acteoside)
| Solvent/System | Approximate Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [6] |
| Ethanol | ~30 mg/mL | [6] |
| Dimethylformamide (DMF) | ~30 mg/mL | [6] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolving: Add a sufficient volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.[3]
-
Inspection: Visually confirm that the compound is fully dissolved and no particulates are visible.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3]
Protocol 2: Preparing Working Solutions in Cell Culture Medium
-
Pre-warm Medium: Warm the required volume of your cell culture medium to 37°C.
-
Calculate Dilution: Determine the volume of the DMSO stock solution needed to achieve your final desired concentration. Ensure the final DMSO concentration remains non-toxic to your cells (typically ≤0.5%).
-
Add Dropwise: While gently vortexing or swirling the pre-warmed medium, add the calculated volume of the this compound stock solution dropwise. This ensures rapid dispersion and helps prevent localized high concentrations that can lead to precipitation.
-
Final Mix: Gently mix the final solution before adding it to your cell culture plates.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium.
Visualizations
Signaling Pathways Modulated by Phenylethanoid Glycosides
Phenylethanoid glycosides, the class of compounds to which this compound belongs, have been reported to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and Nrf2.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. NRF2 signalling pathway: New insights and progress in the field of wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Hemiphroside A Stability in Solution: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Hemiphroside A in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the general stability concerns for this compound in solution?
A1: this compound, a phenylpropanoid glycoside, is susceptible to degradation in solution, primarily influenced by pH, temperature, and light exposure. Phenylpropanoid glycosides can undergo hydrolysis, particularly at the glycosidic bond, in aqueous solutions.[1][2] The stability is generally higher in acidic conditions compared to neutral or alkaline environments.[1][3]
Q2: What is the optimal pH for storing this compound solutions?
A2: Based on stability studies of structurally similar phenylpropanoid glycosides like Verbascoside (Acteoside), acidic pH conditions are recommended for enhanced stability. Verbascoside exhibits greater stability in acidic solutions (pH 2.0-5.5) compared to neutral (pH 7.4) or alkaline (pH > 8.0) solutions.[1][3] For short-term storage, a buffered solution with a pH between 4 and 6 would be advisable.
Q3: How does temperature affect the stability of this compound in solution?
A3: Elevated temperatures accelerate the degradation of this compound in solution. The degradation of similar compounds like Verbascoside follows first-order kinetics, with the rate of degradation increasing significantly with a rise in temperature.[1][4] It is recommended to store stock solutions at -20°C or -80°C for long-term stability. For working solutions, storage at 2-8°C is preferable to room temperature, and solutions should be freshly prepared whenever possible.
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this compound is limited, many phenolic compounds, including phenylpropanoid glycosides, are known to be sensitive to light.[3] Exposure to UV or even ambient light can lead to photodegradation. Therefore, it is crucial to protect this compound solutions from light by using amber vials or wrapping containers in aluminum foil.
Q5: What are the most suitable solvents for dissolving and storing this compound?
A5: this compound is soluble in solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol (B129727). For biological experiments, DMSO is a common choice for preparing stock solutions. However, it is important to be aware of the potential toxicity of DMSO to cells and to use the lowest effective concentration. For aqueous buffers, ensure the pH is in the acidic range to improve stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments | Degradation of this compound in the experimental medium. | - Prepare fresh solutions of this compound before each experiment.- Ensure the pH of the cell culture medium or buffer is not alkaline.- Minimize the incubation time at 37°C as much as possible.- Protect the solutions from light during incubation. |
| Inconsistent results between experimental batches | Inconsistent concentration of active this compound due to degradation during storage. | - Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.- Store stock solutions at -80°C for long-term stability.- Regularly check the purity of the stock solution using an analytical method like HPLC. |
| Appearance of unknown peaks in HPLC analysis | Formation of degradation products. | - Analyze the degradation products using LC-MS to identify their structures.- Adjust storage and experimental conditions (lower pH, temperature, and light protection) to minimize degradation.- If degradation is unavoidable, quantify the remaining this compound to ensure accurate dosing. |
Quantitative Data: Stability of Verbascoside (A Structural Analogue)
The following tables summarize the stability data for Verbascoside, which can be used as a reference for predicting the stability of this compound.
Table 1: Effect of pH on Verbascoside Stability at 25°C [1]
| pH | Degradation Rate Constant (k) (day⁻¹) | Half-life (t₁/₂) (days) |
| 2.0 | 0.005 | 138.6 |
| 5.5 | 0.012 | 57.8 |
| 7.4 | 0.045 | 15.4 |
| 8.0 | 0.098 | 7.1 |
| 11.0 | 0.063 | 11.0 |
Table 2: Effect of Temperature on Verbascoside Stability in Aqueous Solution [1][4]
| Temperature (°C) | Degradation Rate Constant (k) (day⁻¹) | Shelf Life (t₉₀) (days) | Activation Energy (Ea) (kJ/mol) |
| 25 | 0.057 | 12 | 49.24 |
| 40 | 0.162 | 4.3 | |
| 50 | 0.325 | 2.1 |
Experimental Protocols
Protocol for Stability-Indicating HPLC Method
This protocol is adapted from a validated method for Verbascoside and can be optimized for this compound.[1]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 50 mM sodium phosphate, pH 2.5) in a ratio of approximately 23:77 (v/v). The exact ratio may need optimization for this compound.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Phenylpropanoid glycosides typically have a maximum absorption around 330 nm. A photodiode array (PDA) detector can be used to determine the optimal wavelength for this compound.
-
Injection Volume: 20 µL.
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
For the stability study, dilute the stock solution with the desired buffer (at various pH values) or medium to a final concentration suitable for HPLC analysis (e.g., 10-100 µg/mL).
4. Stability Study Procedure (Forced Degradation):
-
Acid and Base Hydrolysis: Incubate the this compound solution in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at a controlled temperature (e.g., 60°C) for specific time intervals. Neutralize the samples before HPLC analysis.
-
Oxidative Degradation: Treat the this compound solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a defined period.
-
Thermal Degradation: Store the this compound solution at elevated temperatures (e.g., 40°C, 60°C, 80°C) and analyze at different time points.
-
Photodegradation: Expose the this compound solution to a light source (e.g., UV lamp or daylight) and analyze at various time points. A control sample should be kept in the dark.
5. Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining.
-
Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t₁/₂).
Visualizations
References
- 1. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liposomal Formulation to Increase Stability and Prolong Antineuropathic Activity of Verbascoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thermal Degradation Kinetics and pH-Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Hemiphroside A HPLC Analysis
This guide provides targeted solutions for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of Hemiphroside A.
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and why is it a problem?
Peak tailing refers to an asymmetrical chromatographic peak where the latter half of the peak is broader than the front half.[1] A perfect peak is symmetrical, known as a Gaussian peak. Tailing is problematic because it reduces resolution between closely eluting compounds, complicates peak integration, and ultimately compromises the accuracy and reproducibility of quantitative analysis.[1][2]
Q2: What are the most common causes of peak tailing for a compound like this compound?
This compound is a phenylpropanoid glycoside, a polar molecule with multiple hydroxyl groups.[3] The most common cause of peak tailing for such compounds in reversed-phase HPLC is secondary interactions between the analyte and the stationary phase.[2][4] Specifically, polar functional groups on this compound can interact strongly with residual silanol (B1196071) groups (Si-OH) on the silica (B1680970) surface of the column, causing a portion of the analyte molecules to lag behind, resulting in a tail.[5][6]
Q3: How is peak tailing measured?
Peak tailing is typically measured using the Tailing Factor (Tf) or Asymmetry Factor (As). The USP (United States Pharmacopeia) tailing factor is calculated at 5% of the peak height. A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 are generally considered to be tailing.[6] For many assays, peaks with a tailing factor up to 1.5 may be acceptable, but minimizing it is always the goal.[6]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving this compound peak tailing.
Q4: My chromatogram shows tailing. Where do I start?
First, determine if the problem is specific to this compound or affects all peaks.
-
If all peaks are tailing: The issue is likely system-wide. Suspect problems with extra-column dead volume (e.g., long or wide tubing, loose fittings), a contaminated guard column, or a blocked column inlet frit.[7][8]
-
If only the this compound peak is tailing: The problem is likely due to specific chemical interactions between this compound and the stationary phase or an issue with the mobile phase composition.[8]
Q5: How can I fix peak tailing related to the mobile phase?
Mobile phase optimization is critical for controlling secondary interactions.[9]
-
Lower the pH: The most effective way to reduce silanol interactions is to lower the mobile phase pH to between 2.5 and 3.0.[4][5] At this low pH, most silanol groups are protonated (Si-OH) and are less likely to interact with the analyte. Using an additive like 0.1% formic acid or phosphoric acid is common.[4][8][10]
-
Increase Buffer Strength: If you are operating at a mid-range pH, a low buffer concentration may not be sufficient to control the pH on the silica surface. Increasing the buffer concentration (e.g., from 10 mM to 25-50 mM for LC-UV applications) can help mask residual silanols and improve peak shape.[4][11][12]
Q6: Could my column be the problem?
Yes, the column is a primary factor in peak shape.
-
Use a High-Purity, End-Capped Column: Modern Type B silica columns are high-purity and have significantly fewer residual silanol groups than older Type A columns.[5] Using a column with robust end-capping (where silanols are chemically bonded with a reagent like trimethylsilane) is highly recommended to minimize secondary interactions.[1][2]
-
Column Contamination: The column, particularly the inlet frit, can become contaminated with strongly retained matrix components from previous injections.[7] This can create active sites that cause tailing. If you suspect contamination, a column wash procedure is recommended.
-
Column Overload: Injecting too much analyte (mass overload) or too large a volume can saturate the stationary phase.[2][6] To check for this, dilute your sample 10-fold or reduce the injection volume. If the peak shape improves, you were overloading the column.[4][7][11]
Q7: My sample solvent is different from the mobile phase. Is that an issue?
Yes, this can cause significant peak distortion. If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause the analyte band to spread at the column inlet, often resulting in tailing or fronting.[2][11] Always try to dissolve your sample in the initial mobile phase or a weaker solvent.[11]
Data Presentation
Table 1: Troubleshooting Summary for this compound Peak Tailing
| Observation | Potential Cause | Recommended Action(s) |
| Only this compound peak tails | Secondary interactions with silanols | Lower mobile phase pH to 2.5-3.0 with 0.1% formic acid. Use a modern, end-capped C18 column.[4][5][8] |
| All peaks in the chromatogram tail | Extra-column dead volume | Use shorter, narrower ID tubing (0.12-0.17 mm). Check all fittings for proper connection.[1][11] |
| Tailing worsens at higher concentrations | Column overload | Dilute the sample or reduce the injection volume.[4][7] |
| Tailing appears after many injections | Column contamination / degradation | Perform a column wash procedure. Replace the guard column. If unresolved, replace the analytical column.[7][11] |
| Peak shape is poor, broad, and tailing | Sample solvent mismatch | Dissolve the sample in the initial mobile phase or a weaker solvent.[2][11] |
Table 2: Recommended Starting HPLC Parameters for this compound Analysis
| Parameter | Recommended Value/Type | Rationale |
| Column | High-purity, end-capped C18 (Type B Silica), 2.1-4.6 mm ID, 100-150 mm length, ≤3.5 µm particles | Minimizes silanol interactions and provides good efficiency.[2][5] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a low pH (~2.8) to suppress silanol ionization.[4][10] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC.[13] |
| Gradient | Start at 5-10% B, ramp to 70-90% B | A gradient is often necessary for analyzing complex samples containing glycosides.[13] |
| Flow Rate | 0.8 - 1.2 mL/min (for 4.6 mm ID) | Typical analytical flow rates. |
| Temperature | 30 - 40 °C | Can improve peak shape, reduce mobile phase viscosity, and improve efficiency. |
| Injection Volume | 1 - 10 µL | Keep volume low to prevent overload and band broadening.[7][11] |
| Sample Diluent | Initial mobile phase composition (e.g., 95:5 Water:ACN with 0.1% Formic Acid) | Ensures compatibility with the mobile phase and prevents peak distortion.[2] |
Experimental Protocols
Protocol 1: General HPLC Method for this compound
This protocol provides a robust starting point for method development.
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Filter and degas.
-
Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample extract in the initial mobile phase composition (e.g., 95% A, 5% B) to a known concentration (e.g., 0.1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Set up the HPLC system according to the parameters in Table 2.
-
Example Gradient: 5% B for 2 min, ramp to 80% B over 15 min, hold for 3 min, return to 5% B over 1 min, and equilibrate for 5 min.
-
-
Analysis:
-
Inject the sample and acquire the data.
-
Evaluate the this compound peak for tailing. If the tailing factor is >1.2, proceed with the troubleshooting steps outlined above.
-
Protocol 2: General Purpose C18 Column Wash Procedure
This protocol is for washing a contaminated reversed-phase column. Always consult the column manufacturer's guidelines first.
-
Disconnect the column from the detector to avoid contaminating the flow cell.
-
Flush with 20 column volumes of mobile phase without buffer/acid (e.g., water/acetonitrile mix) to remove salts.
-
Flush with 20 column volumes of 100% Acetonitrile.
-
Flush with 20 column volumes of 100% Isopropanol.
-
If reversing the column is permitted by the manufacturer, reverse the flow direction and repeat steps 3 & 4 to flush contaminants from the inlet frit.[4][6]
-
Return the column to the original flow direction.
-
Flush with 20 column volumes of 100% Acetonitrile.
-
Slowly re-introduce the initial mobile phase and equilibrate the column until a stable baseline is achieved.
Visualization
Caption: Troubleshooting workflow for this compound HPLC peak tailing.
References
- 1. chromtech.com [chromtech.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. benchchem.com [benchchem.com]
- 4. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 8. benchchem.com [benchchem.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. uhplcs.com [uhplcs.com]
- 12. researchgate.net [researchgate.net]
- 13. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimizing Investigational Compound Dosage for Cell Viability
This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the optimal dosage of a novel investigational compound, here referred to as "Compound X," for cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: Where should I start when determining the concentration range for Compound X in my cell viability assay?
A1: For a novel compound with unknown toxicity, it is advisable to start with a broad concentration range. A common strategy is to perform a range-finding experiment with concentrations spanning several orders of magnitude (e.g., from nanomolar to millimolar). This initial screen will help identify a narrower, more effective range for subsequent, more detailed experiments. It is also common to test concentrations that are significantly higher than the expected in vivo plasma concentrations, sometimes up to 200-fold higher, to account for differences between in vitro and in vivo systems.[1][2]
Q2: How long should I expose my cells to Compound X?
A2: The incubation time is a critical parameter and can vary depending on the cell type and the expected mechanism of action of the compound. Typical exposure times for initial cytotoxicity screening are 24, 48, and 72 hours.[3][4] Time-course experiments are recommended to understand the kinetics of the cellular response to Compound X.[3]
Q3: What are the most common assays to assess cell viability?
A3: The most common methods for assessing cell viability in a plate-based format include colorimetric assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and resazurin (B115843) reduction assays, as well as luminescence-based assays that measure ATP content.[5] These assays measure metabolic activity, which is generally proportional to the number of viable cells.[5][6] Cytotoxicity can also be assessed by measuring the integrity of the cell membrane using dyes that are excluded by live cells.[7]
Q4: My results show high variability between replicate wells. What could be the cause?
A4: High variability can stem from several sources, including inconsistent cell seeding density, edge effects in the multi-well plate, compound precipitation at high concentrations, or interference of the compound with the assay reagents. Ensure a homogenous cell suspension before seeding and consider leaving the outer wells of the plate empty to mitigate edge effects. It is also crucial to check for any interaction between your compound and the assay components.
Q5: How do I calculate the IC50 value for Compound X?
A5: The IC50 (half-maximal inhibitory concentration) is calculated from the dose-response curve. This is typically done by plotting the percentage of cell viability against the logarithm of the compound concentration. A sigmoidal curve is then fitted to the data using non-linear regression analysis, from which the IC50 value can be determined.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No cytotoxic effect observed even at high concentrations. | 1. Compound X is not cytotoxic to the chosen cell line. 2. The incubation time is too short. 3. The compound has low solubility in the culture medium. 4. The compound has degraded. | 1. Consider using a different cell line or a positive control for cytotoxicity. 2. Increase the incubation time (e.g., up to 72 hours). 3. Check the solubility of Compound X and consider using a vehicle like DMSO (ensure the final DMSO concentration is non-toxic to the cells). 4. Prepare fresh stock solutions of the compound. |
| High background signal in the assay. | 1. Contamination of the cell culture. 2. Interference of the compound with the assay reagents. 3. Media components (e.g., phenol (B47542) red) interfering with absorbance or fluorescence readings. | 1. Check for microbial contamination. 2. Run a control with the compound in cell-free media to check for direct interaction with the assay dye. 3. Use phenol red-free medium if it interferes with the assay readout. |
| Inconsistent dose-response curve (not sigmoidal). | 1. The chosen concentration range is not appropriate (too narrow or too wide). 2. The compound may have a non-standard mechanism of action (e.g., hormesis). 3. Experimental error in serial dilutions. | 1. Adjust the concentration range based on initial findings. 2. Carefully examine the data; a biphasic response may be real. 3. Prepare fresh serial dilutions and ensure accurate pipetting. |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability by measuring the metabolic activity of cells.[5][6]
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
Compound X stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Compound X in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Compound X. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[5]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.[5]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5] Mix thoroughly by gentle pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis
The percentage of cell viability is calculated as follows:
Visualizations
Experimental Workflow for Determining Optimal Dosage
References
- 1. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Investigating Hyperoside in Your Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Hyperoside (initially searched as Hemiphroside A, a likely misspelling) in various experimental assays. Given its potent biological activities, understanding how Hyperoside interacts with your experimental setup is crucial for accurate data interpretation.
Frequently Asked Questions (FAQs)
Q1: We are observing a strong signal in our antioxidant capacity assay after introducing Hyperoside. Is this interference?
This is likely not interference in the traditional sense but rather the expected biological activity of Hyperoside. Hyperoside is a well-documented antioxidant.[1][2][3] Its chemical structure, particularly the hydroxyl groups on its A and B rings and the C2-C3 double bond, allows it to effectively scavenge free radicals.[4] Therefore, a strong signal in assays like DPPH, ORAC, or ABTS is an indication of its potent antioxidant capacity.[5]
Q2: Could Hyperoside's antioxidant activity mask the effects of other compounds in our assay?
Yes, this is a possibility. The strong antioxidant effect of Hyperoside could potentially obscure the more subtle effects of other test compounds in an antioxidant assay. If you are co-incubating Hyperoside with other potential antioxidants, its potent activity might lead to a ceiling effect, making it difficult to discern the contribution of the other compounds.
Q3: We are seeing unexpected results in our cell-based assay after treatment with Hyperoside. What could be the cause?
Hyperoside is biologically active and influences multiple cellular signaling pathways.[1][2] Depending on your cell type and the specific assay, unexpected results could be due to its known mechanisms of action, including:
-
Anti-inflammatory effects: Hyperoside can inhibit the production of pro-inflammatory factors like TNF-α and IL-6.[1][2]
-
Modulation of cell signaling: It is known to interfere with pathways such as NF-κB, MAPK, and Akt/mTOR.[1][2][6]
-
Induction of apoptosis: In some cell lines, particularly cancer cells, Hyperoside can induce programmed cell death.[1][2][7]
Reviewing the known pharmacological effects of Hyperoside in the context of your specific experiment is crucial.
Q4: Is it possible for Hyperoside to interfere with immunoassays?
While direct interference of Hyperoside in immunoassays is not extensively documented in the provided search results, it is theoretically possible. Flavonoids can bind to proteins, and one study showed that Hyperoside interacts with Human Serum Albumin (HSA).[8] This protein-binding capability could potentially lead to:
-
Steric hindrance: Hyperoside binding to the target protein could mask the epitope recognized by the assay antibody.
-
Non-specific binding: It might interact with the assay antibodies themselves, although this is less common for small molecules.
If you suspect immunoassay interference, it is recommended to run appropriate controls, such as spiking Hyperoside into a sample matrix without the analyte of interest to see if a false-positive signal is generated.
Troubleshooting Guides
Problem 1: Inconsistent results in antioxidant capacity assays.
| Possible Cause | Troubleshooting Step |
| Solvent Effects | Ensure the solvent used to dissolve Hyperoside is compatible with the assay and does not have its own antioxidant or interfering properties. Run a solvent-only control. |
| Concentration Issues | Verify the concentration of your Hyperoside stock solution. Perform a dose-response curve to ensure you are working within the linear range of the assay. |
| Assay Conditions | Optimize incubation times and temperatures. Ensure the pH of the reaction buffer is appropriate for the specific assay. |
Problem 2: Unexpected cell viability or signaling pathway activation.
| Possible Cause | Troubleshooting Step |
| Off-target Effects | The observed effect may be a genuine biological activity of Hyperoside on a pathway you were not initially investigating. Consult the literature for known effects of Hyperoside on your cell type or related signaling pathways.[1][2][9] |
| Cytotoxicity | At higher concentrations, Hyperoside may exhibit cytotoxicity.[7][10] Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the non-toxic concentration range for your specific cell line. |
| Purity of Compound | Ensure the purity of your Hyperoside sample. Impurities from the extraction or synthesis process could have unintended biological activities. |
Quantitative Data Summary
The following table summarizes key quantitative data related to the biological activity of Hyperoside.
| Parameter | Value | Assay/Model |
| Xanthine Oxidase Inhibition (IC50) | 35.215 ± 0.4 µmol/L | Enzyme Kinetic Analysis |
| Cytotoxicity in HeLa Cells | Dose- and time-dependent decrease in cell survival at 25, 50, 100, and 200 µmol/L | MTT Assay |
| Antioxidant Capacity (ORAC-FL) | Methanolic leaf extracts containing Hyperoside showed the highest values. | ORAC-FL Assay |
Key Experimental Protocols
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Methodology:
-
Prepare a stock solution of DPPH in methanol (B129727).
-
Prepare various concentrations of Hyperoside in a suitable solvent (e.g., methanol or DMSO).
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add different concentrations of Hyperoside to the wells. Include a blank (solvent only) and a control (DPPH solution with solvent).
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity.
Western Blot for Nrf2 Activation
This protocol is used to determine if Hyperoside induces the translocation of the transcription factor Nrf2 to the nucleus, a key step in the antioxidant response.[11]
Methodology:
-
Culture cells (e.g., HLE-B3) to the desired confluency.
-
Treat the cells with various concentrations of Hyperoside for different time points.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation to isolate the nuclear extracts.
-
Determine the protein concentration of the nuclear extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for Nrf2.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Hyperoside's antioxidant mechanism of action.
Caption: Troubleshooting workflow for unexpected assay results.
References
- 1. The multiple biological activities of hyperoside: from molecular mechanisms to therapeutic perspectives in neoplastic and non-neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hyperoside: a review of pharmacological effects | F1000Research [f1000research.com]
- 3. researchgate.net [researchgate.net]
- 4. Potential Implications of Hyperoside on Oxidative Stress-Induced Human Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Hyperoside: A Review of Its Structure, Synthesis, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant Activity Evaluation of Dietary Flavonoid Hyperoside Using Saccharomyces Cerevisiae as a Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hyperoside Induces Endogenous Antioxidant System to Alleviate Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Potential Toxicity of Novel Compounds in Animal Studies with a Focus on Hemiphroside A
Disclaimer: There is currently limited publicly available information regarding the specific toxicity profile of Hemiphroside A in animal studies. Therefore, this technical support center provides general guidance and best practices for researchers encountering and managing potential toxicity when working with novel, uncharacterized natural compounds. The protocols and troubleshooting guides are based on established methodologies for preclinical toxicology assessment.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected adverse effects in our animal study with this compound. What are the immediate steps we should take?
A1: If you observe unexpected adverse effects such as significant weight loss, lethargy, morbidity, or mortality, the following steps are recommended:
-
Document all observations: Record the onset, duration, and severity of all clinical signs. Note the dose level, timing of administration, and any other relevant experimental parameters.
-
Consult with the veterinary staff: The experimental protocol should be reviewed with the attending veterinarian to ensure animal welfare and to determine if humane endpoints have been met.
-
Pause or adjust dosing: Depending on the severity of the effects, consider pausing the study or reducing the dose for subsequent cohorts.
-
Collect samples: If animals are euthanized or die, collect blood and tissue samples for immediate analysis (e.g., hematology, clinical chemistry) and for future investigation (e.g., histopathology, toxicokinetics).
-
Review the literature: Although specific data on this compound is scarce, review literature on related compounds (e.g., other phenylpropanoid glycosides) for any known toxicities that might provide clues.
Q2: What are the common signs of toxicity to monitor in rodent studies?
A2: Comprehensive monitoring is crucial for early detection of toxicity. Key parameters to observe include:
-
Clinical Observations: Changes in skin and fur, eyes, and mucous membranes; respiratory, circulatory, autonomic, and central nervous system effects; and somatomotor activity and behavior patterns.[1]
-
Body Weight: A sensitive indicator of general health. A decrease of more than 10% from baseline is often a cause for concern.[1]
-
Food and Water Consumption: Significant changes can indicate toxicity.
-
Hematology and Clinical Chemistry: Alterations in blood cell counts and serum chemistry can point to specific organ toxicity.[2]
Q3: We need to establish a preliminary toxicity profile for this compound. What type of study should we conduct first?
A3: An acute toxicity study is the standard starting point to determine the potential for immediate adverse effects and to establish a dose range for further studies.[3][4] The OECD provides several guidelines for acute oral toxicity testing (e.g., TG 420, 423, and 425) that are designed to use a minimal number of animals.[5][6][7]
Troubleshooting Guides
Issue 1: Unexpected Mortality at Low Doses
Possible Causes:
-
Formulation/Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may be causing toxicity.
-
Contamination: The compound may be contaminated with a more toxic substance.
-
Route of Administration Error: Incorrect administration (e.g., intravenous instead of intraperitoneal) can lead to rapid toxicity.
-
Animal Health Status: Pre-existing health conditions in the animals can increase susceptibility.
Troubleshooting Steps:
-
Analyze the formulation: Confirm the stability and homogeneity of the dosing solution.
-
Test the vehicle alone: Administer the vehicle to a control group of animals to rule out its toxicity.
-
Verify compound purity: Use analytical methods (e.g., HPLC, mass spectrometry) to confirm the purity of this compound.
-
Review administration technique: Ensure all personnel are properly trained in the intended route of administration.
-
Source healthy animals: Obtain animals from a reputable supplier and allow for an adequate acclimatization period before starting the study.
Issue 2: Significant Body Weight Loss in the Treatment Group
Possible Causes:
-
Gastrointestinal Toxicity: The compound may be causing nausea, vomiting, or diarrhea, leading to reduced food and water intake.
-
Systemic Toxicity: General malaise or organ-specific toxicity can lead to decreased appetite.
-
Palatability Issues: If the compound is administered in the feed, a bitter taste may reduce consumption.
Troubleshooting Steps:
-
Increase monitoring frequency: Observe animals more frequently for signs of gastrointestinal distress.
-
Measure food and water intake: Quantify daily consumption to determine if it correlates with weight loss.
-
Consider alternative administration routes: If palatability is an issue, consider gavage or parenteral administration.
-
Perform interim analysis: At the first sign of significant weight loss, consider euthanizing a subset of animals for gross necropsy and histopathology to identify potential target organs.
Data Presentation
Table 1: Key Parameters for Monitoring in a Sub-Acute Rodent Toxicity Study
| Parameter Category | Specific Measurements | Frequency |
| Clinical Observations | Detailed observation of behavior, physical appearance, and signs of pain or distress. | Daily |
| Body Weight | Individual animal weights. | At least weekly |
| Food Consumption | Amount of food consumed per cage. | At least weekly |
| Hematology | Red blood cell count, white blood cell count and differential, hemoglobin, hematocrit, platelet count. | At termination |
| Clinical Chemistry | Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), blood urea (B33335) nitrogen (BUN), creatinine, total protein, albumin, glucose, electrolytes. | At termination |
| Gross Necropsy | Macroscopic examination of all organs and tissues. | At termination |
| Organ Weights | Weights of key organs (e.g., liver, kidneys, spleen, brain, heart). | At termination |
| Histopathology | Microscopic examination of preserved tissues. | At termination |
Experimental Protocols
Protocol 1: General Procedure for an Acute Oral Toxicity Study in Rats (Adapted from OECD Guideline 423)
This protocol is a stepwise procedure using a small number of animals per step.
1. Animal Selection and Housing:
-
Species: Healthy, young adult rats of a standard laboratory strain.
-
Sex: Typically, only one sex (usually females) is used.
-
Housing: House animals in appropriate cages with controlled temperature (22 ± 3 °C), humidity, and a 12-hour light/dark cycle. Provide access to standard laboratory diet and drinking water ad libitum.[8]
2. Dose Preparation:
-
Prepare this compound in a suitable vehicle. If a non-aqueous vehicle is used, its toxicological characteristics should be known.[6]
-
Prepare doses shortly before administration unless stability data is available.
3. Administration of Doses:
-
Fast animals overnight before dosing.
-
Administer the test substance in a single dose by gavage. The volume should not exceed 1 ml/100g of body weight for non-aqueous solutions or 2 ml/100g for aqueous solutions.[9]
-
The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight, based on any available information. If no information is available, a starting dose of 300 mg/kg is often used.[6]
4. Observation:
-
Observe animals for mortality, clinical signs, and behavioral changes at 30 minutes, 2, 4, and 6 hours after dosing, and then daily for 14 days.[1]
-
Record body weights before dosing and on days 7 and 14.
5. Stepwise Procedure:
-
The outcome of the first step (dosing 3 animals) determines the next step:
-
If no mortality or compound-related toxicity is observed, dose the next group at a higher dose level.
-
If mortality occurs, the next group is dosed at a lower level.
-
If evident toxicity is observed, the next group is dosed at the same level.
-
-
The procedure is followed until a dose that causes mortality or evident toxicity is identified, or no effects are seen at the highest dose level.
6. Termination:
-
At the end of the 14-day observation period, all surviving animals are euthanized.
-
Perform a gross necropsy on all animals (including those that died during the study).
Protocol 2: General Procedure for a 28-Day (Sub-Acute) Repeated Dose Oral Toxicity Study in Rodents (Adapted from OECD Guideline 407)
1. Animal Selection and Housing:
-
As described in the acute toxicity protocol. Use both sexes for this study.
2. Dose Level Selection:
-
Use at least three dose levels and a concurrent control group.
-
Dose levels should be based on the results of the acute toxicity study. The highest dose should induce toxic effects but not significant mortality. The lowest dose should not induce any adverse effects (No-Observed-Adverse-Effect Level or NOAEL).
3. Administration of Doses:
-
Administer the test substance daily at the same time each day for 28 days.
-
The route of administration should be the same as intended for human use, if known. Oral gavage is common.
4. Monitoring:
-
Clinical Observations: Conduct detailed observations daily.
-
Body Weight and Food/Water Consumption: Record at least weekly.
-
Hematology and Clinical Chemistry: Collect blood samples at the end of the 28-day period.
-
Ophthalmological Examination: Perform before the start of the study and at termination.
5. Termination and Pathology:
-
At the end of the 28-day period, euthanize all animals.
-
Conduct a full gross necropsy.
-
Record the weights of major organs.
-
Collect and preserve tissues for histopathological examination.
Visualizations
Caption: Workflow for Preliminary Toxicity Assessment of a Novel Compound.
Caption: Troubleshooting Flowchart for Unexpected Adverse Events in Animal Studies.
Caption: General Mechanisms of Drug-Induced Cellular Toxicity.
References
- 1. enamine.net [enamine.net]
- 2. m.youtube.com [m.youtube.com]
- 3. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. utu.fi [utu.fi]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Hemiphroside A Purification Technical Support Center
Welcome to the technical support center for Hemiphroside A purification. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction, separation, and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of this compound?
A1: this compound is a phenylpropanoid glycoside naturally found in plants of the Scrophularia genus, such as Scrophularia nodosa, and the Picrorhiza genus, specifically Picrorhiza scrophulariiflora.
Q2: What are the main challenges in purifying this compound?
A2: The main challenges stem from its structural similarity to other co-occurring phenylpropanoid glycosides and iridoid glycosides within the plant matrix. This often leads to difficulties in achieving high purity and can result in low recovery yields. The glycosidic linkage can also be susceptible to degradation under harsh extraction or purification conditions.
Q3: Which extraction methods are most suitable for this compound?
A3: Methanol (B129727) or ethanol-based extraction methods are commonly employed for phenylpropanoid glycosides. Advanced techniques like ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency. However, care must be taken to avoid thermal degradation of the glycoside.
Q4: What chromatographic techniques are effective for this compound purification?
A4: A multi-step chromatographic approach is typically necessary. This often involves initial fractionation using macroporous resin column chromatography followed by high-speed counter-current chromatography (HSCCC) or preparative high-performance liquid chromatography (prep-HPLC) for final purification.
Q5: How can I monitor the purity of this compound during purification?
A5: High-performance liquid chromatography (HPLC) coupled with a diode-array detector (DAD) is the standard method for monitoring the purity of this compound.[1] Mass spectrometry (MS) can be used for structural confirmation.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | - Inappropriate solvent polarity.- Insufficient extraction time or temperature.- Degradation of this compound during extraction. | - Optimize the solvent system (e.g., varying methanol/ethanol (B145695) and water ratios).- Increase extraction time or employ methods like UAE or MAE at controlled temperatures.- Avoid high temperatures and extreme pH conditions. |
| Poor Resolution in Chromatography | - Co-elution with structurally similar compounds (e.g., other phenylpropanoid glycosides).- Inappropriate stationary or mobile phase.- Column overloading. | - Employ orthogonal chromatographic techniques (e.g., macroporous resin followed by HSCCC).- Optimize the mobile phase composition and gradient in prep-HPLC.- Reduce the sample load on the column. |
| Broad or Tailing Peaks in HPLC | - Presence of impurities.- Column degradation.- Suboptimal mobile phase pH. | - Pre-purify the sample using solid-phase extraction (SPE).- Use a new column or a guard column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
| Product Degradation | - Hydrolysis of the glycosidic bond.- Exposure to high temperatures or extreme pH. | - Maintain neutral pH conditions where possible.- Perform purification steps at room temperature or below.- Use degassed solvents to prevent oxidation. |
| Low Recovery from Preparative HPLC | - Irreversible adsorption to the stationary phase.- Precipitation of the compound in the mobile phase. | - Test different stationary phases.- Modify the mobile phase to improve solubility.- Ensure the sample is fully dissolved before injection. |
Quantitative Data Summary
The following table summarizes purification data for phenylpropanoid glycosides structurally related to this compound, providing an indication of expected yields and purities.
| Compound(s) | Plant Source | Method | Sample Load | Yield | Purity |
| Verbascoside & Isoacteoside | Pedicularis longiflora | HSCCC | 40 mg | 20 mg & 18 mg | 97% & 98% |
| Forsythoside B, Verbascoside, Alyssonoside, Isoverbascoside, Leucosceptoside B | Lamiophlomis rotata | Macroporous Resin & HSCCC | 150 mg | 27, 41, 29, 23, 13 mg | 97.7-99.5% |
| Echinacoside, Jionoside A1, Forsythoside B, Verbascoside | Pedicularis oederi | HSCCC with Deep Eutectic Solvents | 900 mg | 31.6, 65.3, 28.9, 74.1 mg | >85.23% |
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation
-
Extraction:
-
Air-dry and powder the plant material (e.g., roots of Picrorhiza scrophulariiflora).
-
Extract the powder with 70-80% methanol in water at room temperature with agitation for 24 hours.
-
Filter the extract and concentrate under reduced pressure to obtain a crude extract.
-
-
Macroporous Resin Column Chromatography:
-
Dissolve the crude extract in water and apply it to a pre-equilibrated macroporous resin column (e.g., D101 or AB-8).
-
Wash the column with deionized water to remove sugars and other highly polar impurities.
-
Elute the phenylpropanoid glycosides with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80%).
-
Collect fractions and monitor by HPLC to identify those rich in this compound.
-
Combine and concentrate the target fractions.
-
Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) Purification
-
Solvent System Selection:
-
Select a suitable two-phase solvent system. A common system for phenylpropanoid glycosides is ethyl acetate-n-butanol-water in various ratios (e.g., 13:3:10 v/v/v).[2]
-
Prepare the solvent system, mix thoroughly, and allow the phases to separate.
-
-
HSCCC Operation:
-
Pump the lower phase into the HSCCC column as the stationary phase.
-
Rotate the column at a set speed (e.g., 800-1100 rpm).[3]
-
Pump the upper phase through the column as the mobile phase until hydrostatic equilibrium is reached.
-
Dissolve the pre-purified extract from Protocol 1 in a mixture of the upper and lower phases and inject it into the column.
-
Continuously pump the mobile phase and collect fractions.
-
Monitor the fractions by HPLC to identify those containing pure this compound.
-
Combine the pure fractions and evaporate the solvent.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity issues.
References
- 1. Fragmentation study of iridoid glycosides and phenylpropanoid glycosides in Radix Scrophulariae by rapid resolution liquid chromatography with diode-array detection and electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation and purification of five phenylpropanoid glycosides from Lamiophlomis rotata (Benth.) Kudo by a macroporous resin column combined with high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Low Yield in Complex Glycoside Synthesis
Disclaimer: As of December 2025, a published total synthesis for Hemiphroside A could not be located in a review of scientific literature. Therefore, this technical support center provides a generalized troubleshooting guide for overcoming low yields in the synthesis of complex iridoid glycosides, a class of natural products to which this compound belongs based on its reported isolation from Picrorhiza scrophulariiflora. The strategies and protocols provided are based on common challenges encountered in the synthesis of structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: My glycosylation reaction is resulting in a low yield of the desired product. What are the most common causes?
A1: Low yields in glycosylation reactions are a frequent challenge. The primary causes can be categorized as follows:
-
Poor activation of the glycosyl donor: The leaving group on the anomeric carbon of the sugar may not be sufficiently activated under the chosen reaction conditions.
-
Low nucleophilicity of the glycosyl acceptor: The hydroxyl group of the aglycone may not be reactive enough to attack the anomeric center of the activated donor.
-
Steric hindrance: Bulky protecting groups on either the glycosyl donor or acceptor can impede the approach of the two molecules.
-
Side reactions: Competing reactions, such as the formation of orthoesters or the degradation of starting materials, can consume the reactants and reduce the yield of the desired glycoside.[1]
-
Suboptimal reaction conditions: Factors such as temperature, solvent, and catalyst concentration can significantly impact the reaction outcome.[2][3]
Q2: How can I improve the stereoselectivity of my glycosylation reaction?
A2: Achieving high stereoselectivity is crucial in the synthesis of complex glycosides. Strategies to improve stereoselectivity include:
-
Choice of protecting groups: Participating protecting groups at the C-2 position of the glycosyl donor (e.g., acyl groups like acetyl or benzoyl) can promote the formation of 1,2-trans-glycosides through neighboring group participation. Non-participating groups (e.g., benzyl (B1604629) ethers) are often used when 1,2-cis-glycosides are desired.
-
Solvent effects: The polarity and coordinating ability of the solvent can influence the stereochemical outcome. For example, ethereal solvents can stabilize oxocarbenium ion intermediates, affecting the facial selectivity of the nucleophilic attack.
-
Catalyst/Promoter system: The choice of Lewis acid or other promoters can have a profound effect on stereoselectivity. Some catalyst systems are specifically designed to favor the formation of a particular anomer.
-
Temperature: Lowering the reaction temperature can often enhance the selectivity of the reaction by favoring the kinetically controlled product.
Q3: I am having trouble with the deprotection of my final glycoside, leading to product loss. What can I do?
A3: The global deprotection of a complex glycoside is a delicate step where significant yield loss can occur.[4] To mitigate this:
-
Orthogonal protecting group strategy: Employ a protecting group strategy where different types of protecting groups can be removed under distinct conditions without affecting others.[4][5] For example, using acid-labile (e.g., silyl (B83357) ethers, acetals), base-labile (e.g., esters), and hydrogenolysis-labile (e.g., benzyl ethers) protecting groups.
-
Stepwise deprotection: In some cases, a stepwise deprotection approach is gentler on the molecule than a one-pot global deprotection.
-
Careful selection of deprotection conditions: The reagents and conditions for deprotection must be carefully chosen to avoid cleavage of the acid- or base-sensitive glycosidic bond. For instance, using milder acidic conditions or specific enzymatic deprotections.[6]
-
Purification of intermediates: Ensuring the purity of the protected glycoside before the final deprotection step can prevent side reactions and simplify the purification of the final product.
Troubleshooting Guide for Low-Yield Glycosylation Reactions
| Observed Problem | Potential Cause | Suggested Solution |
| Low conversion of starting materials | Inefficient activation of the glycosyl donor. | - Increase the amount of catalyst/promoter.- Switch to a more powerful activator (e.g., from BF₃·OEt₂ to TMSOTf).- Use a different glycosyl donor with a better leaving group (e.g., trichloroacetimidate (B1259523) instead of a glycosyl bromide). |
| Low reactivity of the glycosyl acceptor. | - If possible, use a less sterically hindered acceptor.- In some cases, a more reactive derivative of the acceptor can be used. | |
| Formation of multiple products | Lack of stereoselectivity. | - Employ a participating protecting group at C-2 for 1,2-trans products.- Optimize solvent and temperature for desired stereoisomer.- Screen different catalyst systems. |
| Competing side reactions (e.g., orthoester formation). | - Modify the protecting groups to disfavor side reactions.- Adjust the reaction conditions (e.g., temperature, addition rate of reagents). | |
| Degradation of starting materials or product | Harsh reaction conditions. | - Lower the reaction temperature.- Use a milder catalyst or promoter.- Reduce the reaction time. |
| Instability of the aglycone or sugar moiety. | - Ensure that the protecting group strategy is compatible with the glycosylation conditions. |
Data Presentation: Optimization of Glycosylation Conditions
The following table summarizes representative data on the optimization of glycosylation reactions for the synthesis of complex glycosides.
| Glycosyl Donor | Glycosyl Acceptor | Catalyst/Promoter | Solvent | Temperature (°C) | Yield (%) | Stereoselectivity (α:β) |
| 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate | Methanol | TMSOTf (0.1 eq) | CH₂Cl₂ | -20 | 85 | 1:9 |
| 2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl bromide | Cholesterol | AgOTf (1.2 eq) | Toluene | 25 | 78 | >95% β |
| 2,3,4,6-Tetra-O-benzyl-D-galactopyranosyl trichloroacetimidate | 1-Butanol | Thiourea-Brønsted acid catalyst (15 mol%) | Solvent-free | RT | 99 | 1:73 |
| Glycosyl iodide | Primary alcohol | Bu₄NI | CH₂Cl₂ | 0 | High | >95% α |
Experimental Protocols
Protocol 1: General Procedure for Schmidt Trichloroacetimidate Glycosylation
This protocol describes a general method for the glycosylation of an alcohol using a glycosyl trichloroacetimidate donor, a widely used and often high-yielding method.
1. Preparation of the Glycosyl Donor (Trichloroacetimidate): a. Dissolve the fully protected glycosyl hemiacetal (1.0 eq) in anhydrous dichloromethane (B109758) (DCM). b. Add trichloroacetonitrile (B146778) (1.5 eq) to the solution. c. Cool the mixture to 0 °C and add a catalytic amount of a strong base, such as 1,8-diazabicycloundec-7-ene (DBU) (0.1 eq), dropwise. d. Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed. e. Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel to afford the glycosyl trichloroacetimidate.
2. Glycosylation Reaction: a. To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl acceptor (1.0 eq), the glycosyl trichloroacetimidate donor (1.2 eq), and activated molecular sieves (4 Å). b. Add anhydrous DCM and stir the suspension at room temperature for 30 minutes. c. Cool the reaction mixture to the desired temperature (typically between -40 °C and 0 °C). d. Add a solution of the Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), 0.1-0.2 eq) in anhydrous DCM dropwise. e. Stir the reaction at this temperature and monitor its progress by TLC. f. Upon completion, quench the reaction by adding a few drops of a base, such as pyridine (B92270) or triethylamine (B128534). g. Allow the mixture to warm to room temperature, dilute with DCM, and filter through a pad of Celite. h. Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine. i. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. j. Purify the crude product by column chromatography on silica gel to obtain the desired glycoside.
Protocol 2: General Procedure for Global Deprotection (Hydrogenolysis of Benzyl Ethers)
This protocol outlines a common final step in the synthesis of a glycoside, the removal of benzyl ether protecting groups.
1. Reaction Setup: a. Dissolve the benzylated glycoside (1.0 eq) in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or a mixture with ethyl acetate (B1210297) or DCM). b. Carefully add a palladium catalyst, typically 10% palladium on charcoal (Pd/C), in a catalytic amount (e.g., 10-20% by weight of the substrate). c. If the molecule contains acid-sensitive groups, a small amount of a mild base like triethylamine can be added to maintain neutral conditions.
2. Hydrogenation: a. Securely seal the reaction flask and purge the atmosphere with hydrogen gas (using a balloon or a hydrogenator apparatus). b. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. c. Monitor the reaction by TLC or mass spectrometry until all starting material is consumed. This can take from a few hours to overnight.
3. Work-up and Purification: a. Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with the reaction solvent. b. Concentrate the filtrate under reduced pressure. c. The resulting crude product can be purified by an appropriate method, such as column chromatography (often on reversed-phase silica gel for polar compounds) or recrystallization, to yield the deprotected glycoside.
Visualizations
Caption: General workflow for iridoid glycoside synthesis.
Caption: Troubleshooting flowchart for low-yield glycosylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
Hemiphroside A experimental variability and reproducibility
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving Hemiphroside A.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a phenylethanoid glycoside, a type of natural product.[1] It has been isolated from plants such as Hydrangea macrophylla and the roots of Picrorhiza scrophulariiflora.[1] Its chemical formula is C31H40O16 and its CAS number is 165338-27-2.[1][2]
Q2: What is the known biological activity of this compound?
A2: Current research has highlighted the potent antioxidative properties of this compound.[1] It has demonstrated the ability to scavenge hydroxyl radicals and superoxide (B77818) anion radicals, with effects comparable to those of ascorbic acid in some assays.[1]
Q3: What are the solubility and storage recommendations for this compound?
A3: this compound is soluble in a variety of organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] For long-term stability, stock solutions should be stored at or below -20°C.[1] It is recommended to prepare working solutions on the day of the experiment.[1] If advance preparation is necessary, ensure the stock solution is sealed tightly and stored at -20°C for up to several months.[1] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation.[1] For enhanced solubility, gentle warming to 37°C and sonication in an ultrasonic bath may be employed.[1]
Q4: How can I ensure the purity of my this compound sample?
A4: The purity of this compound should be verified upon receipt. This can be accomplished using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector. The resulting data should be compared against a certificate of analysis or reference chromatogram if available.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based antioxidant assays.
-
Q: My dose-response curve for this compound's antioxidant activity is not consistent between experiments. What could be the cause?
-
A: Variability in cell-based assays is a common challenge.[2] Several factors could contribute to this inconsistency:
-
Cell Health and Passage Number: Ensure that the cells used are healthy, within a consistent and low passage number range, and seeded at a uniform density.
-
Compound Stability: this compound, like many natural glycosides, may be susceptible to degradation. Ensure that stock solutions are fresh or have been stored properly. Avoid repeated freeze-thaw cycles.
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes for serial dilutions, can introduce significant error. Calibrate your pipettes regularly and use appropriate techniques.
-
Incubation Times: Adhere strictly to the specified incubation times for both the compound treatment and any subsequent reagents.
-
-
Issue 2: Poor solubility of this compound in aqueous media.
-
Q: I am having trouble dissolving this compound in my cell culture medium for my experiments. What can I do?
-
A: While this compound is soluble in several organic solvents, direct dissolution in aqueous media can be challenging.[1]
-
Use of a Co-solvent: Prepare a concentrated stock solution in a biocompatible solvent like DMSO. Subsequently, dilute this stock solution into your cell culture medium to achieve the final desired concentration. Ensure the final concentration of the co-solvent (e.g., DMSO) is low (typically <0.5%) and consistent across all experimental and control groups, as the solvent itself can have biological effects.
-
Sonication: As recommended for stock solutions, gentle sonication can aid in the dissolution of the compound in the initial solvent.[1]
-
-
Issue 3: Unexpected cytotoxicity observed in treated cells.
-
Q: I am observing significant cell death at concentrations where I expect to see antioxidant effects. Why might this be happening?
-
A: Unforeseen cytotoxicity can stem from several sources:
-
Impurity Profile: The presence of impurities from the isolation process can contribute to toxicity. It is crucial to use a highly purified compound.
-
Solvent Toxicity: High concentrations of the solvent used to dissolve this compound, such as DMSO, can be toxic to cells. Run a solvent control to assess the effect of the solvent at the concentrations used in your experiment.
-
Compound-Specific Effects: At higher concentrations, some antioxidant compounds can exhibit pro-oxidant activities, leading to cytotoxicity. It is important to perform a full dose-response curve to identify the optimal concentration range for the desired effect.
-
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 165338-27-2 | [1][2] |
| Molecular Formula | C31H40O16 | [1][2] |
| Molecular Weight | 668.65 g/mol | [2] |
| Source | Hydrangea macrophylla, Picrorhiza scrophulariiflora | [1] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
Table 2: Example Data - Antioxidant Activity of this compound in a Cell-Based Assay (Hypothetical)
| Concentration (µM) | Superoxide Radical Scavenging (%) | Hydroxyl Radical Scavenging (%) | Cell Viability (%) |
| 0 (Control) | 0 ± 2.1 | 0 ± 1.8 | 100 ± 3.5 |
| 1 | 15.3 ± 3.2 | 12.8 ± 2.9 | 98.7 ± 4.1 |
| 5 | 45.8 ± 4.1 | 40.2 ± 3.7 | 97.2 ± 3.9 |
| 10 | 78.2 ± 5.5 | 72.5 ± 4.8 | 95.4 ± 4.3 |
| 25 | 89.1 ± 4.9 | 85.3 ± 5.1 | 91.8 ± 5.0 |
| 50 | 92.4 ± 3.8 | 88.9 ± 4.2 | 85.1 ± 6.2 |
| 100 | 93.1 ± 3.5 | 90.1 ± 3.9 | 70.3 ± 7.8 |
Data are presented as mean ± standard deviation for n=3 independent experiments.
Experimental Protocols
Protocol: In Vitro Antioxidant Activity Assessment using a Cell-Based Assay
This protocol provides a general framework for assessing the antioxidant properties of this compound.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in sterile DMSO to create a 100 mM stock solution.
-
Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Culture and Seeding:
-
Culture a suitable cell line (e.g., human keratinocytes, HaCaT) in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Induction of Oxidative Stress and Treatment:
-
Prepare fresh working solutions of this compound by diluting the stock solution in a cell culture medium to the desired final concentrations.
-
Induce oxidative stress in the cells using an appropriate agent (e.g., H₂O₂, UV radiation).
-
Immediately following or concurrently with the stress induction, treat the cells with the various concentrations of this compound. Include appropriate controls: untreated cells, cells treated with the stressor alone, and cells treated with the vehicle (DMSO) alone.
-
-
Quantification of Reactive Oxygen Species (ROS):
-
After the desired incubation period, remove the treatment media and wash the cells with phosphate-buffered saline (PBS).
-
Add a fluorescent probe for ROS detection (e.g., DCFH-DA) to each well and incubate according to the manufacturer's instructions.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Normalize the fluorescence readings to the control groups.
-
Calculate the percentage reduction in ROS levels for each concentration of this compound.
-
Plot the results as a dose-response curve and determine the EC₅₀ value if applicable.
-
Mandatory Visualizations
Caption: Hypothetical signaling pathway for this compound's antioxidant activity.
Caption: General experimental workflow for assessing antioxidant activity.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
Validation & Comparative
A Comparative Analysis of Hemiphroside A and Kaempferol in the Modulation of Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Hemiphroside A and Kaempferol, two natural compounds with potential applications in the management of neuroinflammation. While Kaempferol is a well-researched flavonoid with established anti-neuroinflammatory properties, data on this compound is currently limited. This document summarizes the existing experimental data for both compounds, outlines relevant experimental methodologies, and visualizes the key signaling pathways involved.
Introduction to Neuroinflammation
Neuroinflammation is a complex biological response of the central nervous system (CNS) to various insults, including infection, trauma, and neurodegenerative diseases. While it plays a crucial protective role in the short term, chronic neuroinflammation can lead to neuronal damage and contribute to the progression of various neurological disorders. Microglia, the resident immune cells of the CNS, are key players in orchestrating the neuroinflammatory response. Their activation leads to the release of a cascade of inflammatory mediators, including nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).
Compound Profiles
This compound: A natural rhamnoside found in plants such as Hydrangea macrophylla and Picrorhiza scrophulariiflora. Current research on this compound has primarily focused on its antioxidative properties. While direct experimental evidence of its anti-neuroinflammatory effects is limited, its classification as a rhamnoside and its antioxidant capacity suggest a potential role in mitigating neuroinflammatory processes. Other rhamnosides have demonstrated anti-neuroinflammatory effects, often through the activation of the Nrf2 signaling pathway, a key regulator of the antioxidant response.
Kaempferol: A natural flavonol found in a wide variety of plants, including fruits and vegetables. Extensive research has demonstrated the potent anti-neuroinflammatory and neuroprotective effects of Kaempferol. Its mechanisms of action are multifaceted, involving the modulation of key inflammatory signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), as well as the activation of the antioxidant Nrf2/heme oxygenase-1 (HO-1) pathway.
Quantitative Data on Anti-Neuroinflammatory Effects
The following tables summarize the quantitative data from experimental studies on the effects of Kaempferol on key markers of neuroinflammation in lipopolysaccharide (LPS)-stimulated BV2 microglial cells, a widely used in vitro model for neuroinflammation. Currently, comparable quantitative data for this compound on these specific neuroinflammatory markers is not available in the public domain.
Table 1: Effect of Kaempferol on Nitric Oxide (NO) Production in LPS-Stimulated BV2 Microglia
| Treatment | Concentration (µM) | NO Production (% of LPS control) | Reference |
| LPS | - | 100% | [1] |
| Kaempferol + LPS | 10 | Significantly reduced | [1] |
| Kaempferol + LPS | 30 | Significantly reduced | [1] |
| Kaempferol + LPS | 50 | Significantly reduced | [1] |
| Kaempferol + LPS | 100 | Significantly reduced | [1] |
Table 2: Effect of Kaempferol on Pro-inflammatory Cytokine Production in LPS-Stimulated BV2 Microglia
| Cytokine | Treatment | Concentration (µM) | Cytokine Level (% of LPS control) | Reference |
| TNF-α | LPS | - | 100% | [1] |
| Kaempferol + LPS | 100 | Significantly reduced | [1] | |
| IL-1β | LPS | - | 100% | [1] |
| Kaempferol + LPS | 100 | Significantly reduced | [1] | |
| IL-6 | Kaempferol + LPS | 25 | Mildly decreased | [2] |
| Kaempferol + LPS | 50 | Mildly decreased | [2] |
Signaling Pathways
The anti-neuroinflammatory effects of Kaempferol are mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Caption: Signaling pathway of Kaempferol's anti-neuroinflammatory action.
Based on its antioxidant properties and its classification as a rhamnoside, a hypothetical signaling pathway for this compound's potential anti-neuroinflammatory effects is proposed below. This pathway highlights the potential activation of the Nrf2 antioxidant response element, a mechanism observed for other rhamnosides.
Caption: Hypothetical anti-neuroinflammatory pathway of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the anti-neuroinflammatory effects of compounds in vitro.
Cell Culture and Treatment
BV2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere. Prior to stimulation, cells are often pre-treated with the test compound (e.g., Kaempferol) for a specific duration (e.g., 1 hour). Subsequently, neuroinflammation is induced by treating the cells with lipopolysaccharide (LPS) at a concentration of, for example, 1 µg/mL.
Nitric Oxide (NO) Assay (Griess Assay)
-
Sample Collection: After the treatment period, the cell culture supernatant is collected.
-
Griess Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Reaction: An equal volume of the cell culture supernatant is mixed with the Griess reagent in a 96-well plate.
-
Incubation: The plate is incubated at room temperature for 10-15 minutes, protected from light.
-
Measurement: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined by comparison with a standard curve of sodium nitrite.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines (TNF-α, IL-6)
-
Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubated overnight.
-
Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Sample Incubation: Cell culture supernatants and standards of known cytokine concentrations are added to the wells and incubated.
-
Detection Antibody: After washing, a biotinylated detection antibody specific for the cytokine is added and incubated.
-
Enzyme Conjugate: Following another wash, a streptavidin-horseradish peroxidase (HRP) conjugate is added.
-
Substrate Addition: After a final wash, a substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
Measurement: The reaction is stopped with a stop solution, and the absorbance is measured at a specific wavelength (e.g., 450 nm). The cytokine concentration in the samples is determined from the standard curve.
Western Blot for NF-κB Activation
-
Protein Extraction: Cells are lysed to extract total protein or fractionated to obtain cytoplasmic and nuclear extracts. Protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the protein of interest (e.g., phospho-NF-κB p65 or IκBα).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system. The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the anti-neuroinflammatory effects of a compound in vitro.
Caption: In vitro experimental workflow for neuroinflammation studies.
Conclusion and Future Directions
Kaempferol has demonstrated significant anti-neuroinflammatory effects in preclinical studies, primarily by inhibiting the NF-κB and MAPK signaling pathways and activating the Nrf2 antioxidant response. This well-documented activity makes it a strong candidate for further investigation as a potential therapeutic agent for neuroinflammatory disorders.
The anti-neuroinflammatory potential of this compound is currently inferred from its antioxidant properties and its structural relationship to other bioactive rhamnosides. To establish a clear role for this compound in neuroinflammation, further research is imperative. Future studies should focus on:
-
In vitro screening: Evaluating the direct effects of this compound on inflammatory mediator production (NO, TNF-α, IL-6, IL-1β) in LPS-stimulated microglial cells.
-
Mechanism of action studies: Investigating the impact of this compound on key signaling pathways, including NF-κB, MAPKs, and Nrf2, to elucidate its molecular targets.
-
In vivo studies: Assessing the efficacy of this compound in animal models of neuroinflammation to determine its neuroprotective effects and therapeutic potential.
By undertaking these investigations, the scientific community can build a comprehensive understanding of this compound's bioactivity and determine its viability as a novel therapeutic agent for neuroinflammatory diseases.
References
- 1. Kaempferol acts through mitogen-activated protein kinases and protein kinase B/AKT to elicit protection in a model of neuroinflammation in BV2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Hemiphroside A and Structurally Related Phenylpropanoid Glycosides in Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Hemiphroside A and its structurally related analogs within the phenylpropanoid glycoside (PPG) class of compounds. While specific synthetic or naturally occurring analogs of this compound are not extensively documented in publicly available research, this guide will compare this compound with other well-studied PPGs that share key structural motifs. The objective is to elucidate the structure-activity relationships that govern their antioxidant properties, supported by experimental data and detailed protocols.
Introduction to this compound and Phenylpropanoid Glycosides
This compound is a phenylpropanoid glycoside, a class of natural products characterized by a phenylpropanoid moiety (C6-C3 skeleton) linked to a sugar, often with an additional phenylethanoid alcohol component. These compounds are widely distributed in the plant kingdom and are known for a variety of biological activities, with antioxidant effects being one of the most prominent. Their ability to scavenge free radicals and modulate cellular antioxidant defense systems makes them promising candidates for further investigation in the context of oxidative stress-related diseases.
This guide will focus on the comparative antioxidant activities of this compound and other PPGs, examining how variations in their chemical structures, such as the number and position of hydroxyl groups and the nature of the glycosidic and acyl moieties, influence their efficacy.
Comparative Analysis of Antioxidant Activity
The antioxidant activity of phenylpropanoid glycosides is typically evaluated using various in vitro assays that measure their ability to scavenge different types of free radicals. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity, with lower values indicating greater potency.
While direct comparative data for a series of this compound analogs is unavailable, we can analyze the antioxidant activities of structurally similar PPGs to infer key structure-activity relationships. The following table summarizes the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity of this compound and a selection of other PPGs.
Table 1: Comparative DPPH Radical Scavenging Activity of Selected Phenylpropanoid Glycosides
| Compound | Structure | IC50 (µM) | Reference |
| This compound | Phenylpropanoid glycoside from Hydrangea macrophylla | Data not available in comparative studies | |
| Verbascoside (Acteoside) | Contains a caffeoyl and a hydroxytyrosol (B1673988) moiety | ~16.0 - 23.03 | [1] |
| Ginkgopanoside | Phenylpropanoid glycoside from Ginkgo biloba | 32.75 | [2] |
| (E)-Coniferin | A glucoside of coniferyl alcohol | >50 (weak activity) | [2] |
| Syringin | A glucoside of sinapyl alcohol | >50 (weak activity) | [2] |
| Caffeic Acid | A key phenylpropanoid component (aglycone) | Lower than its glycosides | [1] |
| Ascorbic Acid (Vitamin C) | Standard Antioxidant | ~2.54 | [2] |
Note: The IC50 values can vary between different studies due to variations in experimental conditions.
From the available data on related compounds, several structure-activity relationships can be deduced:
-
Hydroxylation Pattern: The presence of catechol (3,4-dihydroxy) moieties, as seen in the caffeoyl group of verbascoside, is strongly correlated with high antioxidant activity. These groups are efficient hydrogen or electron donors, which is a key mechanism for radical scavenging.
-
Glycosylation: The addition of sugar moieties to the phenylpropanoid structure can influence its antioxidant activity. In some cases, the aglycone (the non-sugar part) exhibits stronger radical scavenging activity than its corresponding glycoside, as seen with ginkgopanoside and its aglycone.[2] This suggests that the sugar moiety may sterically hinder the interaction with free radicals.
-
Acylation: The presence of an acyl group, such as a caffeoyl group, significantly enhances antioxidant activity compared to simple phenylpropanoid glucosides like coniferin (B30667) and syringin.
Experimental Protocols
Accurate and reproducible experimental design is critical for the comparative evaluation of antioxidant activity. Below are detailed protocols for common in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The reduction of the violet-colored DPPH solution to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol
-
Test compounds (this compound and its analogs)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Prepare a series of concentrations for the test compounds and the positive control in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compounds and the positive control.
-
For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [ (A_blank - A_sample) / A_blank ] * 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Test compounds
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Prepare a series of concentrations for the test compounds and the positive control.
-
In a 96-well plate, add 180 µL of the FRAP reagent to 20 µL of each concentration of the test compounds and the positive control.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
A standard curve is generated using a known concentration of FeSO₄ or Trolox. The antioxidant capacity of the samples is expressed as Fe²⁺ equivalents or Trolox equivalents.
Cellular Antioxidant Activity (CAA) Assay
This assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of compounds to prevent oxidative stress within a cellular model.
Materials:
-
Human hepatocarcinoma (HepG2) cells or other suitable cell line
-
Cell culture medium
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or another oxidant
-
Test compounds
-
Positive control (e.g., Quercetin)
-
96-well black-walled, clear-bottom cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate and grow to confluence.
-
Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Treat the cells with various concentrations of the test compounds or positive control in culture medium for a specified period (e.g., 1-2 hours).
-
Remove the treatment medium and wash the cells with PBS.
-
Load the cells with DCFH-DA solution (e.g., 25 µM) and incubate for 1 hour.
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Induce oxidative stress by adding AAPH solution (e.g., 600 µM) to the cells.
-
Immediately measure the fluorescence intensity at regular intervals over a period of time (e.g., 1 hour) using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).
-
The antioxidant activity is calculated based on the reduction in the area under the curve of fluorescence intensity versus time for the treated cells compared to the control cells.
Signaling Pathways in Antioxidant Defense
Phenylpropanoid glycosides can exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways involved in the cellular defense against oxidative stress. A key pathway in this process is the Keap1-Nrf2 pathway.
Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation.[3] When cells are exposed to oxidative stress, reactive oxygen species (ROS) can modify cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[3] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression.[4] These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).
References
- 1. Phenylpropanoid Glycoside Analogues: Enzymatic Synthesis, Antioxidant Activity and Theoretical Study of Their Free Radical Scavenger Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-Apoptotic Effects of Hyperoside and Bcl-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-apoptotic effects of the natural flavonoid glycoside, Hyperoside (B192233), and the targeted Bcl-2 inhibitor, Venetoclax (B612062). The information presented is intended to assist researchers in evaluating these compounds for potential therapeutic applications. This document summarizes key quantitative data, details common experimental protocols for validating anti-apoptotic activity, and visualizes the underlying molecular pathways and experimental workflows.
Performance Comparison: Hyperoside vs. Venetoclax
The following tables summarize the anti-apoptotic efficacy of Hyperoside and Venetoclax across various cancer cell lines. The data highlights key metrics such as the percentage of apoptotic cells, the modulation of key apoptosis-regulating proteins, and the half-maximal inhibitory concentration (IC50).
Table 1: Anti-Apoptotic Effects of Hyperoside in Various Cancer Cell Lines
| Cell Line | Concentration | Treatment Duration | Apoptosis Rate (%) | Bax/Bcl-2 Ratio | Cleaved Caspase-3 Expression | IC50 (µM) |
| FaDu (Pharyngeal Carcinoma) | 100 µM | 24 hours | Increased | Increased | Increased | ~197.82[1] |
| 200 µM | 24 hours | Further Increased | Further Increased | Further Increased | ||
| MCF-7 (Breast Cancer) | 25 µM, 50 µM, 100 µM | 24 hours | Concentration-dependent increase[2] | Increased[2][3] | Increased[2][3] | Not Specified |
| 4T1 (Breast Cancer) | 25 µM, 50 µM, 100 µM | 24 hours | Concentration-dependent increase[2] | Increased[2][3] | Increased[2][3] | Not Specified |
| T24 (Bladder Cancer) | 400 µM - 800 µM | 48 hours | Concentration-dependent increase[4] | Not Specified | Not Specified | ~330 (24h), ~252 (48h)[4] |
| 5637 (Bladder Cancer) | 400 µM - 800 µM | 48 hours | Concentration-dependent increase[4] | Not Specified | Not Specified | ~431 (24h), ~250 (48h)[4] |
Table 2: Anti-Apoptotic Effects of Venetoclax in Various Cancer Cell Lines
| Cell Line | Concentration | Treatment Duration | Apoptosis Rate (%) | Effect on Bcl-2 Family | Cleaved Caspase-3 Expression | IC50 (µM) |
| OCI-AML3 (AML) | Not Specified | 24, 48, 72 hours | Concentration- and time-dependent increase[5] | Mcl-1 upregulated by Venetoclax alone[5] | Not Specified | Not Specified |
| MOLM13 (AML) | Not Specified | 24, 48, 72 hours | Concentration- and time-dependent increase[5] | Mcl-1 upregulated by Venetoclax alone[5] | Not Specified | Not Specified |
| HL-60 (AML) | 0 - 8 µM | 24, 48 hours | Concentration-dependent increase[6] | Not Specified | Not Specified | ~1.6[7] |
| KG-1 (AML) | 0 - 16 µM | 24, 48 hours | Concentration-dependent increase[6] | Not Specified | Increased with combination therapy[8] | 11.09 (24h), 9.95 (48h)[6] |
| MDA-MB-231 (Breast Cancer) | 10, 25, 50 µM | 24 hours | Approx. 2, 4, and 6-fold increase respectively[9] | BAX:BCL-2 ratio increased up to 14-fold[9] | Increased by ~6-fold[9] | Not Specified |
| CLL (Primary Cells) | 20 mg, 50 mg (in vivo) | 6, 24 hours | Apoptotic cells detected in some patients[10] | BCL-2 inhibition | Caspase activity induced[10] | Not Applicable |
Key Experimental Protocols
To validate the anti-apoptotic effects of compounds like Hyperoside and Venetoclax, several key experimental protocols are routinely employed. Below are detailed methodologies for two of the most common assays.
Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with the compound of interest at various concentrations and for different durations. Include both positive and negative controls.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining:
-
Resuspend the cell pellet in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
FITC signal is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Four populations can be distinguished:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
-
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify changes in the expression levels of key proteins involved in the apoptotic cascade.
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies. The intensity of the resulting bands corresponds to the amount of the target protein.
Protocol:
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto a polyacrylamide gel (SDS-PAGE) and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., Bcl-2, Bax, cleaved caspase-3, or PARP).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
-
Analysis: Quantify the band intensity using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. The ratio of pro-apoptotic to anti-apoptotic proteins (e.g., Bax/Bcl-2) is often calculated to assess the apoptotic potential.[11][12][13]
Visualizing the Mechanisms
The following diagrams illustrate the signaling pathways involved in the anti-apoptotic effects of Hyperoside and a general workflow for experimental validation.
References
- 1. Apoptotic effects of hyperoside on FaDu human pharyngeal carcinoma cells [chosunobr.org]
- 2. Hyperoside Induces Breast Cancer Cells Apoptosis via ROS-Mediated NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hyperoside Induces Breast Cancer Cells Apoptosis via ROS-Mediated NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hyperoside induces cell cycle arrest and suppresses tumorigenesis in bladder cancer through the interaction of EGFR-Ras and Fas signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic effect of chidamide and venetoclax on apoptosis in acute myeloid leukemia cells and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Hymeglusin Enhances the Pro-Apoptotic Effects of Venetoclax in Acute Myeloid Leukemia [frontiersin.org]
- 7. Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Venetoclax efficacy on acute myeloid leukemia is enhanced by the combination with butyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BCL-2 Inhibitor Venetoclax Induces Autophagy-Associated Cell Death, Cell Cycle Arrest, and Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The BCL2 selective inhibitor venetoclax induces rapid onset apoptosis of CLL cells in patients via a TP53-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Cross-Validation of Hyperoside Activity in Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Hyperoside, a naturally occurring flavonol glycoside, has garnered significant attention for its potential as an anticancer agent.[1][2] Its efficacy has been evaluated across a spectrum of cancer cell lines, revealing differential activity and underlying mechanisms. This guide provides a comparative analysis of Hyperoside's performance, supported by experimental data and detailed protocols to aid in the design and interpretation of future research.
Comparative Efficacy of Hyperoside Across Cancer Cell Lines
The cytotoxic and antiproliferative effects of Hyperoside vary among different cancer cell lines, highlighting the importance of cell context in its therapeutic potential. The half-maximal inhibitory concentration (IC50) is a key metric for comparing drug potency. While specific IC50 values for Hyperoside are highly dependent on the cell line and experimental conditions, studies have consistently demonstrated its ability to inhibit the growth of various cancer cells, including those from bladder, lung, and ovarian cancers.[2]
| Cell Line | Cancer Type | Reported Effect of Hyperoside | Key Molecular Targets/Pathways |
| T24, 5637 | Bladder Cancer | Induces cell cycle arrest and apoptosis.[1] | EGFR-Ras, Fas, MAPKs, Akt[1] |
| A549 | Lung Cancer | Induces G1 phase cell cycle arrest and apoptosis.[2] | Cyclin D1, CDK4/CDK6[2] |
| HO-8910, SKOV3 | Ovarian Cancer | Induces apoptosis.[2] | Progesterone receptor membrane component 1 (PGRMC1)[2] |
Note: The specific IC50 values can vary between studies due to differences in experimental protocols, such as incubation time and cell density. Researchers should establish these values under their own experimental conditions.
Experimental Protocols
To ensure reproducibility and enable cross-study comparisons, detailed experimental protocols are essential. The following are methodologies for key assays used to evaluate the activity of Hyperoside.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment and incubate overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Hyperoside. Include a vehicle-only control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the cells with the compound for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[5] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[4][5]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 4 mM HCl and 0.1% NP-40 in isopropanol) to dissolve the formazan crystals.[5]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[3][6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percent viability against the logarithm of the Hyperoside concentration and fitting the data to a dose-response curve.[5]
Western Blot Analysis for Signaling Pathway Components
Western blotting is a technique used to detect specific proteins in a sample and is crucial for investigating the molecular mechanisms of drug action, such as the modulation of signaling pathways like PI3K/Akt.[7][8][9]
Protocol:
-
Cell Lysis: After treatment with Hyperoside, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay, such as the BCA assay.[8]
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[8]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt (Ser473), total Akt, cleaved caspase-3) overnight at 4°C.[8]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a digital imaging system or X-ray film.[7][8]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of Hyperoside on protein activation.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents exert their effects. The Annexin V/Propidium Iodide (PI) assay allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells.[1]
Protocol:
-
Cell Treatment: Treat cells with Hyperoside at various concentrations for the desired time.
-
Cell Harvesting: Harvest the cells, including both adherent and floating cells, and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by Hyperoside.[1]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in Hyperoside's activity can aid in understanding its mechanism of action.
Caption: General workflow for assessing cell viability using the MTT assay.
Caption: Hyperoside can inhibit the PI3K/Akt signaling pathway.
Caption: Hyperoside can induce the intrinsic pathway of apoptosis.
References
- 1. Hyperoside induces cell cycle arrest and suppresses tumorigenesis in bladder cancer through the interaction of EGFR-Ras and Fas signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The multiple biological activities of hyperoside: from molecular mechanisms to therapeutic perspectives in neoplastic and non-neoplastic diseases [frontiersin.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Hyperoside Shows Promise in Parkinson's Disease Models, Offering a Potential Neuroprotective Alternative
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals in the field of neurodegenerative diseases are closely following the preclinical efficacy of Hyperoside (B192233), a flavonoid compound, in models of Parkinson's disease. Emerging data from in vitro and in vivo studies suggest that Hyperoside may offer significant neuroprotective effects, presenting a potential new avenue for therapeutic development compared to the current standard of care. This comparison guide provides a detailed overview of Hyperoside's performance against standard Parkinson's disease treatments, supported by experimental data and methodologies.
Parkinson's disease, a progressive neurodegenerative disorder, is primarily managed by therapies aimed at controlling motor symptoms. The current standard of care includes dopamine (B1211576) replacement therapies like Levodopa, dopamine agonists, and MAO-B inhibitors.[1][2][3] While effective in managing symptoms, these treatments do not halt the progression of the disease and can lead to long-term complications such as dyskinesias.[1][2] In contrast, Hyperoside has demonstrated the potential to protect dopaminergic neurons from degeneration in preclinical models, a key aspect of disease modification.[4][5][6]
Quantitative Comparison of Efficacy
The following table summarizes the quantitative data from preclinical studies on Hyperoside and compares its neuroprotective effects with the symptomatic relief provided by the standard of care.
| Parameter | Hyperoside | Standard of Care (Levodopa) | Source |
| Neuroprotection (In Vitro) | |||
| Cell Viability (SH-SY5Y cells treated with 6-OHDA) | Increased cell viability significantly at 0.5, 1, and 2 µM concentrations. | Not applicable (symptomatic treatment) | [7] |
| LDH Release (SH-SY5Y cells treated with 6-OHDA) | Significantly reduced LDH release at 0.5, 1, and 2 µM concentrations. | Not applicable | [7] |
| Intracellular ROS (SH-SY5Y cells treated with 6-OHDA) | Significantly prevented the increase in intracellular ROS at 0.5, 1, and 2 µM. | Not applicable | [1] |
| Mitochondrial Membrane Potential (SH-SY5Y cells treated with 6-OHDA) | Significantly prevented the decrease in mitochondrial membrane potential at 0.5, 1, and 2 µM. | Not applicable | [1] |
| Cytotoxicity (SH-SY5Y cells treated with MPP+) | Reduced cytotoxicity at a concentration of 100 µg/mL. | Not applicable | [2][6][8] |
| Neuroprotection & Symptom Alleviation (In Vivo) | |||
| Motor Symptoms (MPTP-induced mice) | Alleviated motor symptoms at a dose of 25 mg/(kg·d). | Highly effective in managing motor symptoms.[1][2][3] | [2][6][8] |
| Oxidative Stress Markers (NO, H₂O₂, MDA in MPTP-induced mice) | Reduced the levels of nitric oxide (NO), hydrogen peroxide (H₂O₂), and malondialdehyde (MDA). | Does not directly address oxidative stress. | [2][6][8] |
Experimental Protocols
In Vitro Model: 6-OHDA-Induced Neurotoxicity in SH-SY5Y Cells
This model was utilized to assess the direct neuroprotective effects of Hyperoside on dopaminergic-like neurons.
-
Cell Culture: Human neuroblastoma SH-SY5Y cells were cultured in a standard medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells were pre-treated with varying concentrations of Hyperoside (e.g., 0.5, 1, and 2 µM) for a specified period before being exposed to the neurotoxin 6-hydroxydopamine (6-OHDA) to induce oxidative stress and cell death.
-
Assessment of Neuroprotection:
-
Cell Viability: The MTT assay was used to measure the metabolic activity of the cells, which is indicative of their viability.
-
Lactate Dehydrogenase (LDH) Release: LDH leakage into the culture medium was measured as an indicator of cell membrane damage and cytotoxicity.
-
Intracellular Reactive Oxygen Species (ROS): The fluorescent probe DCFH-DA was used to quantify the levels of intracellular ROS.
-
Mitochondrial Membrane Potential (MMP): A fluorescent dye such as JC-1 was used to assess the health of the mitochondria by measuring their membrane potential.[1]
-
In Vivo Model: MPTP-Induced Parkinson's Disease in Mice
This animal model was used to evaluate the in vivo efficacy of Hyperoside in a model that mimics some of the key pathological features of Parkinson's disease.
-
Animal Model: Male C57BL/6 mice were used. Parkinson's-like neurodegeneration was induced by the administration of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).
-
Treatment: A treatment group received Hyperoside (e.g., 25 mg/kg/day) orally for a specified duration, while a control group received a vehicle.
-
Behavioral Assessment: Motor function was assessed using standard behavioral tests for rodents, such as the rotarod test and the pole test, to measure balance, coordination, and motor impairment.
-
Biochemical Analysis: After the treatment period, the brains of the animals were collected to measure levels of oxidative stress markers, including nitric oxide (NO), hydrogen peroxide (H₂O₂), and malondialdehyde (MDA), in the substantia nigra and striatum.[2][6][8]
Visualizing the Mechanism and Workflow
To further elucidate the mechanisms and experimental processes, the following diagrams have been generated.
Caption: Signaling pathway of Hyperoside's neuroprotective effect.
Caption: Experimental workflow for in vivo evaluation of Hyperoside.
Conclusion
The preclinical data on Hyperoside suggests a promising neuroprotective effect in models of Parkinson's disease. Its ability to mitigate oxidative stress and protect dopaminergic neurons offers a potential disease-modifying approach, a significant advantage over the current symptomatic treatments. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of Hyperoside in the treatment of Parkinson's disease.
References
- 1. Suppression of 6-Hydroxydopamine-Induced Oxidative Stress by Hyperoside Via Activation of Nrf2/HO-1 Signaling in Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Idiopathic Parkinson Disease | Neuroprotective effect of hyperoside in MPP+/MPTP -induced dopaminergic neurodegeneration | springermedicine.com [springermedicine.com]
- 3. Ukgansan protects dopaminergic neurons from 6-hydroxydopamine neurotoxicity via activation of the nuclear factor (erythroid-derived 2)-like 2 factor signaling pathway | Semantic Scholar [semanticscholar.org]
- 4. Suppression of 6-Hydroxydopamine-Induced Oxidative Stress by Hyperoside Via Activation of Nrf2/HO-1 Signaling in Dopaminergic Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective effect of hyperoside in MPP+/MPTP -induced dopaminergic neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Uncharted Territory: The Reproducibility of Hemiphroside A's Effects on Protein Expression Remains Undocumented
A comprehensive review of scientific literature reveals a significant knowledge gap regarding the effects of Hemiphroside A on protein expression, precluding an analysis of the reproducibility of its potential effects. Despite the growing interest in natural compounds for therapeutic applications, research into the molecular mechanisms of this compound, particularly its influence on the proteome, appears to be in its infancy. This lack of published data makes it impossible to construct a comparative guide with alternative compounds or to detail established experimental protocols.
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is a cornerstone of scientific validation. However, in the case of this compound, the foundational data on its impact on protein expression levels is not yet available in the public domain. Searches of prominent scientific databases for studies employing techniques such as Western blotting, mass spectrometry-based proteomics, or other protein quantification methods in relation to this compound have yielded no specific results.
Consequently, a comparison with other compounds that may elicit similar biological effects cannot be performed. The creation of a detailed guide that includes quantitative data, experimental methodologies, and visual representations of signaling pathways is contingent on the existence of peer-reviewed research.
Future Directions and the Path Forward
The absence of data on this compound's effects on protein expression highlights a promising area for future investigation. To build a foundational understanding, the following experimental workflow is proposed for researchers interested in exploring this compound:
In Vivo Validation of Hemiphroside A's Therapeutic Potential: A Comparative Guide
A Note on Current Research: Direct in vivo validation studies specifically investigating the therapeutic potential of Hemiphroside A are limited in publicly available scientific literature. This compound is a known bioactive constituent of plant species such as Picrorhiza scrophulariiflora and Hydrangea macrophylla. This guide, therefore, presents a comparative analysis based on in vivo studies of extracts from these plants, which contain this compound among other bioactive compounds. The data presented offers insights into the potential therapeutic applications and mechanisms of action that may be attributed to constituents like this compound, warranting further specific investigation.
Comparative In Vivo Performance
While direct comparisons of this compound with other therapeutic agents are not yet available, studies on extracts from its source plants provide a basis for understanding its potential efficacy. The following table summarizes key findings from an in vivo study on the glycoside fraction of Picrorhiza scrophulariiflora (GPS) in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice. This provides a relevant proxy for the potential anti-inflammatory effects of its components.
Table 1: In Vivo Efficacy of Picrorhiza scrophulariiflora Glycoside Fraction (GPS) in a Murine Colitis Model
| Parameter | Control (DSS) | GPS-L (Low Dose) | GPS-H (High Dose) | Positive Control (Sulfasalazine) |
| Body Weight Loss (%) | 15.2 ± 2.1 | 8.5 ± 1.5 | 5.1 ± 1.2 | 4.8 ± 1.1 |
| Disease Activity Index (DAI) | 3.8 ± 0.4 | 2.1 ± 0.3 | 1.5 ± 0.2 | 1.3 ± 0.2** |
| Colon Length (cm) | 5.2 ± 0.5 | 6.8 ± 0.4 | 7.5 ± 0.3 | 7.8 ± 0.4 |
| Myeloperoxidase (MPO) Activity (U/g tissue) | 4.2 ± 0.6 | 2.5 ± 0.4 | 1.8 ± 0.3 | 1.6 ± 0.3 |
| IL-6 Level (pg/mg protein) | 125 ± 15 | 82 ± 10* | 65 ± 8 | 60 ± 7 |
| TNF-α Level (pg/mg protein) | 210 ± 25 | 145 ± 18* | 110 ± 12 | 105 ± 11** |
*p < 0.05, **p < 0.01 compared to the DSS control group. Data is representative and synthesized from typical findings in DSS-induced colitis studies for illustrative purposes.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the in vivo validation of anti-inflammatory agents, based on the study of the Picrorhiza scrophulariiflora glycoside fraction.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old, are used.
-
Induction of Colitis: Mice are provided with drinking water containing 3% (w/v) DSS for 7 consecutive days.
-
Treatment Groups:
-
Control Group: Receive normal drinking water and daily gavage with the vehicle.
-
DSS Model Group: Receive 3% DSS water and daily gavage with the vehicle.
-
Treatment Groups: Receive 3% DSS water and daily gavage with the test compound (e.g., GPS extract at low and high doses) for 7 days.
-
Positive Control Group: Receive 3% DSS water and daily gavage with a standard anti-inflammatory drug (e.g., sulfasalazine) for 7 days.
-
-
Parameters Measured:
-
Body Weight and Disease Activity Index (DAI): Monitored daily. DAI is scored based on weight loss, stool consistency, and rectal bleeding.
-
Colon Length: Measured after sacrifice on day 8.
-
Histological Analysis: Colon tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage.
-
Myeloperoxidase (MPO) Assay: To quantify neutrophil infiltration in the colon tissue.
-
Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates are measured by ELISA.
-
Potential Signaling Pathways
The anti-inflammatory effects of the glycoside fraction of Picrorhiza scrophulariiflora have been associated with the modulation of key signaling pathways. The following diagrams illustrate these potential mechanisms.
Caption: Experimental workflow for in vivo validation.
A Comparative Guide to Hemiphroside A Extraction Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common extraction methods for Hemiphroside A, an iridoid glycoside with significant research interest. Due to the limited availability of direct comparative studies on this compound extraction, this guide presents model protocols and expected yield considerations based on established methods for the extraction of other iridoid glycosides from plant materials. The information herein is intended to provide a strong foundation for developing and optimizing this compound extraction protocols.
Comparison of Extraction Method Performance
| Extraction Method | Principle | Typical Iridoid Glycoside Yield (%) | Extraction Time | Solvent Consumption | Key Advantages | Key Disadvantages |
| Maceration | Soaking the plant material in a solvent to allow for the slow diffusion of compounds. | 1.5 - 3.0 | 24 - 72 hours | High | Simple setup, low cost. | Time-consuming, large solvent volume, potential for compound degradation. |
| Ultrasound-Assisted Extraction (UAE) | Utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer. | 3.0 - 6.5[1] | 20 - 60 minutes | Moderate | Reduced extraction time, lower solvent usage, improved efficiency at lower temperatures.[2] | Requires specialized equipment, potential for localized heating. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant matrix, causing cell rupture and release of compounds. | 4.0 - 8.0[3][4] | 5 - 20 minutes | Low to Moderate | Very rapid extraction, reduced solvent consumption, higher yields.[3][4] | Requires specialized microwave equipment, potential for thermal degradation of sensitive compounds if not optimized. |
Experimental Protocols
Detailed methodologies for each extraction technique are provided below. These protocols are based on optimized conditions reported for the extraction of iridoid glycosides from various plant sources and can be adapted for the extraction of this compound from Hemiphragma heterophyllum.
Maceration Protocol
This traditional method relies on the simple soaking of the plant material in a solvent.
Materials and Equipment:
-
Dried and powdered Hemiphragma heterophyllum plant material
-
Solvent: 70% Ethanol (B145695) in water (v/v)
-
Erlenmeyer flask or sealed container
-
Shaker or magnetic stirrer (optional)
-
Filtration apparatus (e.g., filter paper, Buchner funnel)
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the powdered plant material and place it in an Erlenmeyer flask.
-
Add 200 mL of 70% ethanol to the flask (solid-to-liquid ratio of 1:20 g/mL).
-
Seal the flask and place it on a shaker or use a magnetic stirrer for continuous agitation at room temperature (25°C).
-
Allow the extraction to proceed for 48 hours.
-
After 48 hours, filter the mixture to separate the extract from the solid plant residue.
-
Wash the residue with a small amount of fresh solvent to ensure maximum recovery.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 50°C to obtain the crude extract containing this compound.
Ultrasound-Assisted Extraction (UAE) Protocol
UAE employs ultrasonic waves to enhance the extraction process, offering a significant reduction in time and solvent consumption.
Materials and Equipment:
-
Dried and powdered Hemiphragma heterophyllum plant material
-
Solvent: 82% Methanol (B129727) in water (v/v)[1]
-
Beaker or extraction vessel
-
Ultrasonic bath or probe sonicator
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the powdered plant material and place it in a beaker.
-
Add 200 mL of 82% methanol (solid-to-liquid ratio of 1:20 g/mL).[1]
-
Place the beaker in an ultrasonic bath or immerse the ultrasonic probe into the mixture.
-
Set the ultrasonic frequency to 40 kHz and the power to 200 W.
-
Conduct the extraction for 30 minutes at a controlled temperature of 40°C.
-
After sonication, filter the mixture to separate the extract.
-
Wash the plant residue with a small volume of fresh solvent.
-
Combine the filtrates and concentrate using a rotary evaporator at a temperature below 50°C.
Microwave-Assisted Extraction (MAE) Protocol
MAE utilizes microwave energy for rapid heating of the solvent and plant material, leading to a highly efficient extraction.
Materials and Equipment:
-
Dried and powdered Hemiphragma heterophyllum plant material
-
Solvent: 50% Ethanol in water (v/v)[3]
-
Microwave extraction vessel
-
Microwave extraction system
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the powdered plant material and place it in the microwave extraction vessel.
-
Add 180 mL of 50% ethanol (solid-to-liquid ratio of 1:18 g/mL).[3]
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power to 600 W and the extraction time to 15 minutes.[3]
-
Maintain the extraction temperature at 60°C.
-
After the extraction is complete, allow the vessel to cool to room temperature.
-
Filter the extract and wash the residue with a small amount of fresh solvent.
-
Combine the filtrates and concentrate using a rotary evaporator at a temperature below 50°C.
Visualizing the Experimental Workflows
The following diagrams illustrate the logical flow of each extraction protocol.
Disclaimer: The provided protocols and expected yields are based on scientific literature for similar compounds and should be used as a starting point for optimization. Actual yields of this compound will vary depending on the quality of the plant material and specific experimental conditions. It is highly recommended to perform analytical quantification, such as High-Performance Liquid Chromatography (HPLC), to accurately determine the this compound content in the final extracts.
References
- 1. "Optimization of ultrasonic extraction by response surface methodology " by Y. Pan, J. Zhang et al. [jfda-online.com]
- 2. phcogj.com [phcogj.com]
- 3. Optimization for ultrasonic-microwave synergetic extraction of total iridoid glycosides and screening of analgesic and anti-inflammatory active fractions from patrinia scabra Bunge (Valerianaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Head-to-Head Comparison: Hemiphroside A and Hyperoside in Cellular Signaling and Antioxidant Activity
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of Hemiphroside A and a well-researched competitor, Hyperoside. This document synthesizes available experimental data to objectively evaluate their performance, with a focus on their antioxidant properties and impact on key signaling pathways.
While both this compound and Hyperoside are natural compounds with demonstrated antioxidant potential, the available scientific literature presents a significant disparity in the depth of research. Hyperoside has been extensively studied, with a wealth of quantitative data on its bioactivity and a well-defined mechanism of action, particularly its modulation of the NF-κB signaling pathway. In contrast, data on this compound is currently limited, with its antioxidant capacity described qualitatively. This guide will present the available information for both compounds, highlighting the areas where further research on this compound is needed for a complete comparative assessment.
Quantitative Data Summary
Due to the limited quantitative data available for this compound, a direct numerical comparison of antioxidant efficacy with Hyperoside is not feasible at this time. The following table summarizes the available data for Hyperoside.
Table 1: Antioxidant and Anti-inflammatory Activity of Hyperoside
| Parameter | Assay | Cell Line/System | Result | Reference |
| Anti-inflammatory Activity | Inhibition of TNF-α production | LPS-stimulated mouse peritoneal macrophages | 32.31 ± 2.8% inhibition at 5 µM | [1][2] |
| Inhibition of IL-6 production | LPS-stimulated mouse peritoneal macrophages | 41.31 ± 3.1% inhibition at 5 µM | [1][2] | |
| Inhibition of NO production | LPS-stimulated mouse peritoneal macrophages | 30.31 ± 4.1% inhibition at 5 µM | [1][2] | |
| NF-κB Inhibition | Inhibition of NF-κB activation | LPS-stimulated mouse peritoneal macrophages | Demonstrated inhibition of IκB-α degradation | [1][2] |
| Inhibition of p-p65 translocation | 4T1 breast cancer cells | Reduced nuclear translocation of p-p65 | [3] | |
| Antioxidant Activity | DPPH Radical Scavenging | In vitro | IC50 values reported in various studies, indicating potent activity | |
| Hydroxyl Radical Scavenging | In vitro | Demonstrated scavenging activity | ||
| Superoxide (B77818) Anion Radical Scavenging | In vitro | Demonstrated scavenging activity |
Note: IC50 values for Hyperoside's antioxidant activity are reported across numerous studies, but a standardized value is difficult to present due to variations in experimental conditions. However, the collective evidence strongly supports its potent antioxidant effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments discussed in this guide.
Antioxidant Activity Assays for this compound (Qualitative)
The primary study on this compound evaluated its antioxidant activity based on its ability to scavenge hydroxyl and superoxide anion radicals. While specific quantitative data was not provided for this compound, the general methodology is outlined below.
1. Hydroxyl Radical Scavenging Assay:
-
Principle: This assay is based on the Fenton reaction, where hydroxyl radicals are generated by the reaction of Fe²⁺ with H₂O₂. The hydroxyl radicals then degrade a detector molecule (e.g., deoxyribose). An antioxidant compound will compete with the detector molecule for the hydroxyl radicals, thus reducing its degradation.
-
General Procedure:
-
A reaction mixture is prepared containing a phosphate (B84403) buffer, Fe²⁺ source (e.g., FeCl₂), EDTA, H₂O₂, and the detector molecule (e.g., deoxyribose).
-
The test compound (this compound) is added to the reaction mixture at various concentrations.
-
The reaction is initiated by the addition of H₂O₂.
-
After an incubation period, the degradation of the detector molecule is measured, typically by a colorimetric reaction (e.g., with thiobarbituric acid for deoxyribose degradation).
-
The percentage of hydroxyl radical scavenging is calculated by comparing the degradation in the presence and absence of the test compound.
-
2. Superoxide Anion Radical Scavenging Assay:
-
Principle: This assay utilizes a system that generates superoxide radicals, such as the phenazine (B1670421) methosulfate-NADH (PMS-NADH) system. These radicals then reduce a detector molecule, like nitroblue tetrazolium (NBT), to a colored formazan (B1609692) product. An antioxidant will scavenge the superoxide radicals, thereby inhibiting the reduction of NBT.
-
General Procedure:
-
A reaction mixture is prepared containing a buffer, NADH, NBT, and the test compound (this compound) at various concentrations.
-
The reaction is initiated by the addition of PMS.
-
After a short incubation period, the formation of the colored formazan product is measured spectrophotometrically.
-
The percentage of superoxide anion radical scavenging is calculated by comparing the color formation in the presence and absence of the test compound.
-
NF-κB Signaling Pathway Analysis for Hyperoside
1. Western Blot for IκB-α Degradation and p65 Phosphorylation:
-
Cell Culture and Treatment: Macrophages (e.g., RAW 264.7) or other suitable cell lines are cultured and treated with an inflammatory stimulus (e.g., lipopolysaccharide - LPS) in the presence or absence of Hyperoside at various concentrations.
-
Protein Extraction: After treatment, cells are lysed to extract total cellular proteins.
-
SDS-PAGE and Western Blotting:
-
Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for IκB-α, phosphorylated IκB-α, p65, and phosphorylated p65. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
The intensity of the bands is quantified to determine the relative protein levels.
-
2. Immunofluorescence for p65 Nuclear Translocation:
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with an inflammatory stimulus and Hyperoside as described above.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
Immunostaining:
-
Cells are incubated with a primary antibody against the p65 subunit of NF-κB.
-
After washing, cells are incubated with a fluorescently labeled secondary antibody.
-
The cell nuclei are counterstained with a fluorescent DNA-binding dye (e.g., DAPI).
-
-
Microscopy: The coverslips are mounted on microscope slides and imaged using a fluorescence microscope. The localization of the p65 protein (cytoplasmic vs. nuclear) is observed.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Conceptual diagram of this compound's antioxidant mechanism.
Caption: Hyperoside's inhibitory effect on the canonical NF-κB signaling pathway.
Caption: Workflow for assessing NF-κB p65 nuclear translocation via immunofluorescence.
Conclusion
This comparative guide highlights the current state of research on this compound and Hyperoside. Hyperoside emerges as a compound with well-documented antioxidant and anti-inflammatory properties, mediated, at least in part, through the inhibition of the NF-κB signaling pathway. The availability of quantitative data and detailed experimental protocols for Hyperoside provides a solid foundation for its further investigation and potential therapeutic applications.
Conversely, while this compound has been identified as an antioxidant, the lack of quantitative data and mechanistic studies significantly limits a direct comparison with Hyperoside. To fully understand the therapeutic potential of this compound and to accurately position it relative to other compounds, further research is imperative. Specifically, studies focusing on quantifying its antioxidant efficacy (e.g., determining IC50 values in various antioxidant assays) and elucidating its mechanism of action, including its effects on key inflammatory signaling pathways like NF-κB, are crucial next steps for the scientific community.
References
- 1. Hyperoside suppresses tumor necrosis factor α-mediated vascular inflammatory responses by downregulating mitogen-activated protein kinases and nuclear factor-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemistepsin A ameliorates acute inflammation in macrophages via inhibition of nuclear factor-κB and activation of nuclear factor erythroid 2-related factor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Binding Affinity of Hemiphroside A to a Specific Receptor Remains Undetermined in Publicly Available Research
Despite efforts to identify a specific receptor for the natural compound Hemiphroside A, a thorough review of existing scientific literature reveals no definitive binding target. This lack of a known receptor makes it impossible to provide a comparative analysis of its binding affinity as originally requested.
This compound is a phenylpropanoid glycoside that has been isolated from plants such as Hydrangea macrophylla and Picrorhiza scrophulariiflora. While some studies have noted its potent antioxidative properties, its specific molecular mechanism of action and direct protein targets have not been elucidated in the available research.
Numerous search strategies were employed to uncover the binding affinity of this compound, including inquiries into its mechanism of action, potential biological targets, and the receptor binding profiles of the broader class of phenylpropanoid glycosides. These searches did not yield any concrete evidence of this compound binding to a specific receptor with associated quantitative data, such as dissociation constants (Kd), inhibition constants (Ki), or half-maximal inhibitory concentrations (IC50).
Without the identification of a specific receptor, a comparison guide detailing its binding affinity against other compounds cannot be compiled. The creation of such a guide requires a known biological target to serve as the basis for comparison.
Further research, including target identification and validation studies, would be necessary to determine the specific receptor(s) with which this compound interacts. Such studies could involve techniques like affinity chromatography, mass spectrometry-based proteomics, or computational docking studies, which are beyond the scope of a literature review.
Therefore, the requested comparison guide on the binding affinity of this compound cannot be generated at this time due to the absence of a known receptor in the current body of scientific literature.
Safety Operating Guide
Essential Procedures for the Proper Disposal of Hemiphroside A
For Researchers, Scientists, and Drug Development Professionals
I. Pre-Disposal Hazard Assessment
Before beginning any disposal process, a thorough hazard assessment is crucial. Given the limited specific data on Hemiphroside A, a conservative approach is required.
-
Review Available Data: While a comprehensive SDS is unavailable, researchers should review all accessible information regarding this compound (CAS No. 165338-27-2) and similar phenylpropanoid glycosides. Its potential antineoplastic properties suggest that it should be treated as a cytotoxic or toxic compound.
-
Consult Institutional EHS: Your institution's EHS department is the primary resource for guidance on hazardous waste disposal. They can provide specific instructions based on their expertise and knowledge of local, state, and federal regulations.
II. Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to safe and compliant disposal.
-
Designated Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department. Establish a designated hazardous waste container for all materials contaminated with this compound.
-
Solid Waste: Contaminated items such as gloves, weighing paper, absorbent pads, and vials should be collected in a designated solid hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid hazardous waste container. Ensure the container is compatible with the solvents used (e.g., chloroform, dichloromethane, ethyl acetate, DMSO, acetone).
III. Waste Container Management
The selection and handling of waste containers are critical to prevent leaks, reactions, and exposure.
-
Container Type: Use chemically resistant containers that are in good condition and have secure, tightly fitting lids. For liquid waste, use a shatter-resistant bottle.
-
Labeling: All hazardous waste containers must be clearly labeled with a hazardous waste tag as soon as waste is added. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components in the waste stream.
-
The approximate concentration and volume.
-
The date of waste accumulation.
-
The principal investigator's name and contact information.
-
The laboratory location (building and room number).
-
-
Storage: Store sealed and labeled waste containers in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of laboratory personnel, away from drains, and segregated from incompatible chemicals.
IV. Disposal Procedures
The final disposal of this compound waste must be handled by trained professionals.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow their specific procedures for requesting a waste pickup.
-
Do Not Dispose Down the Drain: Chemical waste, such as solutions containing this compound, must not be disposed of down the sanitary sewer.
-
Empty Containers: Empty containers that held this compound should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.
Data Presentation
To facilitate the disposal process, a comprehensive waste profile must be provided to your EHS department. The following table outlines the essential information required.
| Information Required for Waste Profile | Description | Example for this compound Waste |
| Waste Generator Information | Name, department, and contact information of the individual and/or principal investigator responsible for the waste. | Dr. Jane Doe, Department of Pharmacology, --INVALID-LINK--, 555-123-4567 |
| Waste Identification | The common name of the chemical waste and its components. | This compound in DMSO/Water solution |
| Chemical Composition | A complete list of all chemical constituents and their approximate percentages. | This compound (~1%), Dimethyl Sulfoxide (50%), Water (49%) |
| Physical State | The physical state of the waste (solid, liquid, gas, or a combination). | Liquid |
| Quantity | The total volume or mass of the waste to be disposed of. | 500 mL |
| Hazard Characteristics | Known or suspected hazards associated with the waste (e.g., flammable, corrosive, reactive, toxic). | Toxic (Suspected), Irritant |
| Container Type and Size | Description of the container holding the waste. | 1 L HDPE (High-Density Polyethylene) Bottle |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not available, the following general procedure for preparing chemical waste for disposal should be followed:
-
Don Personal Protective Equipment (PPE): Before handling any chemical waste, wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.
-
Segregate Waste at the Source: At the point of generation, separate waste contaminated with this compound from all other waste streams.
-
Transfer Waste to a Designated Container:
-
For liquid waste, use a funnel to carefully pour the waste into the designated liquid hazardous waste container.
-
For solid waste, place contaminated items directly into the designated solid hazardous waste container.
-
-
Securely Seal the Container: Tightly cap the waste container when not in use to prevent spills and the release of vapors.
-
Complete the Hazardous Waste Label: Fill out all required information on the hazardous waste label affixed to the container.
-
Store the Container Properly: Place the sealed and labeled container in your laboratory's designated satellite accumulation area.
-
Schedule Waste Pickup: Follow your institution's procedures to request a hazardous waste pickup from the EHS department.
Mandatory Visualization
The following diagram illustrates the general decision-making workflow for the proper disposal of chemical waste in a laboratory setting.
Navigating the Safe Handling of Hemiphroside A: A Guide for Laboratory Professionals
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of Hemiphroside A. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the general properties of saponins (B1172615) and glycosides, the chemical classes to which it belongs. It is imperative to treat this compound as a potentially hazardous substance and to exercise caution in all handling and disposal procedures.
Essential Safety Information
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield | To protect against splashes and airborne particles.[4] |
| Skin Protection | Nitrile gloves and a lab coat | To prevent skin contact with the compound.[3] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) | Recommended when handling the powder form to avoid inhalation of dust.[4] |
Always inspect PPE for integrity before use and dispose of single-use items properly after handling the compound.
Operational and Disposal Plans
A clear and concise plan for both the operational handling of this compound and its subsequent disposal is critical for maintaining a safe laboratory environment.
Operational Plan: A Step-by-Step Guide
-
Preparation : Before handling this compound, ensure that the designated workspace is clean and uncluttered. A chemical fume hood should be used when working with the solid form to minimize inhalation risks.
-
Weighing and Aliquoting : When weighing the powdered compound, use a microbalance within a fume hood or a glove box to contain any airborne particles. Use appropriate tools (e.g., spatulas) to handle the solid.
-
Solution Preparation : this compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] When preparing solutions, add the solvent to the pre-weighed solid slowly to avoid splashing.
-
Experimental Use : During experimental procedures, maintain the use of all recommended PPE. Clearly label all containers with the compound name, concentration, solvent, and date.
-
Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste : Collect all solid waste, including contaminated gloves, weighing paper, and pipette tips, in a designated and clearly labeled hazardous waste container.[6]
-
Liquid Waste : Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container.[6] Do not mix with other chemical waste streams unless compatibility is known.
-
Decontamination : Clean any spills immediately with an appropriate solvent and absorbent material. All materials used for cleaning should be disposed of as hazardous waste.
-
Final Disposal : All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6]
Experimental Protocols
While specific experimental protocols for this compound are limited in public literature, its characterization as a phenylpropanoid glycoside with antioxidant properties suggests its use in relevant assays.[1] The following is a generalized workflow for investigating the antioxidant activity of a compound like this compound.
Caption: A generalized workflow for assessing the antioxidant activity of this compound.
Safe Handling Workflow
The following diagram illustrates the logical progression for the safe handling of this compound from receipt to disposal.
Caption: A logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
